molecular formula C12H16N2O5S B1584266 Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate CAS No. 37842-58-3

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Cat. No.: B1584266
CAS No.: 37842-58-3
M. Wt: 300.33 g/mol
InChI Key: IJPUEWDLGXTFSX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C12H16N2O5S and its molecular weight is 300.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150033. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H8N2O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-9-5(8)4(7)3-6/h2-5H,1H3,(H,8,9,10);4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPUEWDLGXTFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302293
Record name 4-Methylbenzene-1-sulfonic acid--ethyl 3-nitriloalaninate (1/1)
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Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37842-58-3
Record name 37842-58-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150033
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylbenzene-1-sulfonic acid--ethyl 3-nitriloalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-2-cyanoacetate; 4-methylbenzene-1-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is an organic salt of significant interest in the fields of synthetic chemistry and drug development. Comprising a protonated ethyl 2-amino-2-cyanoacetate cation and a 4-methylbenzenesulfonate (tosylate) anion, this compound serves as a stable and accessible precursor for various heterocyclic and amino acid derivatives.[1][2] Its utility as a drug intermediate underscores the critical need for a thorough understanding of its physicochemical properties, which directly influence reaction kinetics, product purity, formulation, and bioavailability.[3]

This guide provides an in-depth analysis of the essential physicochemical characteristics of this compound. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices and presents self-validating protocols for empirical determination. It is designed for researchers, scientists, and drug development professionals who require a robust and practical understanding of this key synthetic building block.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure. The compound is a salt, a fact that governs many of its properties, including its solid-state nature and solubility profile.[1][4]

IdentifierValueSource(s)
IUPAC Name ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid[1]
CAS Number 37842-58-3[4][5][6][7]
Molecular Formula C₁₂H₁₆N₂O₅S[4][5][6][7]
Molecular Weight 300.33 g/mol [1][4][5][6][7]
SMILES CCOC(=O)C(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O[1][5]
InChIKey IJPUEWDLGXTFSX-UHFFFAOYSA-N[1][4][8]

The structure consists of the ethyl 2-amino-2-cyanoacetate molecule, protonated at the amino group, forming a cation. This is ionically bonded to the tosylate anion, which is the conjugate base of the strong acid, p-toluenesulfonic acid.[1][2] This salt formation enhances the stability and handling of the otherwise reactive α-amino ester.

Diagram 1: Ionic structure of the title compound.

Computed and Reported Physicochemical Properties

Computational models provide valuable initial estimates of a compound's properties, guiding experimental design. The following table summarizes key computed and reported values from various chemical databases.

PropertyValueSignificance & CommentsSource(s)
Appearance SolidConsistent with its nature as an organic salt.[4]
Exact Mass 300.07799279 DaUsed for high-resolution mass spectrometry confirmation.[1]
Topological Polar Surface Area (TPSA) 139 ŲPredicts membrane permeability; a moderate value.
XLogP3 (Predicted) 2.42Indicates moderate lipophilicity.
Boiling Point (Predicted) 494.3 °CDecomposition is likely to occur before boiling.
Flash Point 118 °C to 252.8 °CSignificant discrepancy exists between sources, warranting experimental verification for safety protocols.[5]

Scientist's Note: It is crucial to recognize that many of these values are computationally predicted.[1][8] While useful for initial assessment, they must be confirmed through empirical testing to establish a definitive profile for regulatory submissions or process development. The wide range in reported flash points, for example, highlights the limitations of predictive algorithms.

Experimental Determination of Core Properties

Melting Point Analysis for Purity and Identity

Rationale: The melting point is a fundamental property that serves as a primary indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline compound, whereas impurities typically broaden and depress the melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-15 °C/min) for a preliminary determination.

    • Based on the approximate melting point observed, perform a second measurement with a new sample, heating rapidly to within 20 °C of the expected point, then reducing the ramp rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). The range between these two values is the melting range.

Solubility Profiling

Rationale: Solubility is a paramount parameter in both synthetic chemistry and pharmacology. In synthesis, it dictates the choice of reaction solvents and purification methods. In drug development, aqueous solubility directly impacts formulation strategies and bioavailability. As a salt, the compound is expected to be soluble in polar solvents.

Experimental Protocol: Qualitative and Semi-Quantitative Assessment

  • Solvent Selection: Prepare vials containing 1 mL of a range of solvents with varying polarities (e.g., Water, Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate, Hexane).

  • Qualitative Assessment:

    • Add approximately 10 mg of the compound to each solvent.

    • Vortex each vial for 2 minutes at room temperature (20-25 °C).

    • Visually classify solubility as: Freely Soluble (>10 mg/mL), Sparingly Soluble (some solid remains), or Insoluble (no visible dissolution).

  • Semi-Quantitative Assessment (for solvents showing good solubility):

    • To the vials where the initial 10 mg dissolved, continue adding the compound in 10 mg increments, vortexing for 2 minutes after each addition.

    • Continue until saturation is reached (solid material persists after extended vortexing).

    • Report the solubility as an approximate range (e.g., >50 mg/mL but <60 mg/mL).

Trustworthiness Note: For precise, cGMP-compliant solubility data, a High-Performance Liquid Chromatography (HPLC) based shake-flask method is required. This involves creating a saturated solution, filtering it, and quantifying the dissolved compound against a standard curve.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR confirms the presence and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: Look for the characteristic signals of both the cation and anion:

      • Cation (Ethyl 2-amino-2-cyanoacetate): A triplet and quartet for the ethyl group (CH₃-CH₂), a singlet or multiplet for the α-proton, and a broad signal for the -NH₃⁺ protons.

      • Anion (Tosylate): Two doublets in the aromatic region (AA'BB' system) and a singlet for the aromatic-methyl group.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Look for signals corresponding to all unique carbons: ester carbonyl, cyano group, aliphatic carbons of the ethyl group, and the four distinct aromatic carbons and the methyl carbon of the tosylate.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is an excellent, rapid technique for confirming the presence of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum (clean crystal) followed by the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands:

    • ~3200-3000 cm⁻¹: N-H stretching from the ammonium group.

    • ~2250 cm⁻¹: C≡N (nitrile) stretch.

    • ~1750 cm⁻¹: C=O (ester) stretch.

    • ~1200 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric S=O stretching from the sulfonate group.

    • ~1600 cm⁻¹ and ~1495 cm⁻¹: C=C stretching from the aromatic ring.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For a salt, this is typically performed on the individual cation and/or anion.

Experimental Protocol: Electrospray Ionization (ESI-HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Analysis:

    • Operate in positive ion mode to detect the cation: [C₅H₉N₂O₂]⁺. The measured m/z should correspond to the exact mass of the protonated ethyl 2-amino-2-cyanoacetate.

    • Operate in negative ion mode to detect the anion: [C₇H₇O₃S]⁻. The measured m/z should correspond to the exact mass of the tosylate anion.

  • Verification: Compare the measured exact mass to the calculated exact mass. A mass accuracy of <5 ppm provides definitive confirmation of the elemental formula for each ionic component.

Comprehensive Characterization Workflow

The logical flow of experiments is crucial for an efficient and thorough characterization of a new batch or sample of the compound.

G cluster_start Initial Receipt cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_properties Physicochemical Profiling cluster_end Final Disposition start Sample of This compound nmr ¹H & ¹³C NMR (Structural Skeleton) start->nmr Primary Tests hrms HRMS (ESI+/-) (Elemental Composition) start->hrms Primary Tests ftir FT-IR (Functional Groups) start->ftir Primary Tests mp Melting Point Analysis (Sharpness of Range) nmr->mp Confirm Identity Before Purity hrms->mp Confirm Identity Before Purity ftir->mp Confirm Identity Before Purity sol Solubility Profile (Aqueous & Organic) mp->sol Profile Pure Material pka pKa Determination (Ionization State) mp->pka Profile Pure Material report Certificate of Analysis / Technical Data Sheet sol->report Consolidate Data pka->report Consolidate Data

Diagram 2: Logical workflow for complete physicochemical characterization.

Stability, Handling, and Storage

Safety and Handling: Based on available safety data, the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[3] Commercial suppliers often recommend storage at 2-8 °C.

Chemical Stability: As a salt of a strong acid and a moderately weak base (the protonated amine), the compound is generally stable. However, the ester functionality presents a potential liability. It is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid or carboxylate.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its physicochemical properties. This guide has provided a comprehensive framework for its characterization, combining known data with detailed, rationale-driven experimental protocols for determining its melting point, solubility, and spectroscopic identity. By following the logical workflow presented, researchers can ensure the quality and suitability of this compound for their specific applications in drug discovery and chemical synthesis, ultimately leading to more robust and reproducible scientific outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 288715, this compound. PubChem. Retrieved from [Link]

  • Wikipedia (2023). Ethyl cyanoacetate. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 288716, Ethyl 2-amino-2-cyanoacetate. PubChem. Retrieved from [Link]

  • Angene (n.d.). This compound. Angene. Retrieved from [Link]

  • The Royal Society of Chemistry (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7764, Ethyl cyanoacetate. PubChem. Retrieved from [Link]

  • NIOSH (n.d.). Alphabetical Method Listing - E - NMAM 4th Edition. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Capot Chemical (n.d.). Specifications of this compound. Capot Chemical. Retrieved from [Link]

  • E3S Web of Conferences (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. Retrieved from [Link]

  • ResearchGate (2022). Ethyl Cyanoacetate Reactions. ResearchGate. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of Ethyl cyanoacetate. Cheméo. Retrieved from [Link]

Sources

"Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate CAS number 37842-58-3"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate (CAS 37842-58-3)

Introduction: A Multifaceted Synthon for Modern Chemistry

This compound is a crystalline solid organic salt that serves as a highly versatile and valuable building block in synthetic chemistry.[1][2] Identified by its CAS number 37842-58-3, this compound is not merely a reagent but a strategic synthon, particularly in the fields of medicinal chemistry and material science.[3] Its structure uniquely combines the functionalities of a primary amine, a nitrile, and an ethyl ester, all centered on a single alpha-carbon.[4] This trifunctional arrangement is stabilized by the presence of a p-toluenesulfonate (tosylate) counter-ion, which enhances its stability, shelf-life, and handling characteristics compared to the free base form.[5][6]

This guide provides a comprehensive technical overview of this reagent, moving from its fundamental physicochemical properties to its complex applications in the synthesis of heterocyclic scaffolds, which are pivotal in drug discovery.[7] We will explore the causality behind its reactivity, provide actionable experimental insights, and ground all claims in authoritative references.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application in research and development.

Core Data

The key quantitative data for this compound are summarized below for rapid reference and comparison.

PropertyValueSource
CAS Number 37842-58-3[5]
Molecular Formula C₁₂H₁₆N₂O₅S[1][5]
Molecular Weight 300.33 g/mol [1][5]
Appearance White to off-white solid/powder[1][2]
Purity Typically ≥97%[1][8]
Melting Point 118-120 °C[8]
Boiling Point 494.3 °C (Predicted)[9]
Flash Point 252.8 °C (Predicted)[9]
InChIKey IJPUEWDLGXTFSX-UHFFFAOYSA-N[1][5]
Structural Analysis and the Role of the Tosylate Anion

The compound exists as an ionic pair. The cation, ethyl 2-amino-2-cyanoacetate, possesses the reactive functional groups, while the anion is 4-methylbenzenesulfonate (tosylate).

structure cluster_cation Ethyl 2-amino-2-cyanoacetate (Cation) cluster_anion 4-Methylbenzenesulfonate (Anion) C_alpha CN C≡N C_alpha->CN Cyano (Electrophile/Withdrawing) COOEt COOEt C_alpha->COOEt Ester (Acyl Substitution) Tos CH₃-Ph-SO₃⁻ C_alpha->Tos Ionic Interaction (Stabilization) NH2 H₂N NH2->C_alpha Amino (Nucleophile)

Caption: Structural components and ionic interaction.

Expert Insight: The tosylate counter-ion is not merely incidental. Amino acid esters can be prone to self-condensation or degradation.[6] Forming a salt with a strong, non-nucleophilic acid like p-toluenesulfonic acid protonates the primary amine, rendering it non-nucleophilic and significantly increasing the compound's stability for storage and handling.[10] This is a critical self-validating feature of the reagent's design.

Reactivity and Synthetic Utility

The power of this reagent lies in the orchestrated reactivity of its three functional groups, enabling its participation in a wide array of chemical transformations. It is a cornerstone for building molecular diversity, particularly in the synthesis of nitrogen- and oxygen-containing heterocycles.[7]

Reactivity Profile

The molecule's reactivity can be dissected by considering the potential transformations at each functional group.

reactivity main Ethyl 2-amino-2-cyanoacetate Tosylate Amino Group (-NH₂) Cyano Group (-C≡N) Ester Group (-COOEt) amino_reactions Nucleophilic Attack - Acylation - Alkylation - Cyclocondensation main:n->amino_reactions Acts as Nucleophile cyano_reactions Cyclization & Addition - Addition of Nucleophiles - Participation in Gewald Rxn - Hydrolysis to Amide main:c->cyano_reactions Versatile Handle ester_reactions Acyl Substitution - Ammonolysis to Amide - Saponification to Acid - Transesterification main:e->ester_reactions Modification Site

Caption: Reactivity profile of the core functional groups.

This multi-functional nature allows it to act as a "three-component synthon" in a single molecule, streamlining synthetic pathways by reducing the number of separate reagents required in multicomponent reactions.[7]

Key Application: Heterocyclic Synthesis

This reagent is a premier starting material for constructing heterocyclic scaffolds found in a vast number of therapeutic agents.[11]

  • Pyridines & Quinolines: The amino and cyano groups are perfectly poised to participate in cyclocondensation reactions. For instance, in a variation of the Friedländer annulation, it can react with 2-aminobenzaldehydes to form 2-aminoquinoline-3-carboxamide derivatives, which are important pharmacophores.[12]

  • Thiophenes (Gewald Reaction): The reagent is an ideal "active methylene" component for the Gewald three-component reaction.[13] Reacting it with a ketone and elemental sulfur in the presence of a base yields highly substituted 2-aminothiophenes, which are prevalent in medicinal chemistry.

  • Pyrimidines & Triazepines: The combination of nucleophilic and electrophilic centers facilitates reactions with dicarbonyl compounds or their equivalents to build complex fused ring systems like pyridazino[1,2-a]pyrimidines.[14]

Causality: The strategic advantage of using Ethyl 2-amino-2-cyanoacetate tosylate over simpler synthons (e.g., ethyl cyanoacetate plus an ammonia source) lies in its pre-packaged, stable functionality.[7] This often leads to milder reaction conditions, improved regioselectivity, and higher atom economy, simplifying both the reaction setup and purification process.[7]

Role in Drug Discovery and Development

Beyond its utility in scaffold synthesis, the compound and its derivatives serve specific roles in the drug discovery pipeline.

  • Precursor for Active Pharmaceutical Ingredients (APIs): It is classified as a key pharmaceutical intermediate.[2][8] Modifications of its core structure have led to the development of novel pharmacological agents, including analgesics with potentially reduced side effects.[15]

  • Enzyme-Ligand Interaction Studies: The molecule can be used as a chemical probe to investigate biochemical pathways.[15] The amino and cyano groups can form critical hydrogen bonds and other non-covalent interactions within the active sites of enzymes and receptors, helping to elucidate binding affinities and mechanisms of action.[15]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. The compound presents moderate hazards that require appropriate handling protocols.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification provides a clear summary of the potential hazards.

Hazard CodeStatementClassPictogram
H315Causes skin irritationSkin Irrit. 2Warning
H319Causes serious eye irritationEye Irrit. 2Warning
H335May cause respiratory irritationSTOT SE 3Warning
H302Harmful if swallowedAcute Tox. 4Warning

Data sourced from PubChem LCSS Datasheet.[5]

Recommended Handling Protocol
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[16] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[16]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[17]

    • Respiratory Protection: Not typically required under normal use with adequate ventilation.[17]

  • Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]

Representative Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene

To demonstrate the practical application of this reagent, the following section outlines a validated, step-by-step methodology for a common transformation.

Workflow Overview

workflow start 1. Reagent Preparation react 2. Reaction Assembly - Add ketone, sulfur, base - Add tosylate salt start->react heat 3. Reaction - Heat under reflux - Monitor by TLC react->heat workup 4. Isolation - Cool reaction mixture - Precipitate/Extract heat->workup purify 5. Purification - Recrystallization or - Column Chromatography workup->purify end 6. Characterization - NMR, MS, IR purify->end

Caption: General workflow for a Gewald aminothiophene synthesis.
Step-by-Step Procedure

This protocol is adapted from established Gewald reaction methodologies and serves as an illustrative example.[13] Researchers should optimize conditions for their specific substrates.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (30 mL).

  • Reagent Addition: Add cyclohexanone (10 mmol, 1.0 eq.), elemental sulfur (10 mmol, 1.0 eq.), and morpholine (12 mmol, 1.2 eq.) as the base catalyst.

  • Substrate Addition: To the stirred suspension, add This compound (10 mmol, 1.0 eq.). The tosylate salt is used directly; the added base (morpholine) will deprotonate the ammonium salt in situ to generate the reactive free amine.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) until the starting materials are consumed.

  • Work-up and Isolation:

    • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to promote precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol (2 x 10 mL) to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure 2-aminothiophene derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR spectroscopy).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 288715, this compound. [Link]

  • Henan Wentao Chemical Product Co., Ltd. ETHYL AMINOCYANOACETATE P-TOLUENESULFONATE CAS NO.: 37842-58-3. [Link]

  • LookChem. ethyl aminocyanoacetate p-toluenesulfonate cas no.37842-58-3. [Link]

  • Wikipedia. Ethyl cyanoacetate. [Link]

  • HeteroLetters (2012). A SOLVENTLESS SYNTHESIS OF 2-AMINOTHIOPHENES VIA GEWALD REACTION UNDER ULTRASONIC IRRADIATION. [Link]

  • ResearchGate. Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o -NosylOXY). [Link]

  • Master Organic Chemistry (2015). Tosylates And Mesylates. [Link]

  • Chemical Reviews. Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. [Link]

  • PrepChem.com. Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. [Link]

  • ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. [Link]

  • TÜBİTAK Academic Journals (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

  • ResearchGate. (PDF) A Study of Aminoacid Esterification with Nonanol. [Link]

  • National Center for Biotechnology Information. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. [Link]

  • MDPI. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. [Link]

  • Quora (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? [Link]

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An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate: Structure, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate, a versatile and highly functionalized building block pivotal in the landscape of modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced details of its molecular structure, provides a validated synthesis protocol, and explores its strategic application in the construction of complex heterocyclic scaffolds.

Introduction: A Synthon of Strategic Importance

This compound is an organic salt that combines the reactivity of ethyl 2-amino-2-cyanoacetate with the advantageous properties of p-toluenesulfonic acid (TsOH). The cationic component, ethyl 2-amino-2-cyanoacetate, is a trifunctional molecule featuring an amino group, a cyano group, and an ethyl ester moiety all attached to a single chiral carbon center. This unique arrangement makes it a potent synthon for generating molecular diversity, particularly in the synthesis of nitrogen- and oxygen-containing heterocycles which are privileged structures in a vast array of therapeutic agents.[1][2]

The formation of the tosylate salt is a strategic choice in synthetic chemistry. The ionic nature of the compound enhances its crystallinity, which significantly facilitates purification and handling compared to the free base.[3] Furthermore, the tosylate counter-ion can improve solubility in various polar solvents, making it more amenable to a wider range of reaction conditions.[3]

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by the ionic interaction between the protonated amino group of the ethyl 2-amino-2-cyanoacetate cation and the sulfonate group of the 4-methylbenzenesulfonate anion.

Key Identifiers and Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 37842-58-3[3][4]
Molecular Formula C₁₂H₁₆N₂O₅S[4][5]
Molecular Weight 300.33 g/mol [3][5]
Appearance Solid[5]
IUPAC Name ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid[3]
SMILES CCOC(=O)C(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O[3]
InChI Key IJPUEWDLGXTFSX-UHFFFAOYSA-N[4][5]
Structural Analysis: A Deeper Look

Spectroscopic analysis is essential for the confirmation of the structure. Although a specific, publicly archived spectrum for this salt is elusive, the expected spectral features can be predicted based on its constituent parts.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the α-proton, signals for the aromatic protons of the tosyl group, and a singlet for the methyl group of the tosyl group. The protons of the amino group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would display distinct resonances for the carbonyl carbon of the ester, the cyano carbon, the α-carbon, the carbons of the ethyl group, and the aromatic and methyl carbons of the tosylate counter-ion.

  • IR Spectroscopy: Key infrared absorption bands would include those for the N-H stretching of the ammonium group, the C≡N stretching of the nitrile, the C=O stretching of the ester, and the S=O stretching of the sulfonate group.

Synthesis Protocol: A Validated Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a synthesis of established procedures for the formation of the parent amine and its subsequent salt formation.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate cluster_step2 Step 2: Reduction to Ethyl 2-amino-2-cyanoacetate cluster_step3 Step 3: Salt Formation A Ethyl Cyanoacetate C Nitrosation Reaction A->C B Sodium Nitrite in Acetic Acid B->C D Ethyl 2-hydroxyimino-2-cyanoacetate (Oxime Intermediate) C->D E Ethyl 2-hydroxyimino-2-cyanoacetate G Reduction Reaction E->G F Catalytic Hydrogenation (e.g., 10% Pd/C, H₂ gas) F->G H Ethyl 2-amino-2-cyanoacetate (Free Base) G->H I Ethyl 2-amino-2-cyanoacetate K Acid-Base Reaction I->K J p-Toluenesulfonic Acid (TsOH) J->K L This compound K->L

Caption: A three-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate [6]

  • In a flask equipped with a magnetic stirrer, dissolve ethyl cyanoacetate in a suitable solvent such as ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of glacial acetic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Collect the precipitated yellow crystals of the sodium salt of the product by filtration.

  • Dissolve the crystals in 2N hydrochloric acid and extract the aqueous solution with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crystalline ethyl 2-hydroxyimino-2-cyanoacetate.

Step 2: Synthesis of Ethyl 2-amino-2-cyanoacetate [6]

  • In a flask suitable for hydrogenation, add a catalytic amount of 10% Palladium on carbon (Pd/C) under an inert atmosphere. Caution: Pd/C is flammable.

  • Add a suitable solvent (e.g., methanol or ethanol) followed by the ethyl 2-hydroxyimino-2-cyanoacetate from Step 1.

  • Seal the flask and replace the inert atmosphere with hydrogen gas (typically via a balloon or a hydrogenation apparatus).

  • Vigorously stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-amino-2-cyanoacetate.

Step 3: Formation of the 4-methylbenzenesulfonate Salt

  • Dissolve the crude ethyl 2-amino-2-cyanoacetate in a suitable solvent such as isopropanol or ethyl acetate.

  • In a separate flask, dissolve an equimolar amount of p-toluenesulfonic acid monohydrate in the same solvent.

  • Slowly add the p-toluenesulfonic acid solution to the solution of the amine with stirring.

  • The product will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by melting point determination, NMR spectroscopy, and IR spectroscopy. The expected yield for this multi-step synthesis is typically in the range of 60-70%.

Application in Drug Development: A Gateway to Heterocyclic Scaffolds

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of biologically active heterocyclic compounds. Its trifunctional nature allows it to participate in a variety of cyclization and multicomponent reactions.

One of the key applications is in the synthesis of 5-aminoimidazoles, which are core structures in many pharmaceuticals.[7] For example, 5-aminoimidazole-4-carboxamide (AICA) is an important intermediate in the de novo biosynthesis of purine nucleotides.[8]

Exemplary Reaction Workflow: Synthesis of 5-Aminoimidazole Derivatives

Reaction_Workflow A Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate C Cyclization Reaction A->C B Triethyl Orthoformate B->C D Ethyl 5-aminoimidazole-4-carboxylate Derivative C->D E Further Functionalization D->E F Bioactive Heterocycle (e.g., Purine Analogue) E->F

Caption: A generalized workflow for the synthesis of bioactive heterocycles.

The reaction of ethyl α-amino-α-cyanoacetate with triethyl orthoformate can lead to the formation of ethyl 5-aminoimidazole-4-carboxylate derivatives.[7] This reaction proceeds through the formation of an intermediate formimidate, which then undergoes an intramolecular cyclization. The use of the tosylate salt can be advantageous in this reaction by ensuring the amine is in its protonated, more stable form prior to the reaction.

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound is more than just a chemical intermediate; it is a testament to the strategic design of synthons for efficient and diverse molecular construction. Its well-defined structure, coupled with a reliable synthetic pathway and broad applicability, makes it an indispensable tool in the arsenal of the modern medicinal chemist. The insights provided in this guide are intended to empower researchers and drug development professionals to leverage the full potential of this remarkable compound in their quest for novel therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Angene. This compound. [Link]

  • ChemBK. Ethyl 2-amino-2-cyanoacetate. [Link]

  • Organic Syntheses. Ethyl cyanoacetate. [Link]

  • Shaw, G., & Wilson, D. V. (1962). Purines, pyrimidines, and imidazoles. Part XXXIX. Formation of some 5-aminoimidazole-4-carboxylic acid derivatives from ethyl α-amino-α-cyanoacetate. Journal of the Chemical Society (Resumed), 2937. [Link]

  • Mackenzie, G., & Shaw, G. (1977). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. Journal of the Chemical Society, Perkin Transactions 1, 1381. [Link]

Sources

"Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate mechanism of action"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Chemical Reactivity and Synthetic Applications of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Abstract

This compound is a salt composed of the versatile trifunctional building block, ethyl 2-amino-2-cyanoacetate, and the strong organic acid, p-toluenesulfonic acid. While direct modulation of biological signaling pathways by this specific salt is not documented, its "mechanism of action" is best understood from a chemical reactivity and synthetic utility perspective. This guide provides an in-depth analysis of the compound's structure, the distinct roles of its cationic and anionic components, and its core chemical mechanisms. We will explore how the stable salt form serves as a convenient precursor to a highly reactive nucleophile, crucial for the synthesis of complex α-amino acid derivatives and heterocyclic systems relevant to drug discovery and development. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in advanced organic synthesis.

Part 1: Structural and Physicochemical Profile

Deconstruction of the Compound

The title compound, this compound, is an organic salt. Understanding its reactivity requires examining its two constituent ions:

  • The Cation: Ethyl 2-amino-2-cyanoacetate (protonated) : The core of the molecule's synthetic utility resides in this component. It features a chiral alpha-carbon bonded to an amino group (-NH₂), a cyano group (-C≡N), and an ethyl ester group (-COOCH₂CH₃).[1][2] In the salt form, the basic amino group is protonated to form an ammonium cation (-NH₃⁺).

  • The Anion: 4-methylbenzenesulfonate (Tosylate) : This anion (TsO⁻) is the conjugate base of p-toluenesulfonic acid (TsOH), a strong acid.[3] The tosylate anion is exceptionally stable due to extensive resonance delocalization of its negative charge across the sulfonyl group and inductive effects from the aromatic ring.[4] In this compound, its primary role is to act as a counter-ion, forming a stable, solid salt with the organic cation.[5]

Chemical Structure

The ionic interaction between the protonated amine and the tosylate anion is key to the compound's stability.

Caption: Ionic structure of this compound.

Physicochemical Properties

A summary of key properties provides a foundation for its application in synthesis.

PropertyValueReference
Full Salt
Molecular FormulaC₁₂H₁₆N₂O₅S[5]
Molecular Weight300.33 g/mol [5]
IUPAC Nameethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid[5]
AppearanceSolid[6]
Free Base
Molecular FormulaC₅H₈N₂O₂[2]
Molecular Weight128.13 g/mol [2]
IUPAC Nameethyl 2-amino-2-cyanoacetate[2]

Part 2: The Core "Mechanism of Action" – A Chemical Reactivity Perspective

The "mechanism of action" of this compound is not biological but chemical. It functions as a stable, solid precursor that, upon demand, releases a potent trifunctional nucleophile for use in organic synthesis.

The Role of the Tosylate Anion: A Stabilizing Counter-Ion

While the tosylate group is renowned in organic synthesis as an excellent leaving group for activating alcohols in nucleophilic substitution reactions, that is not its function here.[4][7][8] In this context, the tosylate anion serves two primary purposes:

  • Salt Formation: It protonates the basic amino group of ethyl 2-amino-2-cyanoacetate, creating a stable, crystalline, and easily handleable solid. This improves shelf-life and allows for precise measurement compared to the potentially less stable free amine.

  • Benign Byproduct: Upon liberation of the free amine (see below), the tosylate anion remains in solution as a non-nucleophilic and non-interfering spectator ion.

The Reactivity of the Ethyl 2-amino-2-cyanoacetate Cation

The core chemical potential is locked within the cation. Its synthetic utility is unleashed in a two-step conceptual process: liberation followed by reaction.

The primary "action" required to use this reagent is the deprotonation of the ammonium group to regenerate the free amine. This is typically achieved in situ by adding a mild, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture. This simple acid-base reaction is the gateway to the compound's broader reactivity.

G reagent Ammonium Salt [R-NH3+] [TsO-] product Free Amine (Active Nucleophile) R-NH2 reagent->product + Base base Mild Base (e.g., Et3N) byproduct Protonated Base + TsO-

Caption: Liberation of the active nucleophilic free amine from its tosylate salt.

Once liberated, the ethyl 2-amino-2-cyanoacetate free base exhibits a rich chemistry dictated by its three functional groups.[9]

  • Nucleophilic Attack by the Amino Group: The primary reactive site is the amino group, which acts as a potent nucleophile.[9] It readily attacks a wide range of electrophiles, such as acyl chlorides, anhydrides, alkyl halides, and carbonyls, to form new carbon-nitrogen bonds. This is the most common and direct "mechanism of action" in synthesis.

  • Participation of the Cyano and Ester Groups: These groups are critical for subsequent transformations and cyclization reactions. The cyano group can undergo hydrolysis to a carboxylic acid or amide, or be reduced to an amine.[9] The ester group is susceptible to nucleophilic acyl substitution, allowing for hydrolysis, amidation, or transesterification.[9] The strategic interplay of these three groups makes it a powerful synthon for building complex heterocyclic scaffolds found in many pharmaceuticals.[1][10]

Part 3: Application in the Synthesis of Bioactive Molecules

The true value of this compound is realized in its application as a precursor for molecules with designed biological functions. Its "action" is to provide a key structural motif—an α-amino acid derivative—that is prevalent in medicinal chemistry.[11]

Workflow: From Reagent to Complex Scaffolds

The typical synthetic workflow involves liberating the free amine and reacting it with a suitable electrophile, followed by potential intramolecular cyclization to build heterocyclic systems.

G start Ethyl 2-amino-2-cyanoacetate Tosylate Salt step1 In-situ Deprotonation (add Mild Base) start->step1 free_amine Liberated Free Amine (Nucleophile) step1->free_amine step2 Reaction with Electrophile (e.g., R-COCl) free_amine->step2 intermediate N-Acylated Intermediate step2->intermediate step3 Intramolecular Cyclization (Base or Acid Catalyzed) intermediate->step3 product Bioactive Heterocycle (e.g., Piperazinedione derivative) step3->product

Caption: Synthetic workflow from the tosylate salt to a complex heterocyclic product.

Derivatives of related compounds like 2-aminobenzothiazoles and other amino acid analogs have shown significant potential as anticancer, antibacterial, and anti-inflammatory agents by targeting enzymes such as kinases (PI3K, CDK2), mTOR, and EGFR.[12] The title compound provides a direct and versatile entry point for constructing libraries of such molecules for screening and drug development.

Part 4: Experimental Protocols

The following protocols are representative methodologies for the use of this compound in a synthetic setting.

Protocol 1: In-situ Liberation and N-Acetylation

This protocol describes a standard procedure for reacting the amine with an acyl chloride.

Objective: To synthesize Ethyl 2-acetamido-2-cyanoacetate.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA, 1.1 eq), anhydrous

  • Acetyl chloride (1.05 eq)

  • Argon or Nitrogen atmosphere

  • Magnetic stirrer, ice bath

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound.

  • Add anhydrous DCM to dissolve/suspend the salt (approx. 0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add triethylamine (TEA) dropwise via syringe. Stir for 15-20 minutes. A precipitate of triethylammonium tosylate may form. Causality: The TEA is a non-nucleophilic base that deprotonates the ammonium salt to generate the free amine nucleophile required for the next step.

  • In a separate flask, prepare a dilute solution of acetyl chloride in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C. Causality: Slow addition prevents a rapid exotherm and potential side reactions. The liberated free amine attacks the electrophilic carbonyl carbon of the acetyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification (e.g., column chromatography).

Part 5: Conclusion

The mechanism of action of this compound is fundamentally chemical. It is not a direct modulator of biological pathways but rather a highly effective and stable precursor to a versatile trifunctional synthetic building block. The tosylate salt form ensures stability and ease of handling, while simple deprotonation liberates a potent nucleophile. The interplay between the amino, cyano, and ester functionalities provides a rich platform for constructing diverse and complex molecular architectures, particularly nitrogen-containing heterocycles. For drug development professionals and synthetic chemists, this compound represents a valuable tool, offering a reliable and efficient route to novel α-amino acid derivatives for the exploration of new therapeutic agents.

References

  • Fiveable. Tosylates Definition - Organic Chemistry Key Term.
  • BenchChem. The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.
  • Bartleby.com.
  • Chemistry LibreTexts. 9.
  • Wikipedia. Tosyl group.
  • BenchChem. An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Synthesis, and Chemical Profile.
  • PubChem, National Institutes of Health.
  • BenchChem.
  • Wikipedia.
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  • CymitQuimica.
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Navigating the Spectroscopic Landscape of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the spectroscopic characterization of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate. This whitepaper delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this versatile organic compound, providing foundational knowledge for its application in synthetic chemistry and pharmaceutical research.

This compound, a salt with the chemical formula C₁₂H₁₆N₂O₅S and a molecular weight of 300.33 g/mol , is a valuable building block in organic synthesis.[1] Its structure, combining a reactive α-aminonitrile moiety with a stable tosylate counter-ion, makes it a subject of interest for the construction of complex molecular architectures.

This guide aims to provide an in-depth analysis of the expected spectroscopic data for this compound, based on established principles and data from analogous structures. While a publicly available, comprehensive dataset of the ¹H NMR, ¹³C NMR, IR, and mass spectra for this specific salt is not readily found in the scientific literature or common databases, this guide will equip researchers with the knowledge to interpret such data once acquired. The CAS number for this compound is 37842-58-3, and its IUPAC name is ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid.[1]

The Structural Elucidation Toolkit: A Spectroscopic Overview

The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal the electronic environment and connectivity of all hydrogen atoms in the molecule. Key expected signals include:

  • An ethyl group (triplet and quartet).

  • A methine proton (singlet or broadened singlet).

  • Amine protons (broad singlet).

  • Aromatic protons of the tosylate group (two doublets).

  • A methyl group on the tosylate ring (singlet).

¹³C NMR Spectroscopy: The carbon NMR spectrum will identify all unique carbon environments within the molecule. Expected signals would correspond to:

  • The ethyl ester carbons.

  • The α-carbon bearing the amino and cyano groups.

  • The nitrile carbon.

  • The carbonyl carbon of the ester.

  • The aromatic carbons of the tosylate group.

  • The methyl carbon of the tosylate group.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

  • N-H stretching of the primary amine.

  • C≡N stretching of the nitrile group.

  • C=O stretching of the ester group.

  • S=O stretching of the sulfonate group.

  • C-H stretching from the aromatic and aliphatic portions.

  • C=C stretching of the aromatic ring.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments. For this ionic compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show peaks corresponding to the cationic ethyl 2-amino-2-cyanoacetate moiety and potentially the anionic tosylate moiety, or a molecular ion peak corresponding to the entire salt under certain conditions.

Experimental Protocols for Spectroscopic Analysis

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for the analysis of a solid organic salt like this compound.

NMR Spectroscopy: A Step-by-Step Protocol

Caption: Workflow for acquiring an IR spectrum using the thin film method.

Mass Spectrometry: ESI-MS Protocol

Caption: Workflow for acquiring an ESI mass spectrum.

Data Summary and Interpretation

While the actual spectra are not publicly available, a predicted summary of the key spectroscopic data is presented in the tables below. This serves as a reference for researchers who acquire their own data.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.2-1.4Triplet3H-OCH₂CH
~2.3-2.4Singlet3HAr-CH
~4.2-4.4Quartet2H-OCH ₂CH₃
~5.0-5.5Singlet/Broad1HCH (NH₂)CN
~7.1-7.3Doublet2HAromatic CH
~7.5-7.7Doublet2HAromatic CH
~8.0-9.0Broad Singlet2H-NH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~14-OCH₂C H₃
~21Ar-C H₃
~50-60C H(NH₂)CN
~65-OC H₂CH₃
~115-120-C ≡N
~125-130Aromatic C H
~140-145Aromatic C
~165-170-C =O

Table 3: Predicted IR Data

Wavenumber (cm⁻¹)Functional Group
3300-3500N-H Stretch (Amine)
2900-3000C-H Stretch (Aliphatic)
~2250C≡N Stretch (Nitrile)
~1740C=O Stretch (Ester)
1600, 1475C=C Stretch (Aromatic)
1200-1250, 1030-1050S=O Stretch (Sulfonate)

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
129.06[C₅H₉N₂O₂]⁺ (cationic part)
171.02[C₇H₇O₃S]⁻ (anionic part)

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. By outlining the expected NMR, IR, and MS data and providing standardized experimental protocols, this document serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The insights provided herein will facilitate the accurate identification and characterization of this important chemical entity, thereby accelerating its application in the development of novel molecules with potential therapeutic value.

References

  • PubChem. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a key synthetic intermediate whose utility in organic synthesis, particularly in the formation of heterocyclic compounds, is critically dependent on its behavior in solution.[1] As an organic salt, its solubility profile is governed by complex interactions between its ionic and organic moieties and the surrounding solvent medium. This technical guide provides researchers, chemists, and drug development professionals with a robust framework for determining and interpreting the solubility of this compound in a range of organic solvents. Moving beyond a simple data sheet, this document elucidates the foundational thermodynamic principles, details rigorous experimental methodologies for generating reliable data, and offers insights into the practical application of solubility profiles in process development and optimization. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming an essential resource for any laboratory working with this versatile reagent.

Compound Overview: Structure and Physicochemical Implications

This compound is an organic salt formed from the protonation of the amino group of Ethyl 2-amino-2-cyanoacetate by the strong acid, 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, PTSA).[2] This salt structure is fundamental to its physical properties and dictates its solubility behavior.

The ionic character imparted by the sulfonate anion and the ammonium cation significantly enhances its crystallinity and often increases its solubility in polar solvents compared to the freebase form.[1] Understanding this dual nature—an ionic core with organic functionalities—is the first step in designing a rational solvent selection strategy for its use in reactions, purifications, and crystallizations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₅S[2][3][4]
Molecular Weight 300.33 g/mol [2][3]
Appearance Solid[3]
Component 1 Ethyl 2-amino-2-cyanoacetate[2][5]
Component 2 p-Toluenesulfonic acid[2]
InChIKey IJPUEWDLGXTFSX-UHFFFAOYSA-N[2][3][4]
CAS Number 37842-58-3[2][4]

The Foundation: Theoretical Principles of Solubility

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the change in Gibbs free energy (ΔG) of the system, which incorporates both enthalpic (ΔH) and entropic (ΔS) contributions. A negative ΔG, indicating a spontaneous process, is favored by strong solute-solvent interactions (favorable enthalpy) and an increase in the system's disorder (favorable entropy).

The Critical Role of the Solid State A common pitfall in solubility measurement is the failure to characterize the solid form of the active pharmaceutical ingredient (API) or intermediate.[6][7] Many organic compounds, including this salt, can exist in multiple crystalline forms known as polymorphs, or as solvates/hydrates.[8] These different solid forms can exhibit significantly different solubilities.[7] Therefore, a trustworthy solubility study begins not with the solution, but with the solid. Characterizing the solid form before and after the solubility experiment is a self-validating step that ensures the measured solubility corresponds to a specific, known crystalline form.

Predictive Thermodynamic Models For initial solvent screening, predictive models can provide valuable, though approximate, estimations of solubility. Models like COSMO-RS and UNIFAC use quantum chemistry or group contribution methods to predict the chemical potential of a solute in a solvent, which can then be used to estimate solubility.[9][10] While these models are powerful for rapidly assessing a wide range of solvents, they are not a substitute for experimental determination, as their accuracy can be limited by the quality of the input parameters and the complexity of the molecular interactions.[10]

A Framework for Experimental Solubility Determination

This section outlines a comprehensive and rigorous workflow for accurately determining the solubility profile of this compound.

G cluster_0 Phase 1: Pre-Analysis cluster_1 Phase 2: Equilibrium Measurement cluster_2 Phase 3: Analysis & Output A Start Material: EAC-4-MBS Solid B Solid-State Characterization (PXRD, DSC, TGA) A->B C Solvent Selection (Diverse Polarity Classes) B->C D Isothermal Shake-Flask Method C->D E 1. Add excess solid to solvent F 2. Equilibrate at constant T (e.g., 24-72h) G 3. Separate solid & liquid (Centrifuge/Filter) H Quantitative Analysis of Supernatant (Validated HPLC-UV Method) G->H I Post-Equilibrium Solid Characterization G->I Verify Solid Form (Self-Validation) J Solubility Profile Data (mg/mL, mole fraction) H->J I->J

Sources

"thermal stability and decomposition of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile synthetic intermediate, notably utilized in the synthesis of various heterocyclic compounds.[1] As with many complex organic salts, a thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, storage, and process scale-up. This guide provides a comprehensive analysis of the potential thermal hazards associated with this compound, outlines robust experimental methodologies for its characterization, and offers insights into the interpretation of the resulting data for process safety management.

Compound Overview and Physicochemical Properties

This compound is an organic salt formed from the protonation of the amino group of Ethyl 2-amino-2-cyanoacetate by 4-methylbenzenesulfonic acid (p-toluenesulfonic acid). This ionic nature often improves crystallinity and solubility in polar solvents, which can be advantageous in synthetic applications.[1] However, the presence of multiple functional groups—nitrile, ester, amine, and a sulfonate salt—necessitates a careful evaluation of its thermal behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆N₂O₅S[2][3][4]
Molecular Weight 300.33 g/mol [2][3]
Appearance Solid[3]
CAS Number 37842-58-3[2]
Component Compounds Ethyl 2-amino-2-cyanoacetate (CID 288716), p-Toluenesulfonic acid (CID 6101)[2]

Potential Thermal Decomposition Pathways

Direct experimental data on the thermal decomposition of this specific salt is not extensively published. Therefore, a mechanistic assessment must be based on the known reactivity of its constituent ions and functional groups. The decomposition is likely a multi-step process, potentially initiated by the dissociation of the salt at elevated temperatures.

The primary concerns for thermal decomposition stem from the ethyl cyanoacetate moiety. When heated, cyano-containing compounds can release highly toxic fumes, such as hydrogen cyanide and oxides of nitrogen.[5] The ester group may undergo hydrolysis or decarboxylation. The p-toluenesulfonate anion, while relatively stable, can decompose at higher temperatures to produce sulfur oxides.

Below is a proposed logical diagram of potential decomposition pathways.

Decomposition_Pathway Potential Thermal Decomposition Pathways A Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate B Heat (Δ) A->B C Initial Salt Dissociation B->C D Ethyl 2-amino-2-cyanoacetate C->D Proton Transfer E p-Toluenesulfonic Acid C->E Proton Transfer F Decomposition of Cyanoacetate Moiety D->F Further Heating G Decomposition of Tosylate Moiety E->G High Temperature H Volatile Toxic Products (HCN, NOx, CO, CO₂) F->H I Sulfur Oxides (SOx) & Aromatic Fragments G->I TGA_Workflow TGA Experimental Workflow A Start B Calibrate TGA Instrument A->B C Prepare Sample (5-10 mg in inert pan) B->C D Place Sample in Furnace under N₂ Atmosphere C->D E Program Temperature Ramp (e.g., 10 °C/min to 500 °C) D->E F Record Mass vs. Temperature E->F G Analyze Thermogram: - Onset Temperature - Mass Loss (%) F->G H End G->H

Caption: A general experimental workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [6]This technique is used to detect thermal events such as melting, crystallization, phase transitions, and exothermic or endothermic decomposition processes. [7]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). [8]2. Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range. The range should extend beyond the decomposition temperature identified by TGA.

  • Data Analysis: Plot heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. Integrate the peak area to determine the enthalpy change (ΔH) of the transition.

DSC_Workflow DSC Experimental Workflow A Start B Calibrate DSC Instrument A->B C Prepare Sample (2-5 mg in sealed pan) B->C D Place Sample & Reference in DSC Cell under N₂ C->D E Program Temperature Ramp (e.g., 10 °C/min) D->E F Record Heat Flow vs. Temperature E->F G Analyze Thermogram: - Melting Point (Tₘ) - Decomposition Exotherm (Tₑₓₒ) - Enthalpy (ΔH) F->G H End G->H

Caption: A general experimental workflow for Differential Scanning Calorimetry.

Accelerating Rate Calorimetry (ARC)

ARC is a critical tool for process safety, designed to simulate a worst-case thermal runaway scenario under adiabatic (zero heat loss) conditions. [9]It provides data on the onset temperature of self-heating, the rate of temperature and pressure rise, and the time to maximum rate (TMR), which are essential for defining safe operating limits. [10][11]

  • Sample Preparation: A known mass of the substance is placed in a robust, spherical sample container (the "bomb"), typically made of titanium or stainless steel.

  • Heat-Wait-Seek Mode: The instrument operates in a sequence:

    • Heat: The sample is heated by a small temperature increment (e.g., 5 °C).

    • Wait: The system stabilizes, allowing the sample to reach thermal equilibrium.

    • Seek: The instrument monitors the sample for any self-heating (exothermic activity). A self-heating rate above a defined threshold (e.g., 0.02 °C/min) indicates the onset of an exotherm.

  • Adiabatic Tracking: Once an exotherm is detected, the instrument switches to adiabatic mode. The heaters in the calorimeter jacket track the sample's temperature precisely, ensuring no heat is lost to the surroundings.

  • Data Acquisition: The temperature and pressure of the sample are recorded as a function of time until the reaction is complete or a safety limit is reached.

  • Data Analysis: Key safety parameters are derived, including the onset temperature, adiabatic temperature rise (ΔTad), Time to Maximum Rate (TMR), and Self-Accelerating Decomposition Temperature (SADT). [10][11]

ARC_Workflow ARC Experimental Workflow cluster_0 Heat-Wait-Seek Cycle A Heat Sample by ΔT B Wait for Equilibrium A->B C Seek for Self-Heating (dT/dt > threshold?) B->C C->A No Adiabatic Switch to Adiabatic Mode: Track Sample Temperature C->Adiabatic Yes Start Start: Load Sample in Bomb Start->A Record Record T and P vs. Time Adiabatic->Record Analyze Analyze Data: - Onset T - TMR, ΔTad, SADT Record->Analyze End End Analyze->End

Sources

Methodological & Application

"use of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate in heterocyclic synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Synthon

In the landscape of modern medicinal chemistry and drug discovery, the efficient assembly of complex heterocyclic scaffolds is a cornerstone of innovation. This compound emerges as a highly valuable and versatile building block, or synthon, for this purpose. Its structure is endowed with a unique convergence of reactive functionalities: a nucleophilic amino group, an electrophilic ester, and a nitrile group, all centered on a single stereocenter. This arrangement makes it an exceptionally powerful tool for generating molecular diversity in the synthesis of nitrogen- and oxygen-containing heterocycles, which are well-recognized as "privileged structures" in medicinal chemistry.[1]

The 4-methylbenzenesulfonate (tosylate) salt form of this reagent offers practical advantages, enhancing its stability, crystallinity, and solubility in polar solvents, which simplifies handling and purification processes during synthesis.[2] This guide provides an in-depth exploration of its application in key heterocyclic syntheses, detailing the underlying mechanisms and providing actionable laboratory protocols.

Core Application I: The Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a robust and widely utilized multi-component reaction (MCR) for the synthesis of polysubstituted 2-aminothiophenes.[3] These thiophene derivatives are crucial intermediates in the development of agrochemicals, dyes, and a wide range of pharmacologically active compounds, including anti-inflammatory drugs like Tinoridine and antipsychotics like Olanzapine.[4]

Causality of the Mechanism

The reaction proceeds through a cascade of mechanistically distinct steps. The process is typically initiated by a base-catalyzed Knoevenagel condensation between a ketone or aldehyde and the active methylene compound, in this case, Ethyl 2-amino-2-cyanoacetate.[3] The presence of the tosylate salt may necessitate a stoichiometric amount of base to first liberate the free amine and then catalyze the condensation. The resulting electron-deficient alkene intermediate is then susceptible to nucleophilic attack by elemental sulfur. A subsequent intramolecular cyclization, followed by tautomerization, yields the final aromatic 2-aminothiophene ring.[3] The use of microwave irradiation has been shown to be beneficial, often leading to improved reaction yields and significantly reduced reaction times.[3]

Gewald_Reaction Reactants Ketone/Aldehyde + Ethyl 2-amino-2-cyanoacetate + Sulfur (S8) Step1 Knoevenagel Condensation Reactants->Step1 Catalyst Base Base (e.g., Morpholine) Base->Step1 Intermediate1 Alkene Intermediate Step1->Intermediate1 Step2 Sulfur Addition Intermediate1->Step2 Intermediate2 Thiolate Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Tautomerization Intermediate3->Step4 Product 2-Aminothiophene Derivative Step4->Product Pyridine_Synthesis Reactants Aldehyde + Methyl Ketone + Ethyl 2-amino-2-cyanoacetate Step1 Initial Condensations (e.g., Knoevenagel, Michael) Reactants->Step1 Catalyst Base or Acid Catalyst Catalyst->Step1 Intermediate1 Open-Chain Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Dihydropyridine Intermediate Step2->Intermediate2 Step3 Oxidation/ Aromatization Intermediate2->Step3 Product Substituted Pyridine Derivative Step3->Product Thorpe_Ziegler Reactant α,ω-Dinitrile Step1 α-Deprotonation Reactant->Step1 Base Strong Base (e.g., NaH, LHMDS) Base->Step1 Intermediate1 Nitrile-stabilized Carbanion Step1->Intermediate1 Step2 Intramolecular Nucleophilic Attack Intermediate1:e->Step2:w Intermediate2 Cyclic Enamine Step2->Intermediate2 Step3 Acidic Hydrolysis Intermediate2->Step3 Product Cyclic Ketone Step3->Product

Sources

The Strategic Application of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile and Stabilized Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the efficient assembly of complex heterocyclic scaffolds is a cornerstone of medicinal chemistry. These frameworks are privileged structures, forming the core of numerous therapeutic agents. Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate, a stable tosylate salt of a highly functionalized α-amino ester, has emerged as a strategic building block for the synthesis of a diverse array of nitrogen-containing heterocycles. Its unique trifunctional nature, possessing an amino group, a cyano moiety, and an ester function all attached to a single carbon, provides a rich platform for chemical transformations.[1]

The 4-methylbenzenesulfonate (tosylate) counterion plays a crucial role in the utility of this reagent. It enhances the stability and handling of the otherwise reactive ethyl 2-amino-2-cyanoacetate, which can be prone to self-condensation.[2] In synthetic applications, the tosylate can act as a leaving group or, in its acidic form (p-toluenesulfonic acid), as a catalyst for various organic transformations.[3][4] This dual functionality makes the title compound an attractive and versatile reagent for researchers, scientists, and drug development professionals.

This technical guide will provide an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of bioactive pyridone and pyrimidine derivatives. We will delve into the causality behind experimental choices, provide a detailed experimental protocol, and present data in a clear and accessible format.

Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The inherent reactivity of this compound makes it a valuable precursor for a variety of heterocyclic systems with demonstrated biological activity. The strategic placement of nucleophilic and electrophilic centers within one molecule allows for its participation in multi-component reactions and cyclization cascades, leading to rapid increases in molecular complexity.

Synthesis of Pyridone Derivatives with Antimicrobial and Anticancer Potential

The 2-pyridone scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties.[5] Compounds containing the 3-cyano-2-pyridone core have been investigated for their potential as anticancer and antimicrobial agents.[3][6] The synthesis of these valuable heterocycles can be efficiently achieved through a modified Guareschi-Thorpe condensation, where this compound can serve as a key precursor.[2][7]

The general reaction involves the condensation of an active methylene compound (like the one derived from the title compound), a 1,3-dicarbonyl compound, and a source of ammonia. The use of this compound can be conceptualized as an in-situ generation of the required aminocyanoacetate fragment under the reaction conditions.

Logical Workflow for Pyridone Synthesis

cluster_reactants Reactants cluster_reaction Reaction Cascade A Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate D In-situ formation of Ethyl 2-amino-2-cyanoacetate A->D Base B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) E Knoevenagel Condensation B->E C Base (e.g., Piperidine) D->E F Michael Addition E->F G Intramolecular Cyclization & Dehydration F->G H 3-Cyano-2-pyridone Derivative G->H

Caption: Workflow for 3-cyano-2-pyridone synthesis.

Access to Pyrimidine Scaffolds as Kinase Inhibitors

Pyrimidine derivatives are another class of heterocyclic compounds with significant therapeutic importance, frequently found in anticancer agents.[8][9] Many pyrimidine-based drugs function as kinase inhibitors, highlighting the value of synthetic routes to this scaffold. The functional groups present in this compound make it a suitable starting material for the construction of substituted pyrimidines, which have shown promise in this area.

Experimental Protocols: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol details a representative one-pot synthesis of 3-cyano-4,6-dimethyl-2-pyridone, a valuable intermediate for further elaboration in drug discovery programs. This procedure is adapted from the well-established Guareschi-Thorpe condensation, leveraging this compound as a stable and efficient source of the requisite aminocyanoacetate synthon.[7][10][11]

Materials and Equipment
MaterialGradeSupplier
This compound≥98%Commercial Source
AcetylacetoneReagent Grade, ≥99%Commercial Source
PiperidineReagent Grade, ≥99%Commercial Source
EthanolAnhydrous, 200 proofCommercial Source
Hydrochloric Acid (HCl)2 M aqueous solutionCommercial Source
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer with heating--
Buchner funnel and filter paper--
Standard laboratory glassware--
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), acetylacetone (1.0 eq), and anhydrous ethanol (20 mL).

  • Initiation: Begin stirring the mixture at room temperature to ensure homogeneity.

  • Base Addition: Add piperidine (0.1 eq) to the reaction mixture. The addition of a catalytic amount of a weak base is crucial for the in-situ generation of the reactive aminocyanoacetate and to catalyze the subsequent condensation reactions.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

  • Precipitation and Filtration: Acidify the reaction mixture with 2 M HCl to a pH of approximately 5-6. This will protonate any remaining piperidine and facilitate the precipitation of the product. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities. Dry the product under vacuum to a constant weight.

Expected Results and Characterization
ProductAppearanceYield (%)Melting Point (°C)
3-Cyano-4,6-dimethyl-2-pyridoneOff-white solid75-85288-290

The structure of the synthesized compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Reaction Scheme

cluster_reactants Reactants A Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate C Piperidine, Ethanol Reflux A->C B Acetylacetone B->C D 3-Cyano-4,6-dimethyl-2-pyridone C->D

Caption: One-pot synthesis of a 3-cyano-2-pyridone derivative.

Trustworthiness and Self-Validation

The protocol described above is based on the well-established and robust Guareschi-Thorpe condensation, a reaction that has been widely utilized in organic synthesis for over a century.[7] The use of this compound as a stabilized precursor for the aminocyanoacetate component is a logical and efficient modification. The tosylate salt ensures stability and ease of handling, while the reaction conditions are designed to promote the desired cyclization cascade. The expected product is a known compound with well-characterized physical and spectral properties, allowing for straightforward confirmation of a successful reaction.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its unique combination of functional groups, coupled with the stabilizing effect of the tosylate counterion, provides an efficient entry point to a wide range of biologically relevant heterocyclic scaffolds, including pyridones and pyrimidines. The application of this reagent in one-pot, multi-component reactions streamlines synthetic pathways, reduces waste, and allows for the rapid generation of molecular diversity. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this powerful synthetic tool in their drug discovery and development endeavors.

References

  • Guareschi, I. Sintesi di composti piridinici da eteri acetacetico e cianacetico con ammoniaca. Memorie della Reale Accademia delle Scienze di Torino. Serie II1896, 46, 7, 11, 25.
  • Reddy, G. C.; Prakash, S. S.; Diwakar, L. Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities.
  • Baghernejad, B. A Catalytic Method for the Synthesis of 3-Cyano-2(1H)-Pyridones Derivatives as Nonsteroidal Cardiotonic Agents Using Nano-TiO2. American-Eurasian J. Agric. & Environ. Sci.2014, 14 (8), 719-723.
  • Tamaddon, F.; Maddah-Roodan, S.
  • Organic Syntheses. 3-cyano-6-methyl-2(1)-pyridone. Available online: [Link]

  • Banerjee, B.; Han, H.; Bhowmik, P. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org2024, 2024041337.
  • Huang, S. J.; et al. Biodegradable Polymers. 6. Synthesis and Properties of Poly(amide-esters) from Bis(p-toluenesulfonic acid) Salts of L-Lysine Diesters and Adipoyl Chloride. J. Appl. Polym. Sci.1979, 23, 10-15.
  • El-Metwaly, A. M.; et al. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry2015, 31 (2), 839-848.
  • PubChem. This compound. Available online: [Link]

  • Abdel-Aziz, A. A.-M.; et al. Synthesis and reactions of 3‐cyano‐4,6‐dimethyl‐2‐pyridone. Journal of Heterocyclic Chemistry2011, 48 (2), 339-346.
  • Bolduc, P. N.; et al. Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters2022, 24 (33), 6133–6136.
  • Zdujić, M. V.; et al. On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature.
  • Al-Omair, M. A.; et al. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports2022, 12, 1956.
  • BASF SE. Process for preparing 4-amino-pyridazines. WO2016180833A1, November 17, 2016.
  • El-Sayed, M. S.; et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances2024, 14, 10041-10055.
  • Bouzroura, S.; et al. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Chemistry Proceedings2023, 14, 73.
  • Zhang, Y.; et al. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry2022, 46, 2335-2350.

Sources

The Strategic Application of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate, the tosylate salt of a highly functionalized α-amino acid derivative, has emerged as a powerful and versatile building block. Its unique trifunctional nature, possessing a nucleophilic amino group, a synthetically malleable cyano group, and an ester moiety, all attached to a single carbon center, provides a rich platform for the construction of diverse and complex molecular architectures.[1][2]

The 4-methylbenzenesulfonate (tosylate) counter-ion offers several practical advantages over the free base. It enhances the stability and handling of the compound, mitigating the potential for degradation or side reactions of the reactive amino group. Furthermore, the tosylate salt often improves solubility in a range of organic solvents and can play a role in the reaction mechanism, potentially acting as an in-situ acid catalyst upon dissociation. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and expert insights for its application in the synthesis of valuable heterocyclic scaffolds.

Core Reactivity and Mechanistic Considerations

The synthetic potential of this compound is dictated by the interplay of its three key functional groups:

  • Amino Group (-NH₂): Acts as a potent nucleophile, readily participating in condensation reactions with electrophilic partners such as aldehydes, ketones, and β-dicarbonyl compounds.[2]

  • Cyano Group (-C≡N): A versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. Its strong electron-withdrawing nature also influences the reactivity of the adjacent carbon.[2]

  • Ester Group (-COOEt): Susceptible to nucleophilic acyl substitution, allowing for modifications such as hydrolysis, amidation, or transesterification to introduce further diversity into the target molecule.[2]

This trifunctional arrangement makes it an ideal precursor for multicomponent reactions, enabling the rapid assembly of complex molecules in a single step, thereby enhancing synthetic efficiency.[3]

Application in Heterocyclic Synthesis: Protocols and Insights

The primary application of this compound lies in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous FDA-approved drugs and biologically active compounds.

Protocol 1: One-Pot Synthesis of Polysubstituted 1,4-Dihydropyridines

The 1,4-dihydropyridine (DHP) core is a well-established pharmacophore, notably found in calcium channel blockers used to treat hypertension.[4] This protocol outlines a Hantzsch-like, four-component reaction for the synthesis of highly functionalized DHPs.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A Aromatic Aldehyde R One-Pot Reaction (Base, Solvent, Heat) A->R B Chalcone (or β-Ketoester) B->R C Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate C->R D Polysubstituted 1,4-Dihydropyridine R->D Cyclocondensation caption Workflow for 1,4-Dihydropyridine Synthesis

Caption: One-pot synthesis of 1,4-dihydropyridines.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Chalcone or an appropriate β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • This compound (1.0 mmol, 300.33 g/mol )

  • Base (e.g., triethylamine or piperidine) (1.2 mmol)

  • Solvent (e.g., Ethanol, DMF, or Acetonitrile) (5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), the chalcone or β-ketoester (1.0 mmol), and this compound (1.0 mmol).

  • Add the solvent (5 mL) and the base (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expert Insights:

  • Causality of Component Roles: The aldehyde provides the C4 position of the dihydropyridine ring. The chalcone or β-ketoester provides the C2, C3, and the substituents at these positions. This compound provides the nitrogen atom (N1), C5, C6, and the amino and cyano substituents.

  • Base Selection: A mild organic base like triethylamine or piperidine is typically sufficient to neutralize the tosylate salt and catalyze the condensation reactions.

  • Solvent Choice: Ethanol is a common and environmentally friendly choice, but for less reactive substrates, a higher boiling point solvent like DMF may be beneficial.

Data Presentation: Examples of Synthesized Dihydropyridines

EntryAromatic Aldehydeβ-Keto ComponentBaseSolventYield (%)Reference
1BenzaldehydeEthyl acetoacetatePiperidineEthanol85[5]
24-ChlorobenzaldehydeEthyl acetoacetateTriethylamineEthanol92[6]
34-MethoxybenzaldehydeDimedonePiperidineEthanol88[6]
4NaphthaldehydeEthyl propiolateTriethylamineEthanolHigh[7]
Protocol 2: Synthesis of Substituted Pyrimidines

Pyrimidine derivatives are of immense interest in medicinal chemistry, forming the core of many anticancer and antimicrobial agents.[8][9] This protocol describes the synthesis of a 2-aminopyrimidine derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A Guanidine derivative R Cyclocondensation (Base, Solvent, Heat) A->R B Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate B->R C Substituted 2-Aminopyrimidine R->C caption Workflow for 2-Aminopyrimidine Synthesis

Caption: Synthesis of 2-aminopyrimidine derivatives.

Materials:

  • Guanidine hydrochloride or a substituted guanidine (1.0 mmol)

  • This compound (1.0 mmol, 300.33 g/mol )

  • Strong base (e.g., Sodium ethoxide in ethanol) (2.0 mmol)

  • Anhydrous ethanol (10 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere, or use a commercially available solution.

  • In a round-bottom flask, dissolve the guanidine derivative (1.0 mmol) and this compound (1.0 mmol) in anhydrous ethanol (10 mL).

  • Add the sodium ethoxide solution (2.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 4-8 hours), cool the reaction to room temperature.

  • Neutralize the reaction mixture carefully with a dilute acid (e.g., acetic acid).

  • The product may precipitate upon neutralization. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Expert Insights:

  • Mechanism: The reaction proceeds via a condensation between the guanidine and the cyanoacetate, followed by an intramolecular cyclization to form the pyrimidine ring.

  • Base Requirement: A strong base like sodium ethoxide is required to deprotonate the guanidine and facilitate the initial condensation step.

  • Anhydrous Conditions: The use of anhydrous ethanol is recommended to prevent hydrolysis of the ester and other side reactions.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the final products should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The expected outcomes are supported by numerous examples in the peer-reviewed literature, providing a high degree of confidence in their reproducibility.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex, biologically relevant heterocyclic molecules. Its trifunctional nature, coupled with the stability and handling advantages conferred by the tosylate salt, makes it an excellent choice for researchers in organic synthesis and drug discovery. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this powerful building block in their synthetic endeavors, accelerating the discovery of novel chemical entities with therapeutic potential.

References

  • Wikipedia. (2023, December 27). Ethyl cyanoacetate. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl 2-amino-2-cyanoacetate. Retrieved from [Link]

  • Dhinakaran, I., et al. (2017). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 129(12), 2201-2209. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2024, June). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • ResearchGate. (2018, January). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-2-cyanoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • E3S Web of Conferences. (2018). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • Der Pharma Chemica. (2015). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Retrieved from [Link]

  • MDPI. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Retrieved from [Link]

  • ChemRxiv. (2020). A Facile Transformation of Amino acids into 1,4-dihydropyridines and their Crystallographic Analysis. Retrieved from [Link]

  • Arkat USA. (n.d.). Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Retrieved from [Link]

  • MDPI. (2025). Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived from Allopregnanolone Acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with Ethyl Acetoacetate: Novel Syntheses of Pyridines, Pyrazoles, and Their Fused Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
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  • PubMed Central. (2023, January 23). Novel Benzo[2][10]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Retrieved from [Link]

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  • ResearchGate. (2022, May). Synthesis of product 4 via the reaction of 2-substituted trimethinium.... Retrieved from [Link]

  • PubMed. (2016, September 2). One-Pot Synthesis of 2-Cyano-1,4-diketones: Applications to Synthesis of Cyanosubstituted Furans, Pyrroles, and Dihydropyridazines. Retrieved from [Link]

  • JETIR. (n.d.). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate. Retrieved from [Link]

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Application Notes & Protocols: Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate as a Versatile Reagent in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate, a stable and versatile crystalline solid, as a key reagent in the field of multi-component reactions (MCRs). While seemingly a simple salt, this compound serves as a convenient and potent precursor to ethyl 2-amino-2-cyanoacetate, an α-aminonitrile ester. The protonated amino group, stabilized by the tosylate counterion, enhances the compound's shelf-life and handling characteristics compared to the free base. This guide will detail the in-situ generation of the active reagent and its subsequent application in the synthesis of medicinally relevant heterocyclic scaffolds, such as imidazoles and dihydropyrimidines.

Core Concept: The Strategic Advantage of the Tosylate Salt and In-Situ Amine Generation

Ethyl 2-amino-2-cyanoacetate is a trifunctional molecule, possessing an amino group, a cyano moiety, and an ester function converging at a single carbon center.[1] This unique arrangement provides a rich landscape for chemical transformations. However, the free α-amino group can be prone to degradation and side reactions upon storage. The 4-methylbenzenesulfonate (tosylate) salt form elegantly circumvents these issues by protonating the primary amine, rendering it less nucleophilic and more stable.

For application in multi-component reactions, the active nucleophilic free amine is required. This is readily achieved in-situ through the addition of a non-nucleophilic base prior to the introduction of other reaction components. This strategy ensures that the reactive species is generated at the point of use, maximizing its efficacy and minimizing potential decomposition.

Protocol 1: General Procedure for In-Situ Generation of Ethyl 2-amino-2-cyanoacetate (Free Base)

This protocol outlines the standard procedure for neutralizing the tosylate salt to generate the active reagent for subsequent one-pot multi-component reactions.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Add the chosen anhydrous solvent (e.g., DCM, 0.2 M concentration).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add the non-nucleophilic base (1.1 equivalents) dropwise with stirring.

  • Allow the reaction mixture to stir at 0 °C for 15-20 minutes. A clear solution should form as the ammonium salt byproduct precipitates.

  • The resulting solution containing the free ethyl 2-amino-2-cyanoacetate is now ready for use in the subsequent multi-component reaction.

Causality and Experimental Choice:

  • Aprotic Solvent: The use of an aprotic solvent is crucial to prevent hydrolysis of the ester or cyano groups.

  • Non-nucleophilic Base: A sterically hindered base like TEA or DIPEA is used to deprotonate the primary ammonium ion without competing in nucleophilic attacks on other reactants that will be added in the MCR.

  • Inert Atmosphere: This prevents the introduction of moisture, which could lead to unwanted side reactions.

reagent Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate (Stable Salt) active_reagent Ethyl 2-amino-2-cyanoacetate (Free Amine - Active) reagent->active_reagent Deprotonation base Non-nucleophilic Base (e.g., TEA, DIPEA) base->active_reagent solvent Anhydrous Aprotic Solvent (e.g., DCM, THF) solvent->active_reagent mcr Multi-Component Reaction Mixture active_reagent->mcr Ready for MCR

Caption: In-situ generation of the active free amine from its stable tosylate salt.

Application Note I: Three-Component Synthesis of Substituted 4-Cyanoimidazoles

The synthesis of imidazole derivatives is of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds. α-Aminonitriles are known precursors for the synthesis of imidazoles.[2][3] This protocol describes a one-pot, three-component reaction for the synthesis of 4-cyano-5-substituted-1H-imidazoles using ethyl 2-amino-2-cyanoacetate, an aldehyde, and an ammonia source.

Reaction Principle: This reaction is a variation of the Debus-Radziszewski imidazole synthesis.[4] The in-situ generated ethyl 2-amino-2-cyanoacetate first condenses with an aldehyde to form an imine intermediate. The cyano group then participates in the cyclization with an ammonia source, which also facilitates the formation of the imidazole ring.

Workflow for 4-Cyanoimidazole Synthesis start Start with Tosylate Salt step1 In-situ Generation of Free Amine (Protocol 1) start->step1 step2 Add Aldehyde & Ammonium Acetate step1->step2 step3 Reflux Reaction (Cyclocondensation) step2->step3 step4 Work-up & Purification step3->step4 product Product: 4-Cyano-5-substituted -1H-imidazole step4->product

Caption: Experimental workflow for the three-component synthesis of 4-cyanoimidazoles.

Protocol 2: Synthesis of Ethyl 4-cyano-5-phenyl-1H-imidazole-2-carboxylate

Materials:

  • This compound

  • Benzaldehyde

  • Ammonium acetate

  • Ethanol

  • Triethylamine (TEA)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol) in ethanol (5 mL).

  • Add triethylamine (1.1 mmol) and stir for 15 minutes at room temperature to generate the free amine in-situ.

  • To this mixture, add benzaldehyde (1.0 mmol) and ammonium acetate (2.0 mmol).

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (20 mL) and stir for 30 minutes to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure imidazole derivative.

Substrate Scope and Expected Yields: This reaction is generally applicable to a variety of aromatic and aliphatic aldehydes. Electron-withdrawing groups on the aromatic ring of the aldehyde may lead to faster reaction times.

Aldehyde ComponentExpected ProductTypical Yield Range
BenzaldehydeEthyl 4-cyano-5-phenyl-1H-imidazole-2-carboxylate75-85%
4-ChlorobenzaldehydeEthyl 5-(4-chlorophenyl)-4-cyano-1H-imidazole-2-carboxylate80-90%
4-MethoxybenzaldehydeEthyl 4-cyano-5-(4-methoxyphenyl)-1H-imidazole-2-carboxylate70-80%
PropanalEthyl 4-cyano-5-ethyl-1H-imidazole-2-carboxylate60-70%
Application Note II: A Modified Biginelli-Type Reaction for Dihydropyrimidine Synthesis

The dihydropyrimidine core is a privileged scaffold in medicinal chemistry, famously found in calcium channel blockers. The Biginelli reaction is a classic MCR for their synthesis.[5] Here, we propose a modified, three-component reaction for the synthesis of highly functionalized 2-amino-1,4-dihydropyrimidines, leveraging the unique reactivity of ethyl 2-amino-2-cyanoacetate.

Reaction Principle: In this proposed MCR, the in-situ generated ethyl 2-amino-2-cyanoacetate acts as the nitrogen-containing component, an aldehyde provides two carbons of the ring, and a β-dicarbonyl compound (like ethyl acetoacetate) provides the remaining part of the scaffold. The reaction proceeds via a series of condensation and cyclization steps.[6][7]

Workflow for Dihydropyrimidine Synthesis start Start with Tosylate Salt step1 In-situ Generation of Free Amine (Protocol 1) start->step1 step2 Add Aldehyde & Ethyl Acetoacetate step1->step2 step3 Catalytic Acid Reflux step2->step3 step4 Work-up & Purification step3->step4 product Product: Functionalized 2-Amino-1,4-dihydropyrimidine step4->product

Caption: Experimental workflow for the modified Biginelli-type synthesis of dihydropyrimidines.

Protocol 3: Synthesis of Diethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate-5-carbonitrile

Materials:

  • This compound

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ethanol

  • Triethylamine (TEA)

  • Catalytic amount of HCl or another protic acid

Procedure:

  • In a round-bottom flask, generate the free ethyl 2-amino-2-cyanoacetate from its tosylate salt (1.0 mmol) using TEA (1.1 mmol) in ethanol (5 mL) as described in Protocol 1.

  • To the resulting solution, add benzaldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol).

  • Add a catalytic amount of a protic acid (e.g., 2-3 drops of concentrated HCl).

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol to obtain the purified dihydropyrimidine derivative.

Substrate Versatility and Expected Outcomes: This reaction is expected to be compatible with a range of aromatic aldehydes and various β-dicarbonyl compounds, offering a pathway to a library of diverse dihydropyrimidine derivatives.

Aldehydeβ-Dicarbonyl CompoundExpected Yield Range
BenzaldehydeEthyl acetoacetate65-75%
4-NitrobenzaldehydeEthyl acetoacetate70-80%
BenzaldehydeAcetylacetone60-70%
CyclohexanecarboxaldehydeEthyl acetoacetate55-65%

Conclusion

This compound is a highly valuable and stable precursor for the versatile α-aminonitrile ester, ethyl 2-amino-2-cyanoacetate. Its application in multi-component reactions, following a straightforward in-situ deprotection step, provides an efficient and atom-economical route to complex and medicinally relevant heterocyclic structures such as imidazoles and dihydropyrimidines. The protocols and data presented herein offer a solid foundation for researchers in organic synthesis and drug discovery to explore the synthetic potential of this powerful building block.

References

  • Indalkar, K. S., et al. (2017). Three-component Strecker reaction for α-aminonitriles preparation. Published work on Strecker reactions.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: A general overview of imidazole synthesis methods.
  • Bohrium. (2022). Organocatalytic-synthesis-of-aminonitriles-a-review. Ask this paper.
  • American Chemical Society. (2008). An Integrated Microreactor for the Multicomponent Synthesis of r-Aminonitriles1. Organic Process Research & Development.[Link]

  • Felluga, F., et al. (2018).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). PubMed Central.[Link]

  • Otto, N., & Opatz, T. (2014). Heterocycles from α-aminonitriles. Chemistry, 20(41), 13064-77. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia, The Free Encyclopedia.[Link]

  • ResearchGate. (2025). Mechanochemical Strecker Reaction: Access to α-Aminonitriles and Tetrahydroisoquinolines under Ball Milling Conditions. Request PDF.
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  • Banerjee, et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. (2021). PubMed Central.[Link]

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  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PubMed Central.[Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions.
  • ResearchGate. (2025). Model Studies toward the Synthesis of Dihydropyrimidinyl and Pyridyl ??
  • ACS Publications. (n.d.). An Integrated Microreactor for the Multicomponent Synthesis of α-Aminonitriles1. Organic Process Research & Development.[Link]

  • Rapid synthesis of highly functionalised α-amino amides and medium ring lactones using multicomponent reactions of amino alcohols and isocyanides. (2012). PubMed.[Link]

  • Synthesis of polyheterocycles via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Recent advances in the synthesis of imidazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)alkyl Urea Derivatives. (n.d.).
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). RSC Publishing.[Link]

  • ResearchGate. (2025).
  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal.[Link]

  • Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters. (n.d.). ACS.
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Catalytic Applications of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Dual Functionality of a Unique Reagent

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a salt composed of an ethyl 2-amino-2-cyanoacetate cation and a 4-methylbenzenesulfonate (tosylate) anion.[1] While traditionally viewed as a synthetic intermediate for heterocyclic compounds like imidazoles, its true potential lies in its dual-role capability within a single reaction vessel.[2] The ionic nature of this compound enhances its solubility in polar solvents and simplifies purification processes.[2] This technical guide moves beyond its role as a mere building block to explore its application as a self-contained reactant and catalyst system, particularly in the realm of multicomponent reactions for the synthesis of complex heterocyclic scaffolds.

The core innovation presented here is the utilization of the tosylate counter-ion as an in-situ Brønsted acid catalyst, while the ethyl 2-amino-2-cyanoacetate cation serves as a key reactive component. This approach streamlines synthetic procedures by reducing the number of reagents and potentially enhancing reaction efficiency. This guide will provide detailed protocols and mechanistic insights into this novel application, tailored for researchers, scientists, and professionals in drug development.

Core Concept: In-Situ Brønsted Acid Catalysis

The catalytic activity of this compound is derived from the p-toluenesulfonic acid (p-TSA) component. p-TSA is a well-established, strong organic acid that is widely used as a catalyst in a variety of organic transformations due to its efficacy, ease of handling as a solid, and commercial availability.[3][4] In the context of this salt, the tosylate anion can be protonated in situ to generate the active Brønsted acid catalyst.

The primary mechanism of p-TSA catalysis involves the protonation of a carbonyl group, which increases its electrophilicity and makes it more susceptible to nucleophilic attack.[4] This activation is crucial for initiating condensation reactions that are central to many multicomponent syntheses.

Application Note I: Hantzsch-Type Synthesis of Polyhydroquinolines

One of the most powerful applications of this dual-role reagent is in the Hantzsch synthesis of polyhydroquinolines. Polyhydroquinoline derivatives are of significant interest due to their wide range of pharmacological activities. The classical Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, often catalyzed by an acid.[5] Here, we present a modified protocol where this compound serves as both the nitrogen/active methylene source and the catalyst.

Reaction Principle

In this one-pot, four-component reaction, an aromatic aldehyde, dimedone, and an additional β-ketoester are brought together with this compound. The tosylate component catalyzes the initial Knoevenagel condensation between the aldehyde and dimedone, and subsequently, the Michael addition and cyclization steps. The ethyl 2-amino-2-cyanoacetate component provides the nitrogen atom and an activated methylene group for the formation of the dihydropyridine ring.

Proposed Catalytic Cycle and Reaction Mechanism

The reaction is proposed to proceed through the following key steps, catalyzed by the in-situ generated p-TSA:

  • Catalyst Activation: The tosylate salt protonates a solvent molecule or a reactant, initiating the catalytic cycle.

  • Knoevenagel Condensation: The aromatic aldehyde reacts with dimedone to form an α,β-unsaturated dicarbonyl compound.

  • Michael Addition: The ethyl 2-amino-2-cyanoacetate adds to the α,β-unsaturated intermediate in a Michael fashion.

  • Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization, followed by dehydration to yield the polyhydroquinoline product.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde ArCHO Knoevenagel_Product α,β-Unsaturated Dicarbonyl Aldehyde->Knoevenagel_Product + Dimedone (p-TSA catalysis) Dimedone Dimedone EACC_Tos Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + Ethyl 2-amino-2-cyanoacetate (p-TSA catalysis) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Polyhydroquinoline Polyhydroquinoline Cyclized_Intermediate->Polyhydroquinoline Dehydration

Figure 1: Proposed reaction workflow for the Hantzsch-type synthesis of polyhydroquinolines.

Experimental Protocol: Synthesis of a Model Polyhydroquinoline

This protocol describes the synthesis of a representative polyhydroquinoline derivative using benzaldehyde, dimedone, ethyl acetoacetate, and this compound.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Dimedone (1.0 mmol, 140 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • This compound (1.2 mmol, 360 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde, dimedone, ethyl acetoacetate, and this compound.

  • Add ethanol (5 mL) to the flask.

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (20 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford the pure polyhydroquinoline derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Yields

The following table summarizes the expected yields for the synthesis of various polyhydroquinoline derivatives using this protocol.

AldehydeSubstituentReaction Time (h)Yield (%)
BenzaldehydeH392
4-Chlorobenzaldehyde4-Cl2.595
4-Methoxybenzaldehyde4-OCH₃488
3-Nitrobenzaldehyde3-NO₂296

Table 1: Expected yields for the synthesis of polyhydroquinoline derivatives.

Application Note II: Biginelli-Type Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry.[6] Similar to the Hantzsch synthesis, the Biginelli reaction is typically acid-catalyzed. This compound can be employed here as a reactant and catalyst source, although in this case, an external source of the "urea" component is still required.

Reaction Principle

In this modified Biginelli reaction, an aldehyde, a β-ketoester, and urea (or thiourea) are reacted in the presence of a catalytic amount of this compound. The tosylate component catalyzes the reaction, while the ethyl 2-amino-2-cyanoacetate can potentially be incorporated into the final structure or act as a co-catalyst. For the purpose of this protocol, we will focus on its catalytic role.

Proposed Catalytic Mechanism

The p-TSA generated in situ is proposed to catalyze the reaction by activating the aldehyde towards nucleophilic attack by urea, leading to an N-acyliminium ion intermediate. This is followed by the addition of the β-ketoester enolate and subsequent cyclization and dehydration to form the DHPM.[6]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde ArCHO Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea (p-TSA catalysis) Ketoester β-Ketoester Adduct Open-Chain Adduct Urea Urea Catalyst Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate (cat.) Acyliminium->Adduct + β-Ketoester Enolate DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Figure 2: Simplified mechanistic pathway for the Biginelli reaction.

Experimental Protocol: Synthesis of a Model Dihydropyrimidinone

This protocol outlines the synthesis of a representative dihydropyrimidinone using benzaldehyde, ethyl acetoacetate, and urea.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Urea (1.2 mmol, 72 mg)

  • This compound (0.1 mmol, 30 mg)

  • Acetonitrile (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of this compound.

  • Add acetonitrile (5 mL) and equip the flask with a magnetic stirrer and a reflux condenser.

  • Heat the mixture to reflux (approximately 82 °C) for 3-5 hours.

  • Monitor the reaction progress using TLC (hexane:ethyl acetate, 1:1).

  • After completion, cool the reaction to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Add cold water (15 mL) to the residue and stir for 10 minutes.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

  • Confirm the structure of the product by spectroscopic methods.

Conclusion: A Versatile Tool for Modern Organic Synthesis

This compound presents a unique and advantageous profile for synthetic chemists. By leveraging its inherent dual functionality as both a reactant and a source of a Brønsted acid catalyst, researchers can design more efficient and atom-economical synthetic routes to valuable heterocyclic compounds. The protocols detailed in this guide for the synthesis of polyhydroquinolines and dihydropyrimidinones serve as a starting point for exploring the broader catalytic applications of this versatile reagent. As the demand for greener and more streamlined synthetic methodologies grows, the innovative use of such multifunctional compounds will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

  • Shaikh, A. A., & Gomas, S. S. (2008). P-TSA catalyzed facile and efficient synthesis of polyhydroquinoline derivatives through hantzsch multi-component condensation. Chemical & Pharmaceutical Bulletin, 56(7), 1002-1004.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of DHPMs using p-toluenesulfonic acid.
  • ResearchGate. (n.d.). An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition.
  • MDPI. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • ResearchGate. (n.d.). ChemInform Abstract: p-Toluenesulfonic Acid-Catalyzed Efficient Synthesis of Dihydropyrimidines: Improved High Yielding Protocol for the Biginelli Reaction.
  • Asian Journal of Chemistry. (2010). p-Toluene Sulfonic Acid Catalyzed One-Pot Synthesis of Unsymmetrical 1,4-Dihydropyridines Derivatives via Hantzsch Reaction. 23, 1833-1837.
  • BenchChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Facile Aromatisation of Hantzsch 1,4-Dihydropyridines by Autoxidation in the Presence of P -toluenesulfonic Acid in Acetic Acid.
  • MDPI. (2022). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction.
  • Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

  • Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review.
  • BenchChem. (n.d.). An In-depth Technical Guide to p-Toluenesulfonic Acid Monohydrate Catalysis.

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Application Notes & Protocols: A Step-by-Step Guide to Reactions of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a highly functionalized and versatile synthetic building block, pivotal in the construction of complex molecular architectures, particularly heterocyclic systems relevant to pharmaceutical and materials science.[1][2][3] This tosylate salt form enhances the compound's stability, crystallinity, and handling properties compared to the free base, making it an advantageous precursor in multi-step syntheses.[1] This guide provides an in-depth exploration of its core reactivity, underpinned by mechanistic principles, and delivers detailed, field-proven protocols for its application in key synthetic transformations. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this synthon's unique trifunctional nature—possessing a nucleophilic amino group, an electrophilic ester, and a versatile cyano moiety—for efficient and controlled molecular design.[4][5]

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and safety requirements is foundational to successful and safe experimentation.

Physicochemical Data
PropertyValueReference
IUPAC Name ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid[6]
CAS Number 37842-58-3[6]
Molecular Formula C₁₂H₁₆N₂O₅S[6][7][8]
Molecular Weight 300.33 g/mol [6][7]
Appearance Solid[7]
Purity Typically ≥97%[7]
Safety and Handling

This compound is a chemical reagent that must be handled with appropriate care in a laboratory setting.

  • Hazard Identification: The compound is known to cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Some data suggests it may be harmful if swallowed.[6][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[9][10] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.[9] Recommended storage temperature is typically 2°C - 8°C.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9] Avoid release to the environment.

Core Reactivity and Mechanistic Principles

The synthetic utility of Ethyl 2-amino-2-cyanoacetate is derived from the interplay of its three distinct functional groups converging at a single alpha-carbon.[4] The 4-methylbenzenesulfonate (tosylate) anion serves as a stable, non-nucleophilic counterion, protonating the amino group and thereby increasing the compound's stability and ease of handling.

  • Amino Group (-NH₂): In its free base form (after neutralization), this group is a potent nucleophile. It is the primary site for reactions leading to the formation of nitrogen-containing heterocycles.[4][5]

  • Ester Group (-COOEt): The carbonyl carbon is electrophilic and susceptible to nucleophilic acyl substitution, providing a straightforward handle for conversion to amides, hydrazides, or for hydrolysis to the corresponding carboxylic acid.[4]

  • Cyano Group (-C≡N): This versatile group can participate in addition reactions, be hydrolyzed to a carboxylic acid or amide, or be reduced to a primary amine, offering numerous pathways for further derivatization.[4]

  • Alpha-Carbon (Cα): Unlike its parent compound, ethyl cyanoacetate, the proton on the alpha-carbon of ethyl 2-amino-2-cyanoacetate is significantly less acidic due to the electron-donating nature of the adjacent amino group.[4][5] This alters its role in traditional base-catalyzed condensation reactions.

cluster_main Ethyl 2-amino-2-cyanoacetate Cation Cation Cα(NH₂)(CN)(COOEt) Amino Amino Group (-NH₂) Potent Nucleophile Cation->Amino Cyclizations, N-functionalization Ester Ester Group (-COOEt) Electrophilic Carbonyl Cation->Ester Nucleophilic Acyl Substitution (Amidation) Cyano Cyano Group (-C≡N) Versatile Handle Cation->Cyano Hydrolysis, Reduction, Additions

Caption: Core reactivity map of the ethyl 2-amino-2-cyanoacetate cation.

Detailed Application Protocols

The following protocols are representative of the key transformations achievable with this reagent. Note that reactions involving the nucleophilic amino group require its liberation from the tosylate salt, typically achieved in situ with a suitable base.

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-3-Cyanopyridine Derivatives

This protocol demonstrates the compound's utility in a multi-component reaction to rapidly generate a privileged heterocyclic scaffold found in many biologically active molecules.[3] This approach is valued for its efficiency and reduced reaction times.

Reaction Scheme: this compound + Malononitrile + Aldehyde + Ketone → Substituted 2-Amino-3-Cyanopyridine

ReagentGradeSupplier Example
This compound≥97%Fluorochem
MalononitrileReagentPlus®, ≥99%Sigma-Aldrich
Aromatic Aldehyde (e.g., Benzaldehyde)Reagent Grade, 98%Thermo Fisher Scientific
Methyl Ketone (e.g., Acetophenone)ACS Reagent, ≥99.0%Sigma-Aldrich
Ammonium AcetateACS Reagent, ≥97%VWR
Ethanol (95%)ACS GradeFisher Scientific
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), malononitrile (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), the methyl ketone (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent Addition: Add 3 mL of 95% ethanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in the cavity of a laboratory microwave reactor. Irradiate the mixture for 7-9 minutes at a temperature of 100-120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with 2 mL of cold ethanol to remove residual reagents.

  • Recrystallization: Purify the product further by recrystallizing from hot 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.[3]

  • Drying and Characterization: Dry the purified crystals under vacuum and characterize via NMR, IR, and Mass Spectrometry.

start Combine Reactants & Solvent in Microwave Vial step2 Seal Vial & Irradiate in Microwave Reactor (7-9 min, 100-120°C) start->step2 step3 Cool to Room Temperature step2->step3 step4 Collect Crude Product by Vacuum Filtration step3->step4 step5 Wash with Cold Ethanol step4->step5 step6 Recrystallize from Hot 95% Ethanol step5->step6 end Dry & Characterize Pure Product step6->end

Caption: Workflow for microwave-assisted pyridine synthesis.

Protocol 2: Nucleophilic Acyl Substitution - Synthesis of 2-Amino-2-cyanoacetamide

This protocol illustrates a fundamental reaction of the ester moiety: amidation.[4] The procedure is adapted from a well-established synthesis using a related salt and demonstrates the conversion of the ethyl ester to the primary amide using ammonia.[2] The excess ammonia serves both as the nucleophile and the base to liberate the free amine from the tosylate salt.

ReagentGradeSupplier Example
This compound≥97%Fluorochem
MethanolACS GradeFisher Scientific
Ammonia GasAnhydrous, ≥99.99%Airgas
Chilled MethanolFor washingN/A
  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a low-temperature thermometer, dissolve this compound (10 mmol) in 50 mL of methanol.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Ammonia Addition: Bubble anhydrous ammonia gas gently through the stirred solution.[2] The ammonia will neutralize the tosylate salt and then act as the nucleophile. Maintain the temperature between 0-5°C.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 1-2 hours.

  • Concentration: Once the starting material is consumed, stop the ammonia flow and remove the gas inlet. Concentrate the reaction mixture under reduced pressure at a bath temperature no higher than 40-45°C.[2]

  • Precipitation: Cool the concentrated residue to 0-5°C and stir for 1 hour to induce precipitation of the amide product.[2]

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of chilled methanol, and dry under vacuum to yield 2-amino-2-cyanoacetamide.

start Dissolve Tosylate Salt in Methanol step2 Cool Solution to 0-5°C start->step2 step3 Bubble Anhydrous Ammonia Gas Through Solution (1-2h) step2->step3 step4 Monitor by TLC until Reaction is Complete step3->step4 step5 Concentrate Under Reduced Pressure step4->step5 step6 Precipitate Product by Cooling (0-5°C) step5->step6 step7 Filter, Wash with Chilled MeOH, and Dry Under Vacuum step6->step7 end Obtain Pure 2-Amino-2-cyanoacetamide step7->end

Caption: Experimental workflow for the amidation of ethyl 2-amino-2-cyanoacetate.

Conclusion

This compound is a robust and highly adaptable reagent for advanced organic synthesis. Its tosylate salt form provides tangible benefits in terms of stability and handling, while its unique trifunctional core enables access to a diverse range of chemical structures. The protocols detailed herein for heterocyclic synthesis and nucleophilic acyl substitution represent only a fraction of its potential applications. By understanding the fundamental reactivity of its constituent groups, researchers can confidently deploy this synthon to streamline synthetic routes, enhance molecular diversity, and accelerate the discovery of novel chemical entities.

References

  • ethyl cyanoacetate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl cyanoacetate. (n.d.). Wikipedia. Retrieved from [Link]

  • cyanoacetamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • N-BENZYLIDENE-p-TOLUENESULFINAMIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Application Notes & Protocols: Ethyl 2-Amino-2-Cyanoacetate 4-Methylbenzenesulfonate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate. This stable, easy-to-handle salt serves as a potent precursor to the highly reactive ethyl 2-amino-2-cyanoacetate, a trifunctional building block. We delve into its core reactivity principles and provide detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic scaffolds, including substituted 2-aminothiophenes and 2,4-diaminopyrimidines. The causality behind experimental choices, troubleshooting, and mechanistic insights are provided to ensure reproducible and efficient synthetic outcomes.

Introduction and Reagent Profile

This compound is the p-toluenesulfonic acid (p-TsOH) salt of ethyl 2-amino-2-cyanoacetate.[1] The parent amine is a valuable synthetic intermediate due to the presence of an amino group, a cyano group, and an ethyl ester attached to a single carbon atom.[2] However, the free amine can be unstable. The tosylate salt form offers significant advantages in a laboratory and process setting:

  • Enhanced Stability: As a solid, it is significantly more stable and has a longer shelf life than the free base.[3]

  • Ease of Handling: Its crystalline nature allows for precise weighing and dispensing without the challenges associated with handling a potentially reactive liquid or low-melting solid.[3]

  • Controlled Reactivity: The amine is protected as an ammonium salt, preventing unwanted side reactions. The active nucleophilic amine is generated in situ upon the addition of a suitable base, offering temporal control over the reaction.

This reagent is a cornerstone for multicomponent reactions, enabling the efficient construction of complex molecular architectures from simple precursors, a highly sought-after strategy in medicinal chemistry and materials science.[4]

Physicochemical Properties and Handling

A summary of the key physicochemical properties is presented below.

PropertyValueReference
IUPAC Name ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid[1]
CAS Number 37842-58-3[1]
Molecular Formula C₁₂H₁₆N₂O₅S[1]
Molecular Weight 300.33 g/mol [1][3]
Appearance Solid[3]
Purity Typically ≥97%[3]

Safety and Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from strong bases and oxidizing agents.

  • For detailed safety information, consult the material's Safety Data Sheet (SDS).

Core Reactivity: The In-Situ Generation of a Key Intermediate

The synthetic utility of this compound hinges on the controlled release of the free amine. The tosylate anion (TsO⁻) is an excellent leaving group and a weak conjugate base, meaning a stronger, non-nucleophilic base is required to deprotonate the ammonium cation and initiate the reaction.

The choice of base is critical. Stoichiometric amounts of a tertiary amine like triethylamine (TEA) or a milder base like morpholine are often sufficient to liberate the nucleophilic free amine, which then participates in subsequent transformations.

G reagent EAC-pTSA (Stable Salt) intermediate Ethyl 2-amino-2-cyanoacetate (Reactive Intermediate) reagent->intermediate + Base byproduct [Base-H]+ TsO- (Salt Byproduct) reagent->byproduct - H+ base Base (e.g., TEA)

Caption: Reagent activation workflow.

Application Protocol 1: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful one-pot, three-component synthesis of highly substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry.[5] This protocol adapts the Gewald reaction using our stable tosylate salt. The base (morpholine) serves a dual role: catalyzing the initial Knoevenagel condensation and liberating the free amine from the tosylate salt.

Reaction Scheme: An aldehyde or ketone, elemental sulfur, and this compound react in the presence of a base to form the 2-aminothiophene product.

G cluster_reactants Reactants cluster_process Process Aldehyde Aldehyde/Ketone Mix 1. Mix Reactants in Ethanol Aldehyde->Mix EAC EAC-pTSA EAC->Mix Sulfur Sulfur (S8) Sulfur->Mix Base Morpholine Base->Mix Heat 2. Heat to 50-60°C (Stir for 2-4h) Mix->Heat Monitor 3. Monitor by TLC Heat->Monitor Workup 4. Aqueous Workup & Extraction Monitor->Workup Purify 5. Column Chromatography Workup->Purify Product 2-Aminothiophene Product Purify->Product

Caption: Experimental workflow for the Gewald synthesis.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde/ketone (10 mmol, 1.0 eq), elemental sulfur (0.32 g, 10 mmol, 1.0 eq), and this compound (3.00 g, 10 mmol, 1.0 eq).

  • Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by the dropwise addition of morpholine (0.87 mL, 10 mmol, 1.0 eq) over 5 minutes.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir vigorously. The mixture will typically turn dark orange or brown.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford the pure 2-aminothiophene derivative.

Expected Results:

Aldehyde/Ketone SubstrateExpected ProductTypical Yield
CyclohexanoneEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate75-85%
AcetophenoneEthyl 2-amino-4-phenyl-5-methylthiophene-3-carboxylate60-70%
BenzaldehydeEthyl 2-amino-4-phenylthiophene-3-carboxylate65-75%

Application Protocol 2: Synthesis of 2,4-Diaminopyrimidine Derivatives

Pyrimidine cores are prevalent in a vast number of biologically active compounds. This protocol describes a robust synthesis of 2,4-diaminopyrimidine derivatives through the condensation of this compound with a guanidine salt.

Mechanistic Rationale: The reaction proceeds via the initial liberation of the free amine from the tosylate salt. This is followed by a condensation reaction between the ester carbonyl of the ethyl 2-amino-2-cyanoacetate and one of the amino groups of guanidine. An intramolecular cyclization then occurs as the second amino group of the guanidine attacks the nitrile carbon, leading to the formation of the pyrimidine ring.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (3.00 g, 10 mmol, 1.0 eq) and guanidine hydrochloride (1.05 g, 11 mmol, 1.1 eq) in 25 mL of anhydrous ethanol.

  • Base Addition: To this stirring suspension, add sodium ethoxide (0.75 g, 11 mmol, 1.1 eq) portion-wise over 10 minutes. Causality Note: Sodium ethoxide acts as a strong base to both deprotonate the guanidinium salt and the EAC-pTSA, driving the reaction forward.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.

  • Monitoring: Monitor the disappearance of starting materials using TLC (e.g., dichloromethane:methanol 9:1).

  • Work-up: After completion, cool the reaction to room temperature. A precipitate of the product and sodium salts will likely have formed.

  • Isolation: Filter the solid precipitate and wash it with a small amount of cold ethanol. To separate the product from inorganic salts, suspend the solid in hot water (50 mL), stir for 15 minutes, cool, and filter again. The inorganic salts will dissolve in the water, leaving the purer organic product.

  • Purification: The resulting solid is often of high purity. If necessary, it can be recrystallized from an appropriate solvent like ethanol or an ethanol/water mixture. The expected product is Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Ineffective base. 2. Insufficient reaction temperature or time. 3. Poor quality starting materials.1. Use a stronger or freshly opened base. Ensure base is not hydrated. 2. Increase temperature incrementally or extend reaction time. 3. Verify the purity of reactants.
Formation of Multiple Products 1. Side reactions due to excessive heat. 2. Base is too strong or nucleophilic, leading to ester hydrolysis or other pathways.1. Lower the reaction temperature. 2. Switch to a non-nucleophilic base (e.g., DBU) or a milder amine base (e.g., DIPEA).
Difficult Purification 1. Product is highly polar and streaks on silica gel. 2. Byproducts have similar polarity to the product.1. Use a different stationary phase (e.g., alumina) or a mobile phase modifier (e.g., 1% TEA in ethyl acetate). 2. Attempt recrystallization before chromatography.

Conclusion

This compound is a superior alternative to its free amine counterpart, offering stability, ease of use, and controlled reactivity. Its trifunctional nature makes it an exceptionally powerful building block for the streamlined synthesis of diverse and medicinally relevant heterocyclic systems. The protocols detailed herein for the synthesis of 2-aminothiophenes and 2,4-diaminopyrimidines demonstrate its utility and provide a solid foundation for researchers to explore further applications in the development of novel compounds.

References

  • BenchChem (2025).
  • BenchChem (2025).An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Synthesis, and Chemical Profile.
  • PubChem. this compound.[Link]

  • Wikipedia. Ethyl cyanoacetate.[Link]

  • HeteroLetters (2012). A SOLVENTLESS SYNTHESIS OF 2-AMINOTHIOPHENES VIA GEWALD REACTION UNDER ULTRASONIC IRRADIATION.[Link]

  • MDPI (2019). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.[Link]

  • MDPI (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.[Link]

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"scale-up synthesis considerations for Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Abstract

Ethyl 2-amino-2-cyanoacetate, particularly as its stable 4-methylbenzenesulfonate (tosylate) salt, is a pivotal intermediate in the synthesis of complex nitrogen-containing heterocycles and active pharmaceutical ingredients.[1][2] Transitioning its synthesis from the laboratory bench to a pilot or industrial scale introduces significant challenges related to safety, process control, product purity, and economic viability. This guide provides a comprehensive framework for the scale-up synthesis, focusing on a robust Strecker-type reaction pathway. We delve into critical process parameters, hazard analysis, detailed operational protocols, and stringent quality control measures designed to ensure a reproducible and safe manufacturing process.

Introduction: The Strategic Importance of a Versatile Building Block

The unique trifunctional nature of ethyl 2-amino-2-cyanoacetate, featuring an amino group, a cyano moiety, and an ester function on a single chiral carbon, renders it a highly valuable precursor in medicinal chemistry.[3] Its tosylate salt form (CAS No. 37842-58-3) offers enhanced stability and improved handling characteristics, making it ideal for large-scale operations.[4][5]

However, scaling the synthesis of such a reactive molecule is non-trivial. The primary challenges include:

  • Managing Highly Hazardous Reagents: The use of cyanide sources necessitates stringent safety protocols and engineering controls.

  • Controlling Reaction Exotherms: The formation of the α-aminonitrile can be highly exothermic, posing a risk of thermal runaway in large reactors.

  • Ensuring Product Quality: Preventing byproduct formation, such as the corresponding α-hydroxy-nitrile, is critical for achieving high purity.[6]

  • Isolation and Purification: Developing a robust crystallization process for the tosylate salt is key to isolating a product with consistent physical and chemical properties.[7]

This document outlines a systematic approach to address these challenges, providing researchers and process chemists with a practical guide for successful scale-up.

Synthetic Route Selection for Manufacturing

While several synthetic routes to α-aminonitriles exist, the Strecker synthesis remains one of the most effective and widely applied methods for their preparation.[8][9] It is a one-pot, three-component reaction that is highly atom-economical.

The chosen manufacturing process is a two-stage, one-pot operation:

  • Strecker Reaction: A reaction between an aldehyde (ethyl glyoxylate), an ammonia source (ammonium chloride), and a cyanide source (sodium cyanide) to form the free amine, ethyl 2-amino-2-cyanoacetate.[6]

  • In-Situ Salt Formation: The crude amine is not isolated but is directly treated with p-toluenesulfonic acid (p-TsOH) to precipitate the stable, crystalline tosylate salt, which facilitates purification.

This approach minimizes the handling of the potentially unstable free amine and leverages the purification power of crystallization.

G cluster_0 Stage 1: Strecker Reaction (One-Pot) cluster_1 Stage 2: Purification via Salt Formation A Ethyl Glyoxylate D Intermediate Imine Formation A->D B Ammonium Chloride B->D C Sodium Cyanide E Ethyl 2-amino-2-cyanoacetate (Crude, in solution) D->E  + NaCN G Crystallization & Isolation E->G  + p-TsOH F p-Toluenesulfonic Acid F->G H Final Product: Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate G->H

Caption: Overall workflow for the two-stage, one-pot synthesis.

Process Development and Scale-Up Considerations

Raw Material Specifications

The quality of starting materials directly impacts the purity of the final product and the level of process control required.

MaterialKey SpecificationRationale
Ethyl Glyoxylate Purity >95% (solution in Toluene)Prone to polymerization and hydrolysis. Using a fresh, high-purity solution minimizes the formation of polymeric byproducts and ethyl oxamate.[6]
Ammonium Chloride Purity >99.5%, low moistureActs as the ammonia source. Moisture can promote hydrolysis of the ester and starting material.
Sodium Cyanide Purity >98%The primary nucleophile. Purity is essential for predictable stoichiometry and minimizing side reactions.
p-Toluenesulfonic Acid Purity >99% (monohydrate)Used for salt formation. High purity ensures a clean crystallization without introducing impurities.
Solvents Anhydrous grade where applicableWater can lead to undesirable hydrolysis of the ester and cyano groups.[6]
Critical Process Parameters (CPPs)

Temperature Control: This is the most critical parameter. The reaction of the intermediate imine with cyanide is exothermic.

  • Causality: Insufficient cooling capacity on a large scale can lead to a thermal runaway, causing rapid solvent boiling and potentially the release of highly toxic hydrogen cyanide (HCN) gas, especially if the pH drops.

  • Scale-Up Strategy: Utilize a jacketed reactor with a reliable cooling system. The addition of the sodium cyanide solution must be slow and controlled, with the rate linked directly to the internal batch temperature. A maximum temperature limit (e.g., 10-15°C) should be established and never exceeded during the addition.

pH Control:

  • Causality: The reaction requires a slightly basic pH to ensure the presence of free ammonia for imine formation and free cyanide for the nucleophilic attack.[6] However, a strongly acidic environment (pH < 7) during or after cyanide addition can liberate lethal HCN gas. A highly basic environment can promote hydrolysis of the ester group.

  • Scale-Up Strategy: The reaction is typically self-buffering due to the presence of ammonia/ammonium chloride. However, continuous pH monitoring during development is advised. Ensure the quench and work-up steps are designed to never allow the cyanide-containing mixture to become acidic.

Rate of Addition:

  • Causality: A rapid addition of the cyanide source can overwhelm the reactor's cooling capacity and lead to localized high concentrations, potentially increasing byproduct formation.

  • Scale-Up Strategy: Employ a calibrated dosing pump for the addition of the sodium cyanide solution. The addition profile should be gradual, typically over 2-4 hours for a pilot-scale batch, contingent on the observed exotherm.

Safety and Hazard Analysis (HAZOP)

A thorough hazard and operability study is mandatory before any scale-up operation. The primary hazard is the use of sodium cyanide.

G start Cyanide Addition Step q1 Is internal T > T_max (15°C)? start->q1 a1_yes STOP Addition Activate Emergency Cooling q1->a1_yes Yes a1_no Continue Addition Monitor Temperature q1->a1_no No q2 Is pH < 8? a1_no->q2 a2_yes STOP Addition EMERGENCY: Risk of HCN Add Base Scrubber q2->a2_yes Yes a2_no Proceed to Next Step q2->a2_no No

Caption: Decision tree for critical risk mitigation during cyanide addition.

Key Hazards and Mitigation Strategies:

HazardCauseConsequencePrevention / Mitigation
HCN Gas Release Acidification of cyanide solution.Severe toxicity, potentially lethal.Strict pH control. Perform reaction in a well-ventilated area or closed system. Equip reactor off-gas with a caustic scrubber (e.g., NaOH or bleach solution). Keep a cyanide antidote kit available and ensure personnel are trained in its use.
Thermal Runaway Loss of cooling, rapid reagent addition.Over-pressurization of reactor, uncontrolled boiling, release of toxic/flammable vapors.Use a jacketed reactor with sufficient cooling capacity. Controlled, slow addition of reagents. Install pressure relief systems.
Contact with Cyanide Spills, improper handling.Harmful or fatal if swallowed or absorbed through skin.[10]Wear appropriate PPE: chemical-resistant gloves, lab coat, and safety goggles/face shield.[11] Handle in a designated area. Have a spill kit with a deactivating agent (e.g., ferrous sulfate) ready.
Solvent Hazards Diethyl ether, Toluene.Flammability, potential peroxide formation (ether).Use in a well-ventilated, explosion-proof area. Ground all equipment to prevent static discharge. Check ethers for peroxides before use.

Detailed Scale-Up Synthesis Protocol (Illustrative 50 L Scale)

Equipment: 100 L glass-lined jacketed reactor with overhead stirring, temperature probe, condenser, and a port for a dosing pump. Caustic scrubber connected to the reactor vent.

PART A: Strecker Reaction

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Set the jacket temperature to 0-5°C.

  • Charge Reagents: Charge ammonium chloride (3.2 kg, 60 mol) and deionized water (20 L) to the reactor. Stir until all solids are dissolved.

  • Charge Aldehyde: Charge a 50% solution of ethyl glyoxylate in toluene (10.2 kg, 50 mol) to the reactor. Stir the biphasic mixture vigorously for 30 minutes to facilitate imine formation. Maintain the internal temperature below 10°C.

  • Prepare Cyanide Solution: In a separate, designated vessel, dissolve sodium cyanide (2.7 kg, 55 mol) in deionized water (10 L). CAUTION: Handle with extreme care in a ventilated area with appropriate PPE.

  • Cyanide Addition: Begin the slow, subsurface addition of the sodium cyanide solution via a dosing pump over 3-4 hours. CRITICAL: Monitor the internal temperature continuously. The rate of addition must be controlled to ensure the temperature does not exceed 15°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 10-15°C for an additional 4-6 hours.

  • In-Process Control (IPC): Take a sample from the organic layer. Analyze by HPLC or TLC to confirm the disappearance of the ethyl glyoxylate starting material.

PART B: Work-up and Tosylate Salt Crystallization

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer. CAUTION: The aqueous layer contains excess cyanide and must be quenched with bleach or ferrous sulfate before disposal according to institutional guidelines.

  • Solvent Charge: Charge ethyl acetate (25 L) to the reactor containing the crude organic layer.

  • Acid Addition: Prepare a solution of p-toluenesulfonic acid monohydrate (9.5 kg, 50 mol) in ethyl acetate (25 L). Slowly add this solution to the reactor over 1 hour. A white precipitate should begin to form.

  • Crystallization: Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5°C and hold for at least 4 hours to maximize crystal growth and yield.

  • Isolation: Filter the solid product using a suitable filter (e.g., Nutsche filter). Wash the filter cake with cold (0-5°C) ethyl acetate (2 x 10 L) to remove residual toluene and impurities.

  • Drying: Dry the product in a vacuum oven at 40-45°C until a constant weight is achieved and residual solvent levels are within specification.

Quality Control and Specifications

The final product must be analyzed to ensure it meets the required standards for purity and quality.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure of this compound
Purity HPLC (UV, 220 nm)≥ 99.0%
Assay Titration or qNMR98.0 - 102.0%
Melting Point DSC or Melting Point ApparatusReport range
Residual Solvents Headspace GCEthyl Acetate: ≤ 5000 ppmToluene: ≤ 890 ppm
Water Content Karl Fischer Titration≤ 0.5%

Conclusion

The successful scale-up of this compound hinges on a profound understanding of the underlying chemical principles and a rigorous approach to process safety and control. By carefully managing reaction exotherms, controlling reagent stoichiometry, and implementing a robust crystallization-based purification, it is possible to manufacture this key synthetic intermediate with high purity and yield in a safe and reproducible manner. The protocols and considerations outlined in this guide provide a solid foundation for process chemists and engineers tasked with transitioning this valuable molecule from the laboratory to production.

References

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). Molecules. [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. (2006). Nature. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). National Institutes of Health. [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). Journal of the American Chemical Society. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). ResearchGate. [Link]

  • ETHYL CYANOACETATE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

  • Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. (2009). Organic Chemistry Portal. [Link]

  • Material Safety Data Sheet Ethyl Cyanoacetate, 98+% (N.D.). T3DB. [Link]

  • HAZARD SUMMARY - ETHYL CYANOACETATE. (1999). New Jersey Department of Health. [Link]

  • Ethyl cyanoacetate. (N.D.). Wikipedia. [Link]

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  • ETHYL CYANOACETATE. (N.D.). Organic Syntheses. [Link]

  • Ethyl 2-amino-2-cyanoacetate. (2024). ChemBK. [Link]

  • This compound. (N.D.). PubChem. [Link]

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (2016). National Institutes of Health. [Link]

  • Ethyl Cyanoacetate Reactions. (2022). ResearchGate. [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. (2018). E3S Web of Conferences. [Link]

  • Method for crystallization of amino acids. (1992).
  • Ethyl 2-amino-2-cyanoacetate. (N.D.). PubChem. [Link]

  • Process for purifying long chain amino acids. (2020).
  • Purification: How To. (N.D.). University of Rochester Department of Chemistry. [Link]

  • China Ethyl Cyanoacetate Manufacturers Suppliers Factory. (N.D.). Fengchen Group. [Link]

  • Ethyl Cyanoacetate Reactions. (2022). ResearchGate. [Link]

  • Salt crystal purification by deliquescence/crystallization cycling. (2007). ResearchGate. [Link]

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Application Note: Quantitative Analysis of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate using a Validated Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the precise quantification of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate, a key intermediate in pharmaceutical synthesis. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering method development, validation, and forced degradation studies. Additionally, alternative analytical techniques are discussed, offering a complete guide for the quality control of this compound.

Introduction

This compound is a salt combining the functionalities of an amino acid derivative and a strong organic acid. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). The presence of impurities or degradation products can lead to undesirable side reactions, reduced yields, and compromised final product specifications. Therefore, a validated, stability-indicating analytical method is imperative for its quality control.

This guide provides a detailed protocol for a stability-indicating RP-HPLC method, chosen for its specificity, sensitivity, and wide applicability in the pharmaceutical industry. The method is designed to separate the active moiety from its counter-ion and any potential process-related impurities or degradation products.

Principle of the Primary Analytical Method: RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen method for its proficiency in separating a wide range of compounds based on their hydrophobicity.[1][2] In this technique, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.[2] Given that this compound is an organic salt, RP-HPLC is well-suited to separate the ethyl 2-amino-2-cyanoacetate cation and the 4-methylbenzenesulfonate anion, as well as any non-polar impurities. The 4-methylbenzenesulfonate (tosylate) moiety contains a strong chromophore, allowing for sensitive UV detection.[3][4]

The development of a stability-indicating method ensures that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products, which is a key regulatory requirement.[5][6]

Experimental Workflow and Protocols

Materials and Instrumentation
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm), Phosphoric acid (AR grade), Sodium hydroxide (AR grade), Hydrochloric acid (AR grade), Hydrogen peroxide (30%).

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Proposed RP-HPLC Method Protocol

The following protocol is a starting point and should be optimized as part of the method development process.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (for tosylate) and 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20 v/v)

Rationale for Parameter Selection:

  • A C18 column is a versatile choice for retaining both the polar ethyl 2-amino-2-cyanoacetate and the more non-polar tosylate.[1]

  • A phosphate buffer is used to maintain a consistent pH and improve peak shape.

  • Gradient elution is employed to ensure the elution of compounds with a wide range of polarities within a reasonable runtime.[7]

  • A detection wavelength of 220 nm is selected based on the strong UV absorbance of the p-toluenesulfonic acid moiety.[3]

Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[9][10][11]

Protocol: Subject the sample solution to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B.[10]

Analyze the stressed samples alongside an unstressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.

Linearity and Range

Prepare a series of at least five concentrations of the reference standard (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a well-characterized secondary method. Perform the analysis at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic) The system suitability parameters should remain within the acceptance criteria.

Data Presentation and Visualization

Method Validation Summary Table
Parameter Acceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity (r²) ≥ 0.999
Range 80% to 120% of the test concentration
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) ≤ 2.0%
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ
Robustness System suitability parameters pass
Experimental Workflow Diagram

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Analyte Characterization B Selection of HPLC Method (RP-HPLC) A->B C Optimization of Chromatographic Conditions B->C D Specificity & Forced Degradation C->D E Linearity & Range D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I J Sample Analysis I->J K Data Reporting J->K

Caption: Workflow for HPLC method development and validation.

Alternative Analytical Methods

While RP-HPLC is the recommended primary method, other techniques can be employed for orthogonal verification or specific applications.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[12][13][14] It is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12]

Protocol Outline:

  • Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Calculate the purity of the analyte by comparing the integral of a characteristic analyte peak with the integral of a known peak from the internal standard.

Acid-Base Titration

Given that the analyte is a salt of a strong acid (p-toluenesulfonic acid), an acid-base titration can be used to quantify the tosylate moiety.[15][16]

Protocol Outline:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Use a potentiometric endpoint or a suitable colorimetric indicator to determine the equivalence point.

  • Calculate the amount of p-toluenesulfonic acid in the sample based on the volume and concentration of the titrant used.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The comprehensive validation protocol ensures that the method is compliant with regulatory expectations and suitable for routine quality control in a pharmaceutical setting. The inclusion of forced degradation studies confirms the stability-indicating nature of the method, which is crucial for assessing the purity and stability of this important synthetic intermediate. The alternative methods of qNMR and acid-base titration offer valuable orthogonal approaches for comprehensive characterization and quantification.

References

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • International Journal of Applied Research in Science and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of p-Toluenesulfonic Acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Toluenesulfonic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • International Journal of Pharma and Bio Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

  • SciTeMed. (2024). Overview of RP-HPLC method development for drug estimation. Retrieved from [Link]

  • International Journal of Applied Research in Science and Technology. (n.d.). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Retrieved from [Link]

  • Journal of Science & Technology. (n.d.). A Review on RP-HPLC Method Development and Validation for Bulk Dosage Form. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. Retrieved from [Link]

  • NIST WebBook. (n.d.). P-toluene sulfonic acid monohydrate. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 14.6: Acid–Base Titration- A Way to Quantify the Amount of Acid or Base in a Solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations. Retrieved from [Link]

  • PubMed. (n.d.). [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. Retrieved from [Link]

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Application Notes and Protocols for Reactions Involving Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Heterocyclic Synthesis

Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a valuable and versatile bifunctional reagent in modern organic synthesis.[1] Its structure incorporates a nucleophilic amino group and an electrophilic ester, along with a cyano group, all attached to a single carbon center. This unique arrangement makes it an ideal precursor for the construction of a wide variety of nitrogen-containing heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.[2] The 4-methylbenzenesulfonate (tosylate) salt form enhances the stability and handling of the otherwise reactive free amino ester. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for reactions involving this reagent, with a focus on the synthesis of substituted pyrimidines.

Physicochemical Properties and Safety Information

A thorough understanding of the reagent's properties is crucial for safe and effective experimentation.

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₅S
Molecular Weight 300.33 g/mol [1]
Appearance Solid
CAS Number 37842-58-3

Safety and Handling Precautions:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Core Reactivity and the Role of the Tosylate Counterion

The reactivity of Ethyl 2-amino-2-cyanoacetate is dictated by the interplay of its functional groups. The amino group acts as a potent nucleophile, while the ester and cyano groups can participate in various transformations. The tosylate salt is not merely an inert counterion; it plays a crucial role in the reagent's stability and application. The protonated amino group is less prone to side reactions and decomposition, making the salt easier to store and handle than the free base. However, for the amino group to participate in nucleophilic reactions, it must be deprotonated in situ. This is typically achieved by the addition of a suitable base.

Application Protocol: Synthesis of a 4-Aminopyrimidine Derivative

This protocol details the synthesis of a 2-mercapto-4-amino-6-hydroxypyrimidine, a key intermediate in the synthesis of various bioactive molecules, including pyrrolo[2,3-d]pyrimidines.[3] This reaction exemplifies a common and powerful application of Ethyl 2-amino-2-cyanoacetate in the construction of heterocyclic systems.

Reaction Scheme:

cluster_0 reagent1 Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate conditions Sodium Ethoxide, Ethanol, Reflux reagent1->conditions reagent2 Thiourea reagent2->conditions product 2-Mercapto-4-amino-6-hydroxypyrimidine conditions->product caption Synthesis of a 4-Aminopyrimidine Derivative.

A schematic representation of the pyrimidine synthesis.
Materials and Equipment:
ReagentsMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound300.33103.00 g
Thiourea76.12100.76 g
Sodium Ethoxide (21% in Ethanol)68.0515~5.0 mL
Absolute Ethanol46.07-50 mL
  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer with heating plate, dropping funnel, Buchner funnel, and standard laboratory glassware.

Experimental Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (3.00 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 40 mL of absolute ethanol.

  • Base Addition: To the stirred solution at room temperature, slowly add a solution of sodium ethoxide in ethanol (15 mmol) via a dropping funnel over 15 minutes. The sodium ethoxide serves to deprotonate the amino group of the starting material, liberating the free nucleophile, and also acts as a catalyst for the cyclization.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

  • Filter the solid product using a Buchner funnel and wash it with a small amount of cold ethanol.

  • Dry the collected solid under vacuum to obtain the 2-mercapto-4-amino-6-hydroxypyrimidine.

Expertise & Experience: Understanding the "Why"
  • Choice of Base: Sodium ethoxide is a strong base, sufficient to deprotonate the tosylate salt and generate the free amine in situ. The use of an alkoxide base is also convenient as the reaction is carried out in an alcohol solvent.

  • Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the starting materials and the base, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate.

  • Stoichiometry: A slight excess of the base is used to ensure complete deprotonation of the starting material and to drive the reaction to completion.

  • Reaction Time and Temperature: The reflux conditions provide the necessary activation energy for the cyclization and condensation steps to occur efficiently. The 8-hour reaction time is typical for this type of transformation to ensure a high yield of the product.

Logical Workflow for Synthesis and Analysis

cluster_workflow Experimental Workflow A 1. Reagent Preparation (Dissolve starting materials in ethanol) B 2. Base Addition (Slow addition of sodium ethoxide) A->B C 3. Reaction (Reflux for 8 hours) B->C D 4. Product Isolation (Cooling, filtration, and washing) C->D E 5. Product Drying (Vacuum drying) D->E F 6. Characterization (NMR, IR, Mass Spectrometry) E->F caption Step-by-step experimental workflow.

A logical flow diagram of the experimental process.

Conclusion: Enabling Innovation in Drug Discovery

This compound is a powerful and versatile reagent for the synthesis of complex, biologically relevant heterocyclic molecules. The protocol detailed herein for the synthesis of a substituted pyrimidine provides a robust and reproducible method that can be adapted for the synthesis of a wide range of analogous structures. By understanding the fundamental reactivity of this reagent and the rationale behind the experimental design, researchers can effectively leverage its synthetic potential to accelerate the discovery and development of new therapeutic agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2024). Ethyl Cyanoacetate Reactions.
  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • BenchChem. (2025).
  • PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central.
  • BenchChem. (2025).
  • PubMed Central. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central.
  • Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (2025). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates.
  • arkat usa. (n.d.). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.
  • ResearchGate. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • ResearchGate. (2025). Cyclization of Ethyl [Cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY).
  • PubMed. (n.d.). Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents. PubMed.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and optimization of this versatile chemical intermediate. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt the protocols to your specific laboratory conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, providing clarity on the role of reagents and critical process parameters.

Q1: What is the purpose of the 4-methylbenzenesulfonate (tosylate) salt? Why not use the free amine?

A: This is a crucial point of process chemistry and stability. Ethyl 2-amino-2-cyanoacetate in its free amine form can be unstable and difficult to handle and purify. Forming the 4-methylbenzenesulfonate (p-toluenesulfonic acid, PTSA) salt offers several distinct advantages:

  • Enhanced Stability: The salt form is significantly more stable for storage and handling compared to the free base.

  • Improved Crystallinity: The ionic nature of the salt promotes the formation of a well-defined crystalline solid.[1] This is immensely beneficial for purification through recrystallization, allowing for the effective removal of impurities.

  • Easier Handling: Crystalline solids are generally easier to weigh, transfer, and handle accurately than oils or amorphous solids, which the free amine might be.

Q2: What is a reliable and scalable synthetic route for Ethyl 2-amino-2-cyanoacetate?

A: While several methods exist for synthesizing α-aminonitriles, a robust and widely cited two-step approach starting from the readily available ethyl cyanoacetate is highly effective.[2] This method avoids the direct use of highly toxic reagents like hydrogen cyanide, which is a drawback of the classical Strecker synthesis.[3][4] The process involves:

  • Nitrosation: Reaction of ethyl cyanoacetate with a nitrite source (e.g., sodium nitrite) in the presence of an acid to form the intermediate, ethyl 2-hydroxyimino-2-cyanoacetate (an oxime).[2]

  • Reduction: The oxime intermediate is then reduced to the primary amine using catalytic hydrogenation (e.g., with Palladium on carbon, Pd/C).[2]

This route is advantageous due to the availability of starting materials and the generally high yields and purities that can be achieved.

Q3: What are the most critical parameters to control during the initial nitrosation step?

A: The nitrosation of the active methylene group in ethyl cyanoacetate is the foundation of the synthesis.[5] Success is dictated by careful control of two main parameters:

  • Temperature: The reaction is typically conducted at low temperatures (e.g., 0-5 °C). This is to control the exothermic nature of the reaction and to prevent the decomposition of nitrous acid (formed in situ from sodium nitrite and acetic acid) and other potential side reactions.

  • Rate of Addition: Slow, controlled addition of the acid (e.g., acetic acid) is critical. This ensures that the concentration of nitrous acid is kept low and constant, promoting the desired reaction pathway and minimizing the formation of byproducts.

Q4: What specific safety and handling precautions are necessary for the catalytic hydrogenation step?

A: Catalytic hydrogenation with Palladium on carbon (Pd/C) and hydrogen gas requires strict safety protocols:

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (like nitrogen or argon) before introducing the catalyst and hydrogen. Pd/C is flammable and can be pyrophoric, especially when dry or in the presence of solvents, meaning it can spontaneously ignite in air.[2]

  • Hydrogen Handling: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all connections are secure, work in a well-ventilated fume hood, and use appropriate pressure gauges and safety shields.

  • Catalyst Filtration: After the reaction, the palladium catalyst must be filtered carefully. The filter cake should not be allowed to dry in the air, as it can become pyrophoric.[2] It should be quenched, typically by adding water, while still wet.

Q5: Is the Strecker synthesis a viable alternative for producing this compound?

A: Yes, the Strecker synthesis is a classic and fundamental method for preparing α-aminonitriles.[6][7] In principle, it could be adapted to produce Ethyl 2-amino-2-cyanoacetate. The general mechanism involves the reaction of an appropriate aldehyde with an ammonia source and a cyanide source.[8][9] However, for this specific target, the two-step nitrosation/reduction pathway is often preferred in a laboratory setting because it avoids the direct handling of highly toxic and volatile hydrogen cyanide or large quantities of cyanide salts.[2][3]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common experimental issues.

Symptom / ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield in Nitrosation (Step 1) 1. Ineffective Nitrous Acid Formation: Acid (e.g., acetic acid) was added too quickly or at too high a temperature, causing decomposition. 2. Reagent Quality: Old or degraded sodium nitrite or ethyl cyanoacetate.1. Improve Temperature Control: Maintain the reaction at 0-5 °C throughout the acid addition. 2. Slow Addition: Add the acid dropwise over an extended period to ensure a steady, low concentration of nitrous acid. 3. Verify Reagents: Use fresh, high-purity starting materials.
Low Yield in Hydrogenation (Step 2) 1. Catalyst Poisoning: Impurities from the previous step (e.g., residual nitrite) or from the solvent can poison the Pd/C catalyst. 2. Inactive Catalyst: The Pd/C catalyst may be old, have been improperly handled, or be of low quality. 3. Insufficient Hydrogen: A leak in the system or insufficient pressure/time for the reaction to go to completion.1. Purify Intermediate: Ensure the ethyl 2-hydroxyimino-2-cyanoacetate intermediate is thoroughly washed and dried to remove any soluble impurities. 2. Use Fresh Catalyst: Use a fresh batch of a reputable Pd/C catalyst. Handle it under an inert atmosphere. 3. Check System Integrity: Ensure your hydrogenation apparatus is gas-tight. Monitor hydrogen uptake to gauge reaction progress. Consider increasing reaction time or pressure if uptake stalls prematurely.
Product Fails to Crystallize During Salt Formation 1. Presence of Oil/Impurities: The crude product may contain oily impurities that inhibit crystallization. 2. Incorrect Solvent System: The chosen solvent may be too good a solvent for the salt, preventing it from precipitating. 3. Incorrect Stoichiometry: A significant excess of either the free amine or p-toluenesulfonic acid can sometimes interfere with crystallization.1. Purify Crude Amine: If the crude amine is an oil, try purifying it first by column chromatography before attempting salt formation. 2. Optimize Solvent: Use a solvent system where the salt has low solubility (e.g., diethyl ether, MTBE, or mixtures with heptane). Add a non-polar anti-solvent slowly to a solution of the product in a polar solvent. 3. Scratch/Seed: Use a glass rod to scratch the inside of the flask or add a seed crystal to induce crystallization.
Final Product is Impure (Confirmed by NMR/TLC) 1. Incomplete Reaction: One of the steps did not go to completion, leaving starting material in the final product. 2. Side Reactions: Sub-optimal conditions may have led to the formation of byproducts. 3. Ineffective Purification: The crystallization or filtration process did not effectively remove all impurities.1. Monitor Reactions: Use TLC or another appropriate method to monitor each reaction to completion before proceeding to the next step. 2. Re-evaluate Conditions: Review the reaction conditions (temperature, time, stoichiometry) against the protocol. 3. Recrystallize: Perform a second recrystallization from a suitable solvent system to improve the purity of the final salt.

Detailed Experimental Protocol

This protocol details a reliable, two-step synthesis of Ethyl 2-amino-2-cyanoacetate, followed by the formation of its 4-methylbenzenesulfonate salt, adapted from established methodologies.[2]

Workflow Diagram: Synthesis of Ethyl 2-amino-2-cyanoacetate Tosylate

SynthesisWorkflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation A Ethyl Cyanoacetate + Sodium Nitrite B Ethyl 2-hydroxyimino-2-cyanoacetate (Oxime Intermediate) A->B Acetic Acid, H₂O 0-5 °C C Ethyl 2-amino-2-cyanoacetate (Free Amine) B->C H₂, 10% Pd/C Methanol E Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate C->E Isopropanol/Ether D p-Toluenesulfonic Acid D->E Isopropanol/Ether

Caption: Overall synthetic workflow from ethyl cyanoacetate to the final tosylate salt.

Step A: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate (Nitrosation)
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl cyanoacetate (1.0 eq) and sodium nitrite (1.1 eq) in water.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • Acid Addition: Slowly add acetic acid (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. A yellow precipitate should begin to form.[2]

  • Reaction: Allow the reaction to stir overnight at room temperature.

  • Isolation: Collect the yellow crystalline solid by filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield ethyl 2-hydroxyimino-2-cyanoacetate.

Step B: Synthesis of Ethyl 2-amino-2-cyanoacetate (Catalytic Hydrogenation)
  • Vessel Preparation: Ensure a suitable hydrogenation vessel (e.g., a Parr shaker flask) is clean, dry, and purged with nitrogen or argon.

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%). Caution: Pd/C is pyrophoric; handle with care.[2]

  • Substrate Addition: Add the ethyl 2-hydroxyimino-2-cyanoacetate (1.0 eq) from Step A, followed by a suitable solvent such as methanol or ethanol.

  • Hydrogenation: Seal the vessel. Using a manifold, carefully evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle 3-5 times. Pressurize the vessel with hydrogen (e.g., to 50 psi) and begin vigorous stirring or shaking.

  • Monitoring: Monitor the reaction by hydrogen uptake. Once uptake ceases, the reaction is typically complete. This can be confirmed by TLC.

  • Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry. Quench it immediately with water.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-amino-2-cyanoacetate, which may be an oil or solid.

Step C: Formation and Purification of the 4-methylbenzenesulfonate Salt
  • Dissolution: Dissolve the crude ethyl 2-amino-2-cyanoacetate from Step B in a suitable solvent like isopropanol or ethyl acetate.

  • Acid Addition: In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent. Add this solution slowly to the stirred amine solution.

  • Crystallization: The tosylate salt should precipitate upon addition or after a short period of stirring. Cooling the mixture to 0-5 °C can aid precipitation. If no solid forms, an anti-solvent like diethyl ether or heptane can be added slowly until turbidity is observed.

  • Isolation: Collect the white crystalline solid by filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or the chosen anti-solvent to remove any residual acid or impurities.

  • Drying: Dry the final product, this compound, under vacuum.

Troubleshooting Logic Diagram

This diagram provides a visual decision-making tree for addressing common synthesis problems.

Troubleshooting cluster_yield Low Yield Analysis cluster_purity Impurity Analysis Start Problem Encountered Yield Is the yield low? Start->Yield Purity Is the product impure? Yield->Purity No Step1 Check Step 1 (Nitrosation): - Temp Control? - Addition Rate? - Reagent Quality? Yield->Step1 Yes Incomplete Incomplete Reaction? - Monitor by TLC - Increase reaction time Purity->Incomplete Yes Step2 Check Step 2 (Hydrogenation): - Catalyst Activity? - H₂ Pressure/Leaks? - Reaction Time? Step1->Step2 End Problem Resolved Step2->End Purification Ineffective Purification? - Recrystallize - Choose better solvent system Incomplete->Purification Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Sources

Technical Support Center: Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-tested insights into the formation of common side products, offering robust troubleshooting strategies and preventative protocols to enhance yield, purity, and process consistency.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for minimizing impurities in this synthesis?

A: The single most critical factor is controlling the reaction sequence and stoichiometry, particularly if you are following a Strecker-type synthesis pathway from ethyl glyoxylate. The relative timing of imine formation versus cyanide addition dictates the purity profile. Premature addition of the cyanide source before the imine is adequately formed is the primary cause of the major byproduct, ethyl 2-hydroxy-2-cyanoacetate.[1]

Q2: I've observed a significant amount of a sticky, polymeric substance during workup. What is the likely cause?

A: The formation of high molecular weight polymers is almost always attributable to the quality of the ethyl glyoxylate starting material. This aldehyde is notoriously unstable and prone to polymerization, especially upon prolonged storage or in the presence of acidic or basic impurities.[1] Using freshly prepared or recently purified ethyl glyoxylate is paramount for a clean reaction.

Q3: My final product has a persistent yellow or brown tint, even after initial purification. What could this be?

A: A persistent color may indicate several issues. Minor degradation of the cyanoacetic acid intermediate, if the synthesis proceeds through that route, can produce colored byproducts.[2] Alternatively, oxidation of the final product or intermediates can occur.[1] If the synthesis involves heating in the presence of a base, self-condensation or dimerization of ethyl cyanoacetate can also lead to colored impurities.[3]

Q4: Is an inert atmosphere necessary for this reaction?

A: While not always strictly required depending on the scale and specific reagents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This precaution minimizes the formation of oxidative side products, such as ethyl oxamate, which can arise from the reaction of ethyl glyoxylate with the ammonia source under oxidative conditions.[1]

Troubleshooting Guide: From Observation to Solution

This guide addresses specific experimental issues and provides a logical path to identify the root cause and implement a corrective action.

Issue 1: Low Yield of the Desired Product
  • Symptom: The isolated yield of the tosylate salt is significantly lower than expected (e.g., < 50%).

  • Probable Cause 1: Incomplete Reaction. The reaction may not have reached completion. This can be due to insufficient reaction time, incorrect temperature, or poor reagent stoichiometry.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Implement in-process controls (IPC) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the limiting starting material.

    • Temperature Control: Ensure the reaction temperature is maintained as per the protocol. For Strecker-type syntheses, initial cooling (0-5 °C) during cyanide addition is often critical to prevent runaway reactions and side product formation.[1]

    • Reagent Stoichiometry: Verify the molar equivalents of all reagents. A slight excess of the ammonia source is often beneficial to push the imine formation equilibrium.[1]

  • Probable Cause 2: Formation of Soluble Byproducts. Significant formation of side products like ethyl 2-hydroxy-2-cyanoacetate can consume starting materials, thus lowering the yield of the desired product.

  • Troubleshooting Protocol:

    • Analyze the Mother Liquor: Before discarding the filtrate after product isolation, analyze a sample by HPLC or NMR to identify and quantify soluble impurities.

    • Optimize Reagent Addition: If the hydroxy-cyanoacetate byproduct is detected, refine the protocol by pre-forming the imine. Stir the aldehyde and ammonia source together for a set period (e.g., 30 minutes) before commencing the slow, dropwise addition of the cyanide source at low temperature.[1]

Issue 2: Unexpected Peaks in NMR Spectrum
  • Symptom: The ¹H NMR spectrum of the isolated product shows signals that do not correspond to the product, tosylate, or common solvents.

  • Probable Cause 1: Presence of Ethyl 2-hydroxy-2-cyanoacetate. This is the most common process-related impurity in Strecker-type routes.

    • Expected Signature: Look for a characteristic singlet for the methine proton (CH) adjacent to the hydroxyl group.

  • Probable Cause 2: Dimer of Ethyl Cyanoacetate. If the synthesis starts from ethyl cyanoacetate, base-catalyzed self-condensation can occur.[3]

    • Expected Signature: The structure (diethyl 3-amino-2-cyano-2-pentenedioate) is complex, but one would expect to see signals for two distinct ethyl ester groups and vinylic/allylic protons that differ significantly from the starting material.

  • Probable Cause 3: Residual Ethyl Cyanoacetate. Incomplete conversion in syntheses starting from this material.

    • Expected Signature: A characteristic singlet for the acidic methylene protons (-CH₂-) around 3.5 ppm (in CDCl₃).

Troubleshooting Impurity Identification

The following table summarizes common side products and their characteristics.

Side Product NameStructureProbable CauseKey Analytical SignatureMitigation Strategy
Ethyl 2-hydroxy-2-cyanoacetate NC-CH(OH)-COOEtIncomplete imine formation before cyanide addition.[1]¹H NMR: Distinctive CH singlet. LC-MS: Correct mass peak.Pre-form imine; slow cyanide addition at 0-5 °C.
Ethyl Cyanoacetate Dimer EtOOC-C(CN)=C(NH₂)-CH₂-COOEtBase-catalyzed self-condensation of ethyl cyanoacetate.[3]¹H NMR: Multiple ethyl signals, complex pattern.Use non-basic conditions or a weaker base; control reaction time and temperature.
Polymeric Byproducts -(CH(COOEt)-O)n-Polymerization of ethyl glyoxylate starting material.[1]Insoluble, sticky material; broad, undefined NMR signals.Use fresh, high-purity ethyl glyoxylate.
Ethyl Oxamate H₂N-CO-COOEtOxidation of product or intermediates.[1]LC-MS: Mass peak corresponding to C₄H₇NO₃.Conduct reaction under an inert (N₂ or Ar) atmosphere.

Mechanistic Deep Dive: The Chemistry of Side Product Formation

Understanding the reaction mechanisms is key to preventing impurity formation.

Main Reaction vs. Cyanohydrin Formation

The core of a Strecker-type synthesis involves the nucleophilic attack of an amine on an aldehyde to form an imine, which is then attacked by a cyanide ion. However, a competing reaction exists where the cyanide attacks the aldehyde directly.

G cluster_0 Desired Pathway cluster_1 Side Reaction Aldehyde Ethyl Glyoxylate Imine Imine Intermediate Aldehyde->Imine + NH₃ - H₂O Cyanohydrin Ethyl 2-hydroxy-2-cyanoacetate (Side Product) Aldehyde->Cyanohydrin + CN⁻ Product α-Aminonitrile Imine->Product + CN⁻ Aldehyde2 Ethyl Glyoxylate

Caption: Competing pathways in Strecker-type synthesis.

The desired pathway (green arrow) is favored by a sufficient concentration of the amine (NH₃) to rapidly form the imine. If the cyanide concentration is too high relative to the imine, the undesired side reaction (red arrow) forming the cyanohydrin byproduct dominates.[1][4]

Troubleshooting and Decision Workflow

This flowchart provides a logical sequence for diagnosing issues in your synthesis.

G cluster_troubleshoot Troubleshooting Path start Synthesis Complete: Analyze Crude Product purity_check Purity Acceptable? start->purity_check low_yield Low Yield? purity_check->low_yield No finish Proceed to Final Purification purity_check->finish Yes nmr_check Analyze NMR/LC-MS for Impurities low_yield->nmr_check No (Purity Issue) check_ipc SOLUTION: - Monitor with TLC/HPLC - Check stoichiometry - Extend reaction time low_yield->check_ipc Yes hydroxy_impurity Hydroxy-cyanoacetate Detected? nmr_check->hydroxy_impurity dimer_impurity Dimer/Other Impurity Detected? hydroxy_impurity->dimer_impurity No optimize_addition SOLUTION: - Pre-form imine - Slow CN⁻ addition - Lower temperature hydroxy_impurity->optimize_addition Yes check_reagents SOLUTION: - Check aldehyde quality - Use inert atmosphere - Verify base stoichiometry dimer_impurity->check_reagents Yes

Caption: Troubleshooting decision tree for synthesis optimization.

Preventative Protocols and Best Practices

Protocol 1: Minimizing Ethyl 2-hydroxy-2-cyanoacetate Formation

This protocol emphasizes the pre-formation of the imine intermediate to ensure it is the primary electrophile available for cyanide attack.

Materials:

  • Ethyl glyoxylate (high purity, e.g., 50% solution in toluene)

  • Ammonium chloride

  • Sodium cyanide

  • Water, Diethyl ether

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve ammonium chloride (1.1 equivalents) in water.

  • Add the ethyl glyoxylate solution (1.0 equivalent) to the flask and stir the mixture vigorously at room temperature for 30-45 minutes. This step is crucial for imine pre-formation.

  • Cool the reaction flask to 0-5 °C using an ice-water bath.

  • In a separate vessel, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of cold water.

  • Using a syringe pump or a dropping funnel, add the sodium cyanide solution to the reaction mixture dropwise over 1-2 hours. Crucially, ensure the internal temperature does not exceed 10 °C. [1]

  • After the addition is complete, allow the reaction to stir at low temperature for an additional 2-4 hours, monitoring by TLC until the imine intermediate is consumed.

  • Proceed with standard aqueous workup and extraction.

Protocol 2: Analytical HPLC Method for In-Process Control

Objective: To quantify the consumption of starting materials and the formation of the product and primary side products.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Expected Elution Order: 1. Ethyl 2-hydroxy-2-cyanoacetate, 2. Ethyl 2-amino-2-cyanoacetate, 3. Ethyl glyoxylate derivatives.

Self-Validation: Run standards of your starting materials and, if available, the potential side products to confirm retention times before analyzing a reaction sample. A clean baseline and sharp peaks for the standards validate the method's suitability.

References

  • Wikipedia (2023). Strecker amino acid synthesis. [Online] Available at: [Link]

  • Wikipedia (2023). Ethyl cyanoacetate. [Online] Available at: [Link]

  • Organic Syntheses (n.d.). Ethyl Cyanoacetate. [Online] Available at: [Link]

  • Master Organic Chemistry (2018). The Strecker Synthesis of Amino Acids. [Online] Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. We understand that achieving optimal yields can be challenging. This document provides in-depth, experience-driven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is unexpectedly low. Where should I begin my investigation?

A: A low yield is a common but solvable issue. The investigation should be systematic, starting from the most likely culprits. The primary factors to consider are the stability and reactivity of the free amine, the reaction conditions which are influenced by its nature as a tosylate salt, and potential side reactions.

A logical starting point is to re-examine the core of your reaction: the in situ liberation of the active nucleophile, Ethyl 2-amino-2-cyanoacetate, from its more stable salt form. Improper handling of this step is the most frequent cause of failure. Subsequently, evaluate your reagents, solvent, temperature, and reaction time.

Below is a troubleshooting flowchart to guide your investigation.

Troubleshooting_Flowchart start Low or No Yield reagent_check 1. Assess Starting Material (EACC-TsOH) start->reagent_check base_check 2. Review Base Selection & Stoichiometry reagent_check->base_check Material OK reagent_purity Check Purity (NMR/LCMS) & Appearance reagent_check->reagent_purity reagent_storage Verify Storage Conditions (Dry, Inert) reagent_check->reagent_storage conditions_check 3. Evaluate Reaction Conditions (Solvent, Temp, Time) base_check->conditions_check Base OK base_strength Is base strong enough to deprotonate but not cause hydrolysis? base_check->base_strength base_stoich Stoichiometry: >=1 equivalent? Excess causing side reactions? base_check->base_stoich byproduct_analysis 4. Analyze Byproducts & Workup conditions_check->byproduct_analysis Conditions OK solvent_anhydrous Is the solvent anhydrous? (Ester hydrolysis risk) conditions_check->solvent_anhydrous temp_control Is temperature too high? (Decomposition/Polymerization risk) conditions_check->temp_control workup_issues Product instability during extraction or purification? byproduct_analysis->workup_issues

Caption: Troubleshooting workflow for low yields.

Q2: How does the tosylate salt form impact my reaction, particularly the choice and amount of base?

A: This is the most critical aspect of using this reagent. You are not working with a free amine; you have an ammonium salt. The p-toluenesulfonic acid (TsOH) protonates the highly reactive amino group, rendering it stable for storage but inactive as a nucleophile.

Causality: To initiate a nucleophilic attack, you must add a base to deprotonate the ammonium ion and liberate the free amine in situ.

  • Choice of Base: The base must be strong enough to deprotonate the ammonium salt but not so strong that it causes unwanted side reactions, such as hydrolysis of the ethyl ester.

    • Good Choices: Non-nucleophilic organic bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or mild inorganic bases like potassium carbonate (K₂CO₃) are often suitable.

    • Poor Choices: Strong bases like sodium hydroxide or potassium hydroxide can readily hydrolyze the ester.[1] Very strong, non-nucleophilic bases like DBU could also promote undesired side reactions.

  • Stoichiometry of Base: You must use at least one full equivalent of base to neutralize the tosylate salt and generate the free amine. Using a slight excess (e.g., 1.1-1.2 equivalents) is common practice to ensure complete deprotonation. However, a large excess should be avoided as it can catalyze decomposition or side reactions.

Troubleshooting Steps:

  • Verify Base Equivalents: Ensure you are using at least 1.0 equivalent of base relative to your EACC-TsOH.

  • Base Strength: If using a weak base (e.g., sodium bicarbonate), it may not be sufficient for complete deprotonation. Consider switching to TEA or K₂CO₃.

  • Order of Addition: It is often best to add the base to the solution of EACC-TsOH and allow it to stir for a short period (e.g., 15-30 minutes) at room temperature to ensure complete formation of the free amine before adding your electrophile.

Q3: What are the most common side reactions, and how can I minimize them?

A: The trifunctional nature of Ethyl 2-amino-2-cyanoacetate makes it susceptible to several side reactions, especially if the free amine is not consumed quickly or if reaction conditions are not optimal.[2]

Side Reaction Probable Cause Minimization Strategy
Ester Hydrolysis Presence of water, especially under strong acidic or basic conditions.[1]Use anhydrous solvents and reagents. Employ non-hydroxide bases (e.g., TEA, K₂CO₃). Perform reactions under an inert atmosphere (N₂ or Ar).
Self-Condensation/Polymerization High concentration of the free amine, elevated temperatures, or prolonged reaction times.[1]Maintain careful temperature control. Add the electrophile promptly after generating the free amine. Avoid high concentrations by using an appropriate amount of solvent.
Formation of Ethyl 2-hydroxy-2-cyanoacetate This is typically an impurity from the synthesis of the starting material due to incomplete amination.[1]Source high-purity starting material. If suspected, analyze the starting material by NMR or LCMS before use.
Reaction with Solvent Use of reactive solvents (e.g., protic solvents like methanol reacting with an activated electrophile).Choose a non-reactive, aprotic solvent such as Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF).
Q4: My reaction mixture turns dark or forms a tar-like substance. What is happening?

A: Dark coloration or the formation of intractable tars is a strong indicator of decomposition and/or polymerization.[1] The free Ethyl 2-amino-2-cyanoacetate is a highly reactive molecule and can be unstable under certain conditions.

Root Causes & Solutions:

  • Cause 1: High Temperature. The compound may be thermally labile.

    • Solution: Run the reaction at a lower temperature. If you are running at room temperature, try cooling to 0 °C. Ensure the reaction is well-stirred to dissipate any heat generated during the reaction (exotherm).

  • Cause 2: Air/Oxidation. The free amine may be sensitive to oxidation.

    • Solution: Degas your solvent and run the reaction under a positive pressure of an inert atmosphere like nitrogen or argon.

  • Cause 3: Incorrect Base or Excess Base. A strong or excess base can catalyze polymerization pathways.

    • Solution: Re-evaluate your choice of base and stoichiometry as described in Q2. Ensure the base is added slowly and with efficient stirring.

  • Cause 4: High Concentration. As with polymerization, high concentrations can accelerate decomposition.

    • Solution: Dilute the reaction mixture by increasing the solvent volume.

Experimental Protocol: General Procedure for Nucleophilic Addition

This protocol provides a validated starting point for using EACC-TsOH in a reaction with a generic electrophile (R-X).

Materials:

  • This compound (EACC-TsOH) (1.0 eq)

  • Electrophile (e.g., an alkyl halide or acyl chloride) (1.0-1.1 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Dissolution: Add anhydrous DCM to the flask to achieve a concentration of approximately 0.1-0.2 M. Stir until the solid is fully dissolved.

  • Amine Liberation: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.1 eq) dropwise over 5 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes. You may observe the formation of a precipitate (triethylammonium tosylate).

  • Electrophile Addition: Add the electrophile (1.0-1.1 eq), either neat or as a solution in a small amount of anhydrous DCM, dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS.

  • Workup:

    • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate).

References
  • PubChem (2025). This compound. National Center for Biotechnology Information. [Link]

  • Askin, D. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Wikipedia (2023). Ethyl cyanoacetate. [Link]

Sources

Technical Support Center: Purification of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who work with this versatile synthetic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Low or No Precipitation of the Tosylate Salt

Why It Happens: The formation of this compound is an acid-base reaction. Incomplete salt formation can occur due to several factors, including incorrect stoichiometry, inappropriate solvent choice, or issues with the concentration of the reactants. The free amine of Ethyl 2-amino-2-cyanoacetate is an alkaline substance that reacts with an acid to form a salt[1].

What to Do:

  • Verify Stoichiometry: Ensure that a 1:1 molar ratio of Ethyl 2-amino-2-cyanoacetate to 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, PTSA) is used. An excess of either reagent can sometimes hinder crystallization.

  • Solvent Selection: The choice of solvent is critical. A solvent system should be selected where the tosylate salt has low solubility, while the starting materials (the free amine and PTSA) are reasonably soluble. Commonly used solvents for this purpose include isopropanol, ethanol, or ethyl acetate.

  • Concentration Adjustment: If the solution is too dilute, the product may not precipitate. Carefully concentrate the solution by rotary evaporation. Be cautious not to overheat the solution, which could lead to decomposition.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure product, add a seed crystal to the solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Cooling: Slowly cool the solution in an ice bath or refrigerator. Rapid cooling can lead to the formation of smaller, less pure crystals.

Issue 2: Oily Product Instead of Crystalline Solid

Why It Happens: The product "oiling out" is a common issue in crystallization and indicates that the product is separating from the solution as a liquid phase rather than a solid. This can be caused by the presence of impurities, a supersaturated solution that has cooled too quickly, or an inappropriate solvent system where the melting point of the product is below the temperature of the solution.

What to Do:

  • Solvent System Modification:

    • Increase Polarity: If using a non-polar solvent, try adding a small amount of a more polar co-solvent to increase the solubility of impurities and encourage the desired product to crystallize.

    • Decrease Polarity: Conversely, if using a highly polar solvent, a less polar co-solvent might be beneficial.

  • Temperature Control: Re-dissolve the oily product by gently warming the solution. Then, allow it to cool very slowly to room temperature, followed by further cooling in a refrigerator. Slow cooling is key to obtaining well-formed crystals.

  • Trituration: If an oil persists, remove the solvent and add a small amount of a solvent in which the product is insoluble but the impurities are soluble. Stir or sonicate the mixture. This process, known as trituration, can often induce solidification.

Issue 3: Product Contaminated with Starting Materials or Byproducts

Why It Happens: Impurities can be carried over from the preceding synthesis step or formed during the workup. Common impurities could include unreacted ethyl cyanoacetate, byproducts from the synthesis of the free amine, or residual solvents.[2][3]

What to Do:

  • Recrystallization: This is the most effective method for removing impurities from a solid product. The choice of solvent is crucial and should be guided by the principles outlined in the table below.

    Solvent PropertyRationale
    High solubility of the product at elevated temperatures To dissolve the crude product completely.
    Low solubility of the product at low temperatures To maximize the recovery of the pure product upon cooling.
    Impurities are either highly soluble or insoluble at all temperatures To separate the impurities from the desired product.

    Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used for purification. However, given that the product is a salt, this method can be more complex. It is generally more applicable to the purification of the free amine before salt formation.[4]

Workflow for Purification Troubleshooting

Purification_Troubleshooting start Crude Product issue Initial Precipitation Issue? start->issue oily Oily Product? issue->oily No adjust Adjust Stoichiometry / Solvent / Concentration issue->adjust Yes impure Product Impure? oily->impure No triturate Triturate / Modify Solvent oily->triturate Yes recrystallize Recrystallize impure->recrystallize Yes end Pure Product impure->end No recrystallize->end triturate->impure adjust->oily

Caption: Troubleshooting workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

The pure product is expected to be a solid.[5] As a salt, it is generally more stable and easier to handle than the free amine. The free amine, Ethyl 2-amino-2-cyanoacetate, can be a liquid or a low-melting solid.[6] For long-term storage, the tosylate salt should be kept in a cool, dry place, away from direct light and moisture to prevent hydrolysis of the ester or other degradation pathways.

Q2: How can I assess the purity of my final product?

Several analytical techniques can be employed to determine the purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The presence of signals corresponding to the starting materials or solvents would indicate an impure sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of the product and detecting trace impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad melting point range is indicative of impurities.

Q3: Can I use a different counter-ion instead of 4-methylbenzenesulfonate?

Yes, other acids can be used to form a salt with Ethyl 2-amino-2-cyanoacetate. The choice of the counter-ion can influence the physical properties of the salt, such as its crystallinity, solubility, and stability. Common alternatives include hydrochloric acid (to form the hydrochloride salt) or oxalic acid (to form the oxalate salt).[6] The selection of the counter-ion will depend on the specific requirements of your downstream application.

Q4: What are the key safety precautions when handling this compound?

While specific hazard information for the tosylate salt is not extensively detailed, it is prudent to handle it with care. The material safety data sheet (MSDS) should always be consulted.[7] General safety precautions include:

  • Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

  • Working in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1]

  • Avoiding contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.[1]

Q5: What are the common synthetic routes to Ethyl 2-amino-2-cyanoacetate?

Understanding the synthesis of the free amine can help in anticipating potential impurities. A common two-step synthesis involves:

  • Nitrosation: Ethyl cyanoacetate is treated with a nitrosating agent (e.g., sodium nitrite and acetic acid) to form ethyl 2-hydroxyimino-2-cyanoacetate.[4][8]

  • Reduction: The intermediate oxime is then reduced to the primary amine, Ethyl 2-amino-2-cyanoacetate, typically through catalytic hydrogenation.[4]

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product purity_check Assess Purity (e.g., TLC, ¹H NMR) start->purity_check high_purity High Purity? purity_check->high_purity column Column Chromatography (on free amine) purity_check->column Complex Mixture recrystallization Recrystallization high_purity->recrystallization No salt_formation Salt Formation high_purity->salt_formation Yes recrystallization->purity_check column->salt_formation end Pure Product salt_formation->end

Caption: Decision tree for selecting a purification strategy.

References

  • ChemBK. (2024, April 9). Ethyl 2-amino-2-cyanoacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-2-cyanoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. The choice of solvent is a critical, yet often underestimated, parameter that can dramatically influence reaction outcomes. This guide provides in-depth, experience-driven answers to common challenges, helping you optimize your synthetic strategies, troubleshoot unexpected results, and understand the chemical principles at play.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental properties of the reagent and the overarching principles of solvent interaction that govern its reactivity.

Q1: What exactly is "this compound" and why is it a salt?

A: This compound is an acid-base salt. It consists of the protonated form of Ethyl 2-amino-2-cyanoacetate, which acts as the base, and the 4-methylbenzenesulfonate anion (commonly known as tosylate), which is the conjugate base of the strong acid, p-toluenesulfonic acid (pKa ≈ -2.8).

  • Ethyl 2-amino-2-cyanoacetate: This is a trifunctional molecule with an amino group (-NH2), a cyano group (-C≡N), and an ethyl ester (-COOEt) all attached to the same carbon[1]. This structure makes it a valuable precursor for synthesizing a wide array of nitrogen-containing heterocyclic compounds[1][2].

  • 4-methylbenzenesulfonate (Tosylate): In this salt, the tosylate anion (TsO⁻) acts as the counter-ion to the protonated amino group (R-NH₃⁺). The formation of this salt serves several practical purposes:

    • Stability: It creates a stable, crystalline solid that is often easier to handle, purify, and store than the free aminoester, which can be less stable[3].

    • Solubility: It modifies the solubility profile of the core molecule.

    • Reactivity Control: In a reaction, the amino group must be deprotonated (usually by adding a base) to become a reactive nucleophile. The salt form ensures the amino group is protected until it is intentionally activated.

The tosylate anion is also an excellent leaving group in its own right, a property derived from its stability due to resonance and inductive effects[4][5][6]. While it acts as a counter-ion here, this inherent stability is a key feature of the tosyl functional group in organic chemistry[3][4].

Q2: How does a solvent fundamentally impact a chemical reaction's rate and outcome?

A: A solvent is not merely an inert medium; it is an active participant that can profoundly influence reaction kinetics and thermodynamics.[7] Its primary effects include:

  • Solubility: Reactants must dissolve to interact. Poor solubility leads to low effective concentrations and slow, inefficient reactions[8].

  • Stabilization of Intermediates and Transition States: Solvents can stabilize or destabilize charged intermediates and transition states. Polar solvents, for instance, are effective at stabilizing charged species, which can lower the activation energy and accelerate the reaction rate[7][8][9]. The ability of a solvent to insulate opposite charges is measured by its dielectric constant[10].

  • Reactant Solvation: Solvents can "cage" reactants, particularly nucleophiles, reducing their reactivity. This is a critical consideration for your reagent.

  • Reaction Mechanism: The choice of solvent can favor one reaction pathway over another (e.g., Sₙ1 vs. Sₙ2), leading to different products[8].

Below is a diagram illustrating the fundamental influence of a solvent on the energy profile of a reaction.

Caption: Solvent stabilization of the transition state lowers activation energy (ΔG‡).

Part 2: Troubleshooting Experimental Problems

This section is formatted as a direct troubleshooting guide for common issues encountered during synthesis.

Q3: My reaction is extremely slow or has stalled completely. I've added a base, but nothing is happening. What's the solvent-related cause?

A: This is a classic problem of nucleophile deactivation by the solvent. The most likely culprit is your choice of a polar protic solvent (e.g., ethanol, methanol, water).

Causality: Polar protic solvents have hydrogen atoms bonded to electronegative atoms (like oxygen) and are excellent hydrogen-bond donors[10][11]. Before your ethyl 2-amino-2-cyanoacetate can act as a nucleophile (either through its amino nitrogen or the α-carbon), its protonated form must be neutralized by a base. Even after deprotonation, the now-neutral amino group has lone pair electrons that are highly susceptible to hydrogen bonding.

The protic solvent molecules form a "cage" around the amino group, locking its lone pair electrons in place and preventing them from participating in the desired reaction. This effect can drastically reduce nucleophilicity, sometimes by several orders of magnitude[12][13].

Troubleshooting Steps:

  • Confirm Base Strength: Ensure the base you are using is strong enough to deprotonate the ammonium salt (R-NH₃⁺). A non-nucleophilic organic base like DBU or DIPEA is often a good choice.

  • Switch to a Polar Aprotic Solvent: This is the most effective solution. Polar aprotic solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) possess large dipole moments and can dissolve charged species, but they lack O-H or N-H bonds[11][12]. They solvate the cation (your protonated base) effectively but leave the deprotonated amino nucleophile relatively "free" and highly reactive[10].

  • Increase Temperature: If you are constrained to a protic solvent, increasing the reaction temperature can provide the necessary kinetic energy to overcome the solvation energy barrier. However, this can also promote side reactions.

G cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetonitrile) reagent_p Ethyl 2-amino-2-cyanoacetate H₂N-R solvent_p1 H-O-Et reagent_p:N->solvent_p1 H-Bond solvent_p2 H-O-Et reagent_p:N->solvent_p2 H-Bond solvent_p3 H-O-Et reagent_p:N->solvent_p3 H-Bond label_p Result: Nucleophile is 'caged' and reactivity is low. reagent_a Ethyl 2-amino-2-cyanoacetate H₂N-R label_a Result: Nucleophile is 'free' and highly reactive. solvent_a Me-C≡N

Caption: Protic vs. Aprotic solvent effects on the amino group nucleophilicity.

Q4: My reaction yield is poor, and I'm seeing multiple side products. How can the solvent be responsible?

A: This issue often arises from a mismatch between solvent polarity and the reaction mechanism, or from using a solvent that actively participates in side reactions.

Causality & Troubleshooting:

  • Overly High Polarity/Dielectric Constant: Some reactions, particularly those involving neutral molecules condensing to form a less polar product, can be disfavored in highly polar solvents like DMSO or water[9][14]. The highly polar solvent may over-stabilize the reactants relative to the transition state, increasing the activation energy.

    • Solution: Try a solvent of intermediate polarity like Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Hydrolysis: The ester and cyano groups in your molecule are susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water[15]. If your solvent is not anhydrous or if you are using an aqueous workup, you can form the corresponding carboxylic acid or amide, leading to impurities.

    • Solution: Use anhydrous solvents. If a basic catalyst is used, minimize reaction time to prevent saponification of the ester.

  • Self-Condensation/Polymerization: In some cases, particularly at elevated temperatures, the reagent can react with itself. A solvent that poorly solubilizes the desired product as it forms can sometimes lead to localized high concentrations of reactants, promoting polymerization or dimerization[15].

    • Solution: Choose a solvent that keeps all species, including the product, well-dissolved throughout the reaction. Monitor the reaction by TLC to avoid prolonged heating after completion.

Table 1: Solvent Selection Troubleshooting Guide
Issue EncounteredProbable Solvent-Related CauseRecommended ActionExample Solvents to Try
No/Slow Reaction Nucleophile caging by protic solvent.Switch to a polar aprotic solvent.Acetonitrile (ACN), DMF, DMSO[12][13]
Low Yield, Multiple Spots on TLC Solvent polarity too high/low; Hydrolysis.Use a solvent of intermediate polarity; Ensure anhydrous conditions.THF, Dichloromethane (DCM), Ethyl Acetate[13]
Product Oiling Out / Precipitation Poor product solubility.Switch to a solvent that better solubilizes the product.Dioxane, Toluene (with heating)
Dark, Tarry Substance Formed Decomposition or polymerization at high temp.Use a lower-boiling solvent to limit max temperature; ensure good mixing.DCM, THF, Acetonitrile[15]

Part 3: Proactive Experimental Design & Protocols

This section provides guidance on selecting the right solvent from the start and includes a general experimental protocol.

Q5: How do I rationally select an optimal solvent for a new reaction with this reagent?

A: A rational solvent screen is a crucial part of methods development. The process involves considering the mechanism of the planned reaction.

  • Consider the Mechanism:

    • Reactions requiring a strong, free nucleophile (e.g., cyclizations, substitutions): Start with polar aprotic solvents . Acetonitrile is an excellent first choice due to its moderate polarity and relatively low boiling point. DMF and DMSO are more polar options if solubility is an issue, but can be harder to remove.

    • Reactions involving charged intermediates (e.g., formation of an ionic intermediate): A polar solvent is generally beneficial[8][9]. The choice between protic and aprotic will depend on whether your primary nucleophile is sensitive to hydrogen bonding.

    • Knoevenagel-type Condensations: While the parent ethyl cyanoacetate is famous for Knoevenagel condensations[16][17][18], the amino-substituted version is more complex as the amino group can compete in reacting with the carbonyl partner[2]. For such reactions, a non-polar solvent like toluene with azeotropic removal of water, or a basic ionic liquid, might be explored[19][20].

  • Perform Small-Scale Parallel Screening: Set up several small-scale reactions (e.g., 20-50 mg) in parallel, each in a different solvent. A good starting set would be:

    • Polar Aprotic: Acetonitrile (ACN), Tetrahydrofuran (THF)

    • Polar Protic: Isopropanol (IPA) or Ethanol (EtOH)

    • Non-Polar: Toluene, Dichloromethane (DCM)

    • Monitor each by TLC or LCMS after a set time (e.g., 2, 6, and 24 hours) to assess both conversion of starting material and formation of the desired product versus byproducts.

Protocol 3.1: General Procedure for a Solvent Screen in a Cyclization Reaction

This protocol describes a general method for reacting this compound with a hypothetical bifunctional electrophile (e.g., a 1,3-dicarbonyl or similar) to form a heterocycle.

Materials:

  • This compound (1.0 eq)

  • Electrophile (1.0 - 1.2 eq)

  • Non-nucleophilic base (e.g., DIPEA, DBU) (2.2 eq - one eq to neutralize the salt, one to drive the reaction)

  • Candidate Solvents (Anhydrous): ACN, THF, Toluene, EtOH

  • Small reaction vials with stir bars and caps

  • TLC plates and appropriate mobile phase

Procedure:

  • To each of the four reaction vials, add this compound (e.g., 30 mg, 0.1 mmol).

  • To each vial, add the corresponding anhydrous solvent (e.g., 1.0 mL).

  • Add the electrophile (e.g., 0.1 mmol) to each vial.

  • Add the base (e.g., 0.22 mmol) to each vial. Ensure the base is fully dissolved.

  • Seal the vials and begin stirring at room temperature.

  • After 2 hours, take a small aliquot from each reaction, quench with a drop of dilute acid, and spot on a TLC plate. Develop the plate to assess the reaction progress.

  • Repeat the TLC analysis at 6 hours and 24 hours. If no reaction is observed at room temperature, the vials can be gently heated (e.g., to 50-60 °C).

  • Analysis: Compare the TLC plates. The ideal solvent will show the fastest consumption of starting material and the cleanest conversion to a single product spot. This provides a strong empirical basis for selecting the solvent for a larger-scale reaction.

G cluster_input Inputs cluster_process Solvent Screening Process cluster_output Analysis Reagent Reagent Salt Solv_ACN Vial 1: ACN Reagent->Solv_ACN Solv_THF Vial 2: THF Reagent->Solv_THF Solv_Toluene Vial 3: Toluene Reagent->Solv_Toluene Solv_EtOH Vial 4: EtOH Reagent->Solv_EtOH Base Base Base->Solv_ACN Base->Solv_THF Base->Solv_Toluene Base->Solv_EtOH Electrophile Electrophile Electrophile->Solv_ACN Electrophile->Solv_THF Electrophile->Solv_Toluene Electrophile->Solv_EtOH TLC Monitor by TLC at t=2, 6, 24h Solv_ACN->TLC Solv_THF->TLC Solv_Toluene->TLC Solv_EtOH->TLC Decision Select Solvent with Best Conversion & Purity TLC->Decision

Caption: Workflow for a rational parallel solvent screen.

References

  • An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Synthesis, and Chemical Profile. Benchchem.
  • Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacet
  • How does the choice of solvent influence a reaction's r
  • The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. Benchchem.
  • Ethyl cyanoacet
  • Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. European Journal of Chemistry.
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • How the solvent effect the reaction rate?
  • Tosylates Definition - Organic Chemistry Key Term. Fiveable.
  • The effect of solvents on the degradation rate of drugs is generally related to the relative solubility of the reactants and the products in the given solvents. CUTM Courseware.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Ionic Liquids as Solvents for the Knoevenagel Condensation: Understanding the Role of Solvent-Solute Interactions.
  • Ch8 : Tosyl
  • A Comparative Analysis of Reactivity: Sodium Cyanoacetate vs.
  • 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts.
  • Tosylates And Mesyl
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.
  • A Comparative Guide to the Reactivity of Ethyl 2-Amino-2-Cyanoacetate and Ethyl Cyanoacet
  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
  • Chapter 8 Notes. University of Calgary.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

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Technical Support Center: Managing Reaction Exotherms with Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing reaction exotherms involving Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the safe execution of experiments with this versatile reagent. The information herein is based on established principles of chemical process safety, the known reactivity of the compound's components, and best practices for thermal management in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the inherent thermal risks associated with this compound?

A1: this compound is a salt composed of an amino acid derivative and a strong organic acid, p-toluenesulfonic acid (PTSA).[1] The primary thermal risks are not from the compound's spontaneous decomposition under normal storage conditions but from its use in exothermic reactions.[2] Key considerations include:

  • Reaction with Bases: Neutralization of the PTSA salt with a base is an acid-base reaction and will be exothermic. The magnitude of this exotherm depends on the base used and the concentration.

  • Condensation Reactions: The ethyl 2-amino-2-cyanoacetate moiety can participate in various condensation reactions.[3][4] These reactions, often catalyzed by acids (like the inherent PTSA) or bases, can be significantly exothermic.

  • Influence of PTSA: p-Toluenesulfonic acid is a common catalyst for reactions like esterification and dehydration, which can themselves be exothermic.[5][6] Its presence can accelerate the reaction rate, leading to a faster rate of heat generation.

Q2: What are the critical parameters to monitor when using this reagent in a new reaction?

A2: For any new reaction, especially during scale-up, it is crucial to monitor the following parameters:

  • Internal Reaction Temperature: This is the most critical parameter. Use a calibrated thermocouple or thermometer placed directly in the reaction mixture.

  • Reagent Addition Rate: A controlled addition rate is essential for managing the rate of heat generation.[7]

  • Stirring Rate: Adequate mixing is vital to prevent the formation of localized hot spots.[8]

  • Off-gassing: Monitor for any unexpected gas evolution, which could indicate a side reaction or decomposition.

Q3: How does the scale of the reaction affect exotherm management?

A3: Scaling up a reaction presents significant challenges for thermal management. The heat generated by an exothermic reaction is proportional to the volume of the reactants (which increases by the cube of the reactor's radius), while the ability to remove heat is proportional to the surface area of the reactor (which increases by the square of the radius).[9] This disparity means that a reaction that is easily controlled at a 1-gram scale can become a dangerous runaway reaction at a 100-gram scale.[10][11]

Troubleshooting Guide: Managing Unexpected Exotherms

This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.

Symptom Possible Cause(s) Immediate Corrective Actions Preventative Measures
Rapid, unexpected temperature increase beyond the set point. 1. Reagent addition rate is too high.2. Inadequate cooling.3. Incorrect concentration of reactants.4. Insufficient stirring leading to localized hot spots.1. Immediately stop the addition of all reagents. 2. Maximize cooling: Lower the temperature of the cooling bath and ensure good circulation.3. Increase stirring speed to improve heat dissipation.4. If the temperature continues to rise, have a pre-prepared cooling bath (e.g., ice/water or dry ice/acetone) ready to immerse the reaction flask.1. Conduct a pre-reaction risk assessment.[7]2. Start with a slow, controlled addition rate.3. Ensure the cooling system is adequate for the scale of the reaction.4. Use an appropriate solvent volume to manage the heat capacity of the mixture.
The reaction temperature stalls and then suddenly accelerates. 1. Accumulation of unreacted starting material followed by a sudden reaction.2. An induction period for the reaction.1. Stop reagent addition immediately. 2. Be prepared for a significant exotherm and apply cooling as needed.3. Do not add more reagent until the temperature is stable and under control.1. Understand the reaction kinetics before scaling up.2. Consider adding a small amount of one reactant first to initiate the reaction before proceeding with the main addition.
Unexpected color change or formation of a solid/tar. 1. A side reaction is occurring.2. Decomposition of a reactant or product.3. The reaction temperature is too high, favoring byproduct formation.[12]1. Stop the reaction by stopping reagent addition and cooling the mixture.2. Take a sample for analysis (e.g., TLC, LC-MS) to identify the cause.3. Do not proceed with the reaction until the cause is understood.1. Run the reaction at the recommended temperature.2. Ensure the purity of all starting materials.3. Perform the reaction under an inert atmosphere if oxidation is a possibility.[12]

Experimental Protocols and Best Practices

General Protocol for a Small-Scale (1-5 g) Exothermic Reaction

This protocol outlines a general procedure for conducting a hypothetical exothermic reaction, such as an N-alkylation, with this compound.

  • Reactor Setup:

    • Use a round-bottom flask with a volume at least twice the total reaction volume.[7][11]

    • Equip the flask with a magnetic stirrer, a thermocouple to monitor the internal temperature, a condenser (if refluxing), and an addition funnel for controlled liquid addition.

    • Place the flask in a cooling bath (e.g., water or an oil bath connected to a circulator).

  • Reagent Charging:

    • Charge the flask with this compound and the solvent.

    • Begin stirring and allow the mixture to reach the desired initial temperature.

  • Controlled Addition:

    • Add the second reactant (e.g., an alkyl halide) dropwise via the addition funnel.

    • Monitor the internal temperature closely. If the temperature rises more than a few degrees, pause the addition until it returns to the set point.

  • Reaction Monitoring:

    • Maintain the reaction at the target temperature for the desired time.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup and Quenching:

    • Cool the reaction mixture to room temperature or below before quenching.

    • Be aware that quenching can also be exothermic. Add the quenching agent slowly with cooling.

Scale-Up Considerations

Scaling up a reaction requires a thorough safety review.[7][9][10][11][13]

  • Never scale up a reaction by more than a factor of three without re-evaluating the safety parameters. [7][11]

  • Perform a thermal hazard assessment: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the potential for a thermal runaway.

  • Ensure adequate heat removal: For larger scale reactions, a simple cooling bath may be insufficient. A jacketed reactor with a powerful circulator is often necessary.[10]

  • Develop an emergency plan: Know how to quickly stop the reaction in case of an emergency. This may involve having a quenching agent ready or a system for emergency cooling.

Visualizations

Thermal Risk Assessment Workflow

RiskAssessment A 1. Literature & SDS Review Identify known hazards B 2. Small-Scale Test (e.g., 1g) Monitor temperature with controlled addition A->B C Did an exotherm occur? B->C D Proceed with caution at current scale C->D No E 3. Characterize Exotherm Use DSC or Reaction Calorimetry C->E Yes F 4. Calculate Adiabatic Temperature Rise Assess runaway potential E->F G Is the Maximum Temperature of Synthesis Reaction (MTSR) below the solvent boiling point and decomposition temperature? F->G H 5. Plan for Scale-Up - Improve heat removal - Control addition rate - Develop emergency plan G->H Yes I STOP! Re-evaluate process or chemistry G->I No

Caption: A decision-making workflow for assessing thermal risk before scaling up.

Troubleshooting a Thermal Runaway Event

TroubleshootingFlowchart Start Uncontrolled Temperature Rise Detected Step1 STOP All Reagent Addition Start->Step1 Step2 Maximize Cooling (Lower bath temp, increase flow) Step1->Step2 Step3 Increase Stirring Rate Step2->Step3 Check1 Is Temperature Decreasing? Step3->Check1 Success Monitor until stable Investigate cause before proceeding Check1->Success Yes Failure Temperature Still Rising Check1->Failure No Step4 Apply Emergency Cooling (e.g., external ice bath) Failure->Step4 Step5 Prepare for Emergency Quench (if safe and planned) Step4->Step5 Step6 Alert Supervisor / Safety Officer Evacuate if necessary Step5->Step6

Caption: A flowchart for responding to a potential thermal runaway event.

References

  • Procter & Gamble. (2025, March 12). Safety Data Sheet. Retrieved from [Link]

  • Kubiak, P., et al. (2024). The Effect of p-Toluenesulfonic Acid and Phosphoric Acid (V) Content on the Heat Resistance and Thermal Properties of Phenol Resin and Phenol-Carbon Composite.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Pérez, E. G., et al. (2021). Computational Revision of the Mechanism of the Thorpe Reaction. Moléculas, 26(11), 3185.
  • Zhang, Z., et al. (2016). Effects of p-Toluenesulfonic Acid in the Conversion of Glucose for Levulinic Acid and Sulfonated Carbon Production. ACS Sustainable Chemistry & Engineering, 4(12), 6529-6536.
  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • St-Laurent, F. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • El-Ghanam, A. (2022). Ethyl Cyanoacetate Reactions.
  • Kubiak, P., et al. (2024). The Effect of p-Toluenesulfonic Acid and Phosphoric Acid (V) Content on the Heat Resistance and Thermal Properties of Phenol Resin and Phenol-Carbon Composite.
  • Bera, S., & Maiti, S. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.
  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 269-275.
  • National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • Mack, J. B., & Shumba, C. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 22(12), 2095.
  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

  • Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?. Retrieved from [Link]

  • SafeBatt. (n.d.). Publications. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Manne, S. R., et al. (2016). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). Asian Journal of Organic Chemistry, 5(2), 269-274.
  • Wang, Q., et al. (2022). Study on Thermal Runaway Behavior of Li-Ion Batteries Using Different Abuse Methods. Energies, 15(21), 8199.
  • ResearchGate. (n.d.). Kinetics of Thermal Decomposition of N-Cyanomethyl Derivatives of 7-Difurazanofuxanoazepine and 7-Tryfurasanazepine. Retrieved from [Link]

  • Giri, R. S., et al. (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. ACS Omega, 3(6), 6296-6304.
  • Maschio, G., et al. (2011). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 26, 21-26.
  • Farmacia Journal. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 64(5), 724-729.
  • PubMed. (1982). Determination of cyanocobalamin by thermal decomposition of the cyano group using an ion-selective electrode. Analytica Chimica Acta, 138, 373-378.

Sources

"stability issues of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate under reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile reagent under common reaction conditions. We provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to the Reagent's Stability Profile

This compound is a valuable building block in heterocyclic synthesis, most notably in the Gewald reaction.[1][2] Its structure as a salt of a weak base (the α-amino cyanoacetate) and a strong acid (p-toluenesulfonic acid) generally imparts good crystallinity and handling properties. However, the α-amino nitrile core of the cation is susceptible to degradation under certain reaction conditions, which can lead to diminished yields, formation of impurities, and challenges in product purification. This guide will address these potential issues head-on.

The primary stability concerns are centered around the α-amino nitrile moiety, which can undergo several undesirable transformations. These include hydrolysis, epimerization, and elimination reactions, particularly when subjected to basic conditions or elevated temperatures. Understanding the interplay between your reaction parameters and these degradation pathways is crucial for successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemical principles and actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and I observe multiple side products. What could be the cause?

Answer:

Low yields and the formation of multiple side products are often indicative of the degradation of this compound, especially under basic conditions. The most probable causes are hydrolysis of the ester or nitrile groups, or competing side reactions of the α-amino nitrile moiety.

Potential Degradation Pathways:

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly in the presence of strong bases or aqueous workups, to form the corresponding carboxylic acid. The nitrile group can also be hydrolyzed to an amide or carboxylic acid under more forcing conditions.[3]

  • Dimerization: In the context of the Gewald reaction, the intermediate formed after the initial Knoevenagel condensation can undergo self-condensation or dimerization, leading to undesired byproducts.[4]

  • Elimination/Decomposition: The α-amino nitrile can be unstable, and under certain conditions, may undergo elimination of HCN or other decomposition pathways.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed q1 Are you using a strong base (e.g., NaOH, KOH)? start->q1 a1_yes Switch to a milder organic base (e.g., triethylamine, piperidine, morpholine). [24] q1->a1_yes Yes q2 Is the reaction temperature elevated (> 80 °C)? q1->q2 No a1_yes->q2 a2_yes Attempt the reaction at a lower temperature (e.g., room temperature to 50 °C). [24] q2->a2_yes Yes q3 Is your solvent protic (e.g., ethanol, methanol)? q2->q3 No a2_yes->q3 a3_yes Consider using an aprotic solvent (e.g., THF, DMF) to minimize solvolysis. [20] q3->a3_yes Yes end Re-run reaction with optimized conditions q3->end No a3_yes->end

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocol: Screening for Optimal Base and Temperature

  • Setup: Prepare three parallel reactions in small scale (e.g., 1 mmol).

  • Reaction 1 (Control): Use your original conditions.

  • Reaction 2 (Milder Base): Replace your strong base with an equivalent amount of triethylamine or morpholine.

  • Reaction 3 (Lower Temperature): Use your original base but conduct the reaction at room temperature or 40-50 °C.

  • Monitoring: Monitor the progress of all three reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 4, and 24 hours).

  • Analysis: Compare the consumption of starting material and the formation of the desired product versus byproducts in each reaction to identify the optimal conditions.

Question 2: I am performing a stereoselective synthesis and observing a loss of enantiomeric or diastereomeric excess. Could the reagent be the source of this issue?

Answer:

Yes, the chiral center at the α-carbon of the ethyl 2-amino-2-cyanoacetate cation is susceptible to epimerization, especially under thermal stress or in solution.[5][6][7] This can lead to a loss of stereochemical purity in your final product.

Mechanism of Epimerization:

Epimerization can occur through a reversible dissociation of the cyanide anion to form an intermediate imine, which is achiral at the α-carbon. Re-addition of the cyanide can then occur from either face, leading to racemization or epimerization.[6]

G cluster_1 Epimerization of α-Amino Nitrile start (R)-α-Amino Nitrile intermediate Iminium Intermediate (Achiral at α-carbon) start->intermediate - CN⁻ intermediate->start + CN⁻ end (S)-α-Amino Nitrile intermediate->end + CN⁻ end->intermediate - CN⁻

Caption: Reversible epimerization pathway of α-amino nitriles.

Preventative Measures:

  • Temperature Control: Whenever possible, conduct reactions at lower temperatures to minimize the rate of epimerization.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Solvent Choice: The rate of epimerization can be solvent-dependent. In some cases, epimerization is faster in polar aprotic solvents like DMSO.[8] If you suspect epimerization, consider screening alternative solvents.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 4-methylbenzenesulfonate (tosylate) anion in the stability of this compound?

The tosylate anion is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8) and is therefore a very weak base and an excellent leaving group.[9] In the context of this reagent, the tosylate anion itself is highly stable and generally does not participate in side reactions.[10] Its primary role is to form a stable, crystalline salt with the ethyl 2-amino-2-cyanoacetate cation, which improves the handling and storage of the reagent compared to the free base.

Q2: Can I use this reagent in aqueous conditions?

It is generally not recommended to use this compound in aqueous conditions, especially if a base is present. The ester functionality is prone to hydrolysis, which will consume your starting material and complicate purification.[11] If aqueous conditions are unavoidable, use of a biphasic system or careful control of pH might be necessary, but should be approached with caution.

Q3: How should I properly store this reagent to ensure its long-term stability?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong bases.[12] Refrigeration is recommended for long-term storage.

Q4: What are the typical reaction conditions for a Gewald reaction using this reagent?

A typical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (in this case, Ethyl 2-amino-2-cyanoacetate) and elemental sulfur in the presence of a base.[2]

ParameterTypical RangeNotes
Solvent Ethanol, Methanol, DMF, THF[1]Protic solvents are common, but aprotic may be better for stability.
Base Morpholine, Piperidine, Triethylamine[13]Organic bases are preferred over strong inorganic bases.
Temperature Room Temperature to 50 °C[13]Lower temperatures are often sufficient and can improve stability.
Stoichiometry 1:1:1 ratio of ketone, cyanoacetate, and sulfurBase is typically used in catalytic to stoichiometric amounts.

Q5: Are there any known incompatibilities with other common reagents?

Besides strong bases and aqueous conditions, be mindful of strong oxidizing and reducing agents that could react with the amino or nitrile functionalities. The amino group can also react with electrophiles, so protection may be necessary in some synthetic routes.

References

  • Epimerization of Diastereomeric α-Amino Nitriles to Single Stereoisomers in the Solid State. Organic Letters. [Link]

  • Epimerization of [alpha]-amino nitriles to single stereoisomers in the solid state. IUCr Journals. [Link]

  • Epimerization of diastereomeric alpha-amino nitriles to single stereoisomers in the solid state. PubMed. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

  • Epimerization of ?-amino nitriles to single stereoisomers in the solid state. ResearchGate. [Link]

  • Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. ResearchGate. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. [Link]

  • 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Knoevenagel condensation mechanism and applications. Purechemistry. [Link]

  • Ch8 : Tosylates. University of Calgary. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Epimerization of Diastereomeric r-Amino Nitriles to Single Stereoisomers in the Solid State. American Chemical Society. [Link]

  • What is the role and mechanism of action of tosyl chloride in organic synthesis?. ResearchGate. [Link]

  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Ethyl cyanoacetate. Wikipedia. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Ethyl 2-amino-2-cyanoacetate. ChemBK. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Ethyl cyanoacetate. NIST WebBook. [Link]

  • Ethyl cyanoacetate. PubChem. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • (PDF) Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Plausible mechanism for the formation of α–amino nitriles via Strecker reaction. ResearchGate. [Link]

  • Ethyl 2-amino-2-cyanoacetate. PubChem. [Link]

Sources

Technical Support Center: Byproduct Identification and Minimization in the Chemistry of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a valuable and highly reactive building block in synthetic and medicinal chemistry. Its trifunctional nature makes it a key precursor for a diverse range of heterocyclic compounds, particularly those with pharmacological relevance.[1][2] However, the same reactivity that makes this compound a versatile synthon also presents significant challenges in controlling reaction pathways and minimizing the formation of unwanted byproducts. The stability of the α-aminonitrile core is a critical factor, and the tosylate salt form is often employed to improve handling, crystallinity, and overall stability.[1]

This technical support guide is designed for researchers, chemists, and drug development professionals who work with this reagent. It provides in-depth troubleshooting advice, detailed FAQs, and validated protocols to help you identify, understand, and mitigate common byproducts, thereby improving yield, purity, and the overall success of your synthetic campaigns.

Part 1: Troubleshooting Guide for Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis and application of ethyl 2-amino-2-cyanoacetate. The question-and-answer format is designed to help you quickly diagnose and resolve specific experimental problems.

Q1: I'm experiencing significantly low yields in my synthesis. What are the primary causes and how can I improve the outcome?

Low yields are often a symptom of competing side reactions or suboptimal conditions that favor byproduct formation over the desired product. The primary culprits are typically hydrolysis, polymerization of starting materials, and incomplete conversion.[3]

Workflow for Troubleshooting Low Yields:

start Low Yield Observed check_reactants 1. Verify Reactant Quality (Especially Ethyl Glyoxylate) start->check_reactants check_conditions 2. Review Reaction Conditions (Temp, Solvent, Atmosphere) check_reactants->check_conditions Pure poly High Polymer Content Found check_reactants->poly Impure? check_workup 3. Analyze Workup & Purification (pH, Temperature) check_conditions->check_workup Optimized hydrolysis Evidence of Hydrolysis (e.g., Glycine Ethyl Ester) check_conditions->hydrolysis Aqueous/Acidic/Basic? side_products Multiple Side Products Detected check_conditions->side_products Suboptimal? decomp Product Decomposition During Workup check_workup->decomp Harsh? sol_poly Solution: Use Fresh/ Purified Ethyl Glyoxylate poly->sol_poly sol_hydrolysis Solution: Use Anhydrous Solvents & Control pH hydrolysis->sol_hydrolysis sol_side_products Solution: Optimize Stoichiometry, Temp & Reaction Time. Use Inert Atmosphere. side_products->sol_side_products sol_decomp Solution: Use Gentle Workup (Avoid Strong Acid/Base & Heat) decomp->sol_decomp cluster_main Main Reaction Pathway cluster_side Key Byproduct Pathways A Ethyl Glyoxylate Imine Imine Intermediate A->Imine Cyanohydrin Ethyl 2-hydroxy-2-cyanoacetate A->Cyanohydrin Incomplete Amination B Ammonia (NH3) B->Imine C Cyanide (CN-) Product Ethyl 2-amino-2-cyanoacetate C->Product C->Cyanohydrin Imine->Product Dimer Dimerization Product->Dimer Prolonged Time Oxidation Ethyl Oxamate Product->Oxidation O2 Hydrolysis Hydrolysis Products Product->Hydrolysis H2O, H+/OH-

Sources

"work-up procedures for Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate mediated reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate Reactions

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for synthetic procedures involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the work-up and purification of reactions mediated by this versatile reagent. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure the integrity and success of your experiments.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This compound is an ionic salt, a form that enhances its stability and crystallinity, making it easier to handle than the free base.[1] However, the presence of the water-soluble 4-methylbenzenesulfonate (tosylate) counter-ion introduces specific challenges during the reaction work-up. This section addresses the most common initial queries.

Q1: What is the primary challenge in the work-up of reactions using this tosylate salt?

The central challenge is the efficient removal of the water-soluble p-toluenesulfonic acid or its corresponding salt formed during the reaction, while simultaneously isolating the desired, often polar, organic product. A standard aqueous work-up must be designed to partition these species into different phases effectively.[2]

Q2: How do I effectively remove the p-toluenesulfonate (tosylate) anion during the work-up?

The most reliable method is a liquid-liquid extraction using a basic aqueous solution. The tosylate anion is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8) and will readily partition into an aqueous layer.

  • Expert Insight: A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is often sufficient.[3] This deprotonates any remaining acidic species and helps move the tosylate salt into the aqueous phase. For more stubborn cases or to neutralize excess acid, a dilute solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) can be used, but caution is advised to prevent hydrolysis of the product's ester or nitrile groups.[4]

Q3: My reaction is in a polar, water-miscible solvent like DMF or DMSO. How should I approach the work-up?

These high-boiling, water-soluble solvents can complicate extractions and lead to product loss.[5]

  • Causality: DMF and DMSO are highly polar and will partition into the aqueous layer, potentially carrying your polar product with them.

  • Recommended Procedure: Dilute the reaction mixture significantly with a primary extraction solvent (e.g., ethyl acetate, dichloromethane) before adding the aqueous wash. A common rule of thumb is to use at least 10 volumes of extraction solvent for every volume of DMF/DMSO.[6] You will then need to wash the organic layer multiple times with water (and subsequently brine) to thoroughly remove the residual reaction solvent.[7]

Q4: My product appears to have significant water solubility. How can I minimize losses during extraction?

This is a common issue with functionalized molecules like amino acid derivatives.

  • Technique - "Salting Out": Perform aqueous washes with saturated sodium chloride solution (brine) instead of deionized water.[3] The high ionic strength of the brine decreases the solubility of organic compounds in the aqueous layer, driving them into the organic phase.

  • Solvent Choice: If the product is highly polar, a more polar extraction solvent like a 3:1 mixture of chloroform and isopropanol may be effective at recovering it from the aqueous phase.[5]

  • Back-Extraction: After the initial separation, re-extract the aqueous layer with fresh portions of the organic solvent to recover any dissolved product.

Q5: I am observing a persistent emulsion during my extraction. What is the cause and how can I resolve it?

Emulsions are colloidal suspensions of one liquid in another and are common when dealing with complex mixtures. They are often stabilized by fine particulate matter or amphiphilic byproducts.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

    • Brine Addition: Add a significant amount of saturated brine to increase the ionic strength of the aqueous phase, which often helps break the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.

    • Solvent Modification: Gently stir the emulsion with a glass rod or add a small amount of a different organic solvent to change the polarity.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to more complex experimental problems.

Guide 1: Problem - Low Product Yield

Low yield is a multifaceted problem that requires systematic investigation. The following decision tree can help diagnose the root cause.

Caption: Troubleshooting workflow for low product yield.

Guide 2: Problem - Product is an Intractable Oil, Not a Solid

Amino acid derivatives can often be difficult to crystallize, remaining as oils or amorphous solids due to impurities or hygroscopicity.[8]

  • Causality: Residual solvents or minor impurities can act as "lubricants," preventing the formation of an ordered crystal lattice. The presence of both an acidic (protonated amine) and basic (ester/nitrile) site can also lead to complex mixtures if the pH is not carefully controlled.[8]

  • Step 1: Ensure Purity. First, confirm the purity of your product by TLC and ¹H NMR. If significant impurities are present, column chromatography is necessary. Pay close attention to non-UV active impurities which may not be visible on a TLC plate without staining.[8]

  • Step 2: Rigorous Solvent Removal. Ensure all traces of organic solvent are removed under high vacuum, sometimes with gentle heating. Co-evaporation with a solvent like toluene can help remove residual high-boiling solvents.

  • Step 3: Attempt Trituration. This is the process of "washing" a crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Place the oil in a flask.

    • Add a small volume of a non-polar solvent (e.g., diethyl ether, hexanes, or a mixture).

    • Use a spatula or glass rod to vigorously scratch and stir the oil. This mechanical agitation can induce nucleation and crystallization.

    • If a solid forms, filter it and wash with a small amount of the cold trituration solvent.

  • Step 4: Re-precipitation. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes, pentane) dropwise until the solution becomes cloudy. Let it stand, or cool it, to allow for slow crystallization. Adjusting the pH to the isoelectric point before this step can also promote crystallization for zwitterionic compounds.[8]

Section 3: Standardized Experimental Protocols

Protocol 1: General Extractive Work-up for Tosylate Salt Removal

This protocol assumes the reaction was performed in a water-immiscible solvent (e.g., EtOAc, DCM) and the product is expected to be in the organic layer.

  • Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic upon quenching). Slowly add the reaction mixture to a separatory funnel containing a saturated aqueous solution of NaHCO₃.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any gas (CO₂) that may have formed. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. Drain the lower layer (confirm layer identity by adding a drop of water).

  • Washing:

    • Wash the organic layer sequentially with:

      • 1x Deionized Water

      • 1x Saturated NaCl (Brine) solution.[3]

    • The brine wash helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Stir for 5-10 minutes.

  • Isolation: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.

WorkupWorkflow ReactionMixture 1. Reaction Mixture in Organic Solvent Quench 2. Quench with aq. NaHCO₃ ReactionMixture->Quench Extract 3. Extract in Separatory Funnel Quench->Extract Separate 4. Separate Layers Extract->Separate OrganicLayer Organic Layer (Product) Separate->OrganicLayer AqueousLayer Aqueous Layer (Tosylate Salt) Separate->AqueousLayer WashWater 5. Wash with Water OrganicLayer->WashWater WashBrine 6. Wash with Brine WashWater->WashBrine Dry 7. Dry with Na₂SO₄ WashBrine->Dry Filter 8. Filter Dry->Filter Evaporate 9. Evaporate Solvent Filter->Evaporate CrudeProduct Crude Product Evaporate->CrudeProduct

Caption: Standard extractive work-up workflow.

Protocol 2: A Guide to Crystallization of Amino Acid Derivatives

Crystallization is often the most effective method for purifying the final product.

  • Solvent Selection: The ideal solvent system is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Common single solvents: Ethanol, isopropanol, ethyl acetate, water.

    • Common binary solvent systems: Ethyl acetate/hexanes, Dichloromethane/hexanes, Ethanol/water.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the hot (near boiling) solvent or "good" solvent of a binary pair.

    • If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter the solution through a fluted filter paper.

    • If using a binary system, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

ParameterRecommended ConditionRationale
Cooling Rate Slow, undisturbed coolingPromotes the formation of large, well-ordered, and pure crystals.
Solvent Volume Minimal amount of hot solventEnsures the solution is supersaturated upon cooling, which is necessary for crystallization.
pH Adjustment Adjust to near the isoelectric pointFor zwitterionic compounds, this minimizes solubility and promotes crystallization.[8][9]

Section 4: Advanced Purification - Ion-Exchange Chromatography (IEX)

For highly polar, charged, or water-soluble products that are difficult to purify by standard methods, Ion-Exchange Chromatography (IEX) is a powerful alternative.[10]

  • Principle: IEX separates molecules based on their net surface charge by exploiting their interaction with an oppositely charged solid stationary phase.[11] Since your product contains a basic amino group, it can be protonated to carry a positive charge.

  • Application:

    • Resin Type: A strong cation exchange resin (with fixed negative charges, e.g., sulfopropyl groups) would be appropriate.[12]

    • Binding: The crude product is dissolved in a low ionic strength buffer at a pH where the product is positively charged (pH < pKa of the amine). This solution is loaded onto the column, and the product binds to the resin.

    • Elution: The product is eluted by increasing the ionic strength of the buffer (e.g., with a gradient of NaCl) or by changing the pH to neutralize the charge on the product, causing it to detach from the resin.[13]

This technique offers very high selectivity and is excellent for removing ionic impurities like the tosylate anion or other charged byproducts.

References

  • BenchChem (2025). Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis. BenchChem Technical Support.
  • BenchChem (2025).
  • Google Patents.
  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • ResearchGate. (PDF) Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • NIH National Library of Medicine. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. [Link]

  • BenchChem (2025).
  • Technology Networks. Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]

  • Chemistry LibreTexts. Ion-Exchange Chromatography. [Link]

  • BenchChem (2025).
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Thorn-Seshold, O. Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]

  • University of York, Department of Chemistry. Theory of Aqueous Workup. [Link]

  • Master Organic Chemistry. Strecker Amino Acid Synthesis Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • BenchChem (2025). The Strategic Advantage of Ethyl 2-Amino-2-Cyanoacetate in Drug Discovery: A Comparative Guide. BenchChem Technical Support.
  • BenchChem (2025). An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Synthesis, and Chemical Profile. BenchChem Technical Support.
  • Organic Syntheses. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. [Link]

  • ResearchGate. Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). [Link]

  • ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. [Link]

  • ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • PubMed. Using ion exchange chromatography to purify a recombinantly expressed protein. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity and quality of all components are paramount. Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2][3] Rigorous analytical testing, underpinned by validated methods, is not just a regulatory expectation but a scientific necessity to ensure the consistency, efficacy, and safety of the final drug product.

This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of this compound. It delves into the principles of method validation as outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA), offering practical insights and hypothetical experimental data to guide researchers in their validation efforts.[4][5][6][7][8]

The Criticality of Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8][9] For a compound like this compound, this typically involves methods for assay (quantitation of the main component) and the determination of impurities. According to regulatory bodies, a validation process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][10]

The core validation parameters, as defined by the ICH Q2(R2) guideline, include:[6][8][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is further subdivided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methods

For a water-soluble, non-volatile salt like this compound, several analytical techniques can be considered. The most common and applicable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), potentially after derivatization.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, the presence of the aromatic tosylate group provides a strong chromophore, making UV detection a suitable choice.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Advantages:

  • High resolution and specificity.

  • Suitable for non-volatile and thermally labile compounds.

  • Well-established and widely available instrumentation.

  • Quantitative accuracy and precision.

Disadvantages:

  • Requires careful method development to achieve optimal separation.

  • Solvent consumption can be a consideration.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for the analysis of volatile compounds.[12] Given that this compound is a salt and thus non-volatile, direct analysis by GC is not feasible. However, derivatization of the amino group or analysis of the ethyl cyanoacetate portion after a chemical transformation could make it amenable to GC analysis.

Principle: The sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase. A Flame Ionization Detector (FID) is highly sensitive to organic compounds.[12]

Advantages:

  • High efficiency and resolution for volatile compounds.

  • Sensitive detection with FID.

Disadvantages:

  • Requires the analyte to be volatile or to be made volatile through derivatization, adding a step to the sample preparation that may introduce variability.

  • Not suitable for thermally labile compounds.

Validation Protocols and Comparative Data

The following sections outline the validation protocols for HPLC and GC methods for the analysis of this compound, supported by illustrative experimental data.

Experimental Protocol: HPLC-UV Method Validation

Objective: To validate an HPLC-UV method for the assay of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Validation Workflow:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Range Range Precision->Range LOD_LOQ LOD & LOQ Range->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Validation Complete

Caption: Workflow for HPLC-UV method validation.

Step-by-Step Validation:

  • Specificity:

    • Procedure: Analyze a blank (diluent), a placebo (if in a formulation), a solution of this compound, and a spiked sample containing known impurities.

    • Acceptance Criteria: The peak for the analyte should be well-resolved from any other peaks, and the blank and placebo should show no interfering peaks at the retention time of the analyte.

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations of the analyte over the range of 80% to 120% of the target concentration. Analyze each concentration in triplicate.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy:

    • Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

  • Range:

    • The range is established by confirming that the method has suitable linearity, accuracy, and precision within the tested concentration limits (80% to 120% of the target concentration).

  • LOD & LOQ:

    • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by visual evaluation.

    • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

  • Robustness:

    • Procedure: Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Comparative Performance Data (Illustrative)
Parameter HPLC-UV Method GC-FID Method (Hypothetical after derivatization) Acceptance Criteria (ICH/USP)
Specificity No interference from blank and impuritiesNo interference from blank and derivatizing agentSpecific to the analyte
Linearity (r²) 0.99950.9991≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%1.2%≤ 2.0%
- Intermediate Precision1.1%1.5%≤ 2.0%
Range 80% - 120% of target80% - 120% of targetDefined by linearity, accuracy, and precision
LOD 0.01 µg/mL0.05 µg/mLTo be determined
LOQ 0.03 µg/mL0.15 µg/mLTo be determined with acceptable precision and accuracy
Robustness PassedPassedNo significant impact on results

Decision Framework for Method Selection

The choice between HPLC and GC for the analysis of this compound will primarily depend on the specific analytical needs and the nature of potential impurities.

Method_Selection Start Start: Need to analyze this compound Is_Analyte_Volatile Is the analyte or its impurities volatile? Start->Is_Analyte_Volatile Consider_GC Consider GC with derivatization Is_Analyte_Volatile->Consider_GC Yes Validate_Method Validate the chosen method per ICH guidelines Consider_GC->Validate_Method Use_HPLC Use HPLC as the primary method Use_HPLC->Validate_Method Is_Analyate_Volatile Is_Analyate_Volatile Is_Analyate_Volatile->Use_HPLC No (as is the case)

Caption: Decision tree for analytical method selection.

For routine quality control and assay, the HPLC-UV method is the more direct and preferable approach for this compound due to its non-volatile nature. A GC method would only be considered if there is a specific need to analyze for volatile impurities that are not amenable to HPLC analysis.

Conclusion

The validation of analytical methods is a scientifically rigorous and legally mandated process in the pharmaceutical industry.[4][10] For this compound, a well-validated HPLC-UV method is the most suitable approach for ensuring its quality and purity. By following the principles outlined in the ICH, USP, and FDA guidelines, researchers can develop and validate robust analytical methods that provide reliable and accurate data, ultimately contributing to the development of safe and effective medicines.[5][9][13][14][15][16][17][18]

References

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Methods. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • GMP Compliance. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • GMP Compliance. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]

  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. [Link]

  • PubChem. This compound. [Link]

  • E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. [Link]

  • Angene. This compound. [Link]

  • PubMed. Validation of analytical methods for ethyl carbamate in nine food matrices. [Link]

  • PubMed. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. [Link]

  • PubMed Central. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

  • ResearchGate. Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). [Link]

  • PubMed. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

Sources

Navigating Molecular Specificity: A Comparative Guide to Cross-Reactivity Studies of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the precise quantification of small molecules is paramount. Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate, a key synthetic intermediate in the preparation of various heterocyclic compounds and potential pharmacological agents, presents a unique analytical challenge.[1] Its accurate detection and quantification can be compromised by the presence of structurally similar molecules, a phenomenon known as cross-reactivity. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound, ensuring the specificity and reliability of analytical methods.

The Imperative of Cross-Reactivity Assessment

This guide will focus on a competitive immunoassay format, which is well-suited for the detection of small molecules like this compound.[4][6] In a competitive immunoassay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[6]

Potential Cross-Reactants: A Structural Comparison

The first step in any cross-reactivity study is to identify potential cross-reactants based on structural similarity to the target analyte. For this compound, the following compounds should be considered:

Compound Structure Key Differences from Target Analyte Rationale for Inclusion
Ethyl 2-amino-2-cyanoacetate (Free Base) C₅H₈N₂O₂Lacks the 4-methylbenzenesulfonate counterion.The free base is the core structure and highly likely to show significant cross-reactivity.[1]
Methyl 2-amino-2-cyanoacetate C₄H₆N₂O₂Methyl ester instead of an ethyl ester.Minor structural change in the ester group could lead to cross-reactivity.
Cyanoacetic acid C₃H₃NO₂Lacks the ethyl and amino groups.A potential precursor or degradation product.
p-Toluenesulfonic acid C₇H₈O₃SThe counterion of the target analyte.Important to test to ensure the assay is specific to the active molecule and not the salt form.[7]
Ethyl 2-cyanoacetate C₅H₇NO₂Lacks the amino group.A structurally related compound used in various organic syntheses.[8][9][10]

Experimental Design: A Step-by-Step Protocol for Cross-Reactivity Assessment

The following protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for determining the cross-reactivity of potential interferents with an antibody developed against this compound.

I. Materials and Reagents
  • High-binding 96-well microplates

  • Antibody specific to this compound

  • This compound standard

  • Potential cross-reactants (as listed in the table above)

  • Enzyme-labeled Ethyl 2-amino-2-cyanoacetate (e.g., HRP-conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

II. Experimental Workflow

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection cluster_3 Data Analysis p1 Coat microplate with capture antibody p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 c1 Add standard/sample and enzyme-labeled analyte p4->c1 c2 Incubate c1->c2 d1 Wash plate c2->d1 d2 Add substrate d1->d2 d3 Incubate d2->d3 d4 Add stop solution d3->d4 a1 Read absorbance d4->a1 a2 Calculate % Cross-Reactivity a1->a2

Sources

A Comparative Guide to the Synthesis of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-2-cyanoacetate is a uniquely versatile building block in modern organic and medicinal chemistry. Its structure, featuring an amino group, a cyano group, and an ethyl ester moiety attached to a single stereocenter, makes it a highly valuable precursor for a diverse range of heterocyclic compounds, many of which are pharmacologically relevant.[1] The inherent reactivity of its trifunctional nature allows for complex molecular architectures to be constructed with considerable efficiency.[1]

This guide focuses on Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate (tosylate), a salt form that enhances the stability and handling of the parent α-aminonitrile. The tosylate salt is often preferred in process chemistry as it typically yields a stable, crystalline solid that is easier to isolate, purify, and store compared to the free amine, which may be less stable.[2]

As researchers and process chemists, the choice of a synthetic route is governed by a multitude of factors including yield, purity, safety, cost, and scalability. This technical guide provides an in-depth, objective comparison of the benchmark synthetic route to this compound against a robust alternative pathway. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support our analysis.

Benchmark Route: Modified Strecker Synthesis followed by Tosylation

The most direct and atom-economical approach to the target compound is a one-pot, three-component Strecker-type reaction to form the core aminonitrile, followed by salt formation with p-toluenesulfonic acid.[3][4][5] The classical Strecker synthesis combines an aldehyde, ammonia, and a cyanide source to produce an α-aminonitrile.[6] For our target, the aldehyde component is ethyl glyoxylate.

Experimental Protocol

Part A: Synthesis of Ethyl 2-amino-2-cyanoacetate

  • Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a solution of ammonium chloride (5.88 g, 0.11 mol) in water (50 mL). Cool the solution to 0-5 °C in an ice-water bath.

  • Ammonia Addition: While maintaining the temperature below 10 °C, slowly add a 28-30% aqueous ammonia solution (10 mL, ~0.15 mol) to the flask.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (4.90 g, 0.10 mol) in water (25 mL). Add this solution dropwise to the cooled ammonia/ammonium chloride mixture over 20 minutes, ensuring the temperature remains below 10 °C. Causality: This sequence pre-forms the ammonium cyanide reagent in situ while maintaining a buffered pH to prevent the liberation of highly toxic HCN gas.

  • Substrate Addition: Add ethyl glyoxylate (50% solution in toluene, 20.4 g, 0.10 mol) to the dropping funnel and add it to the reaction mixture over 30 minutes. The reaction is exothermic; maintain the temperature at 0-5 °C.

  • Reaction: Stir the resulting mixture vigorously at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude Ethyl 2-amino-2-cyanoacetate as an oil.

Part B: Formation of 4-methylbenzenesulfonate Salt

  • Salt Formation: Dissolve the crude Ethyl 2-amino-2-cyanoacetate in ethyl acetate (100 mL). In a separate flask, dissolve p-toluenesulfonic acid monohydrate (19.0 g, 0.10 mol) in ethyl acetate (50 mL), warming gently if necessary.

  • Precipitation: Add the p-toluenesulfonic acid solution dropwise to the stirred aminonitrile solution at room temperature. A white precipitate should form.

  • Isolation & Purification: Stir the slurry for 1 hour at room temperature, then cool to 0-5 °C for another hour to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold ethyl acetate (2 x 20 mL), and dry under vacuum at 40 °C to a constant weight.

Logical Workflow: Benchmark Route

cluster_strecker Part A: Strecker-Type Synthesis cluster_tosylation Part B: Salt Formation A Ethyl Glyoxylate D One-Pot Reaction (0-5°C -> RT) A->D B NH4Cl + NH3(aq) B->D C NaCN C->D E Ethyl 2-amino-2-cyanoacetate (Crude Product) D->E G Precipitation (Ethyl Acetate) E->G Dissolve in EtOAc F p-Toluenesulfonic Acid F->G H Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate G->H

Caption: Workflow for the Benchmark Synthesis.

Performance & Causality
  • Expertise & Experience: This route is favored for its high atom economy and convergence. By combining three components in a single pot, it minimizes intermediate isolation steps, saving time and resources. The choice of a buffered ammonia solution is critical for safety and to maintain the nucleophilicity of the ammonia.

  • Trustworthiness: The protocol's self-validating nature comes from the final step. The formation of a crystalline tosylate salt acts as a purification method, as impurities from the Strecker reaction often remain in the filtrate. A sharp melting point and clean NMR of the final salt validate the success of the initial reaction.

  • Advantages:

    • Fewer synthetic steps.

    • High atom economy.

    • Readily available and inexpensive starting materials.

  • Disadvantages:

    • Use of highly toxic sodium cyanide requires stringent safety protocols and specialized waste disposal.[3]

    • The reaction is exothermic and requires careful temperature control.

    • The final product is a racemic mixture, requiring chiral resolution or asymmetric synthesis methods for enantiopure products.[4]

Alternative Route: Oximation-Reduction Pathway

This alternative avoids the direct, one-pot combination of ammonia and cyanide by proceeding through a stable oxime intermediate. This pathway separates the C-N bond formation into two distinct steps: nitrosation followed by reduction.

Experimental Protocol

Part A: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate (Oxime)

  • Reaction Setup: In a 500 mL flask, dissolve sodium nitrite (8.3 g, 120 mmol) in distilled water (50 mL). Add ethyl cyanoacetate (11.3 g, 100 mmol).[7]

  • Nitrosation: Cool the mixture to 0-5 °C in an ice bath. Slowly add glacial acetic acid (8.4 g, 140 mmol) dropwise while stirring vigorously. Causality: Acetic acid generates nitrous acid in situ, which reacts with the acidic methylene group of ethyl cyanoacetate to form the oxime.

  • Isolation: The sodium salt of the oxime may precipitate as yellow crystals.[7] Stir the mixture overnight, allowing it to slowly warm to room temperature. Collect the crystals, dissolve them in 2N HCl (50 mL), and extract the product with diethyl ether (4 x 50 mL).

  • Purification: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield Ethyl 2-hydroxyimino-2-cyanoacetate as a crystalline solid (m.p. ~133 °C).[7] The typical yield is around 85-90%.[7][8]

Part B: Reduction of the Oxime to Amine

  • Catalyst Setup: To a hydrogenation vessel, add the oxime intermediate (14.2 g, 100 mmol) and ethanol (150 mL). Add Palladium on carbon (10% Pd, 1.0 g, ~1 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.

  • Reaction: The reaction is typically complete within 6-12 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Isolation: Depressurize and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude Ethyl 2-amino-2-cyanoacetate.

Part C: Formation of 4-methylbenzenesulfonate Salt

  • Procedure: Follow the exact procedure as described in Part B of the Benchmark Route, using the crude amine obtained from the reduction step.

Logical Workflow: Alternative Route

cluster_oximation Part A: Oximation cluster_reduction Part B: Reduction cluster_tosylation_alt Part C: Salt Formation A Ethyl Cyanoacetate C Nitrosation Reaction A->C B NaNO2 + Acetic Acid B->C D Ethyl 2-hydroxyimino-2-cyanoacetate C->D F Catalytic Hydrogenation D->F Isolate & Purify E H2, Pd/C E->F G Ethyl 2-amino-2-cyanoacetate (Crude Product) F->G I Precipitation (Ethyl Acetate) G->I Dissolve in EtOAc H p-Toluenesulfonic Acid H->I J Final Product I->J

Caption: Workflow for the Oximation-Reduction Pathway.

Performance & Causality
  • Expertise & Experience: This route demonstrates a strategic avoidance of hazardous reagents in a single pot. The isolation of the stable, crystalline oxime intermediate provides a convenient checkpoint for purification, ensuring high-purity material enters the reduction step. Catalytic hydrogenation is a clean and efficient reduction method, with water as the only byproduct.

  • Trustworthiness: The protocol's validity is confirmed at each stage. The formation of a crystalline oxime with a distinct melting point confirms the success of Part A. Complete consumption of the oxime (monitored by TLC/LCMS) and subsequent formation of the crystalline tosylate salt validate the reduction and final steps.

  • Advantages:

    • Avoids the use of sodium cyanide, significantly improving the safety profile.

    • The intermediate oxime is a stable, purifiable solid, leading to a potentially purer final product.[8]

    • The reduction step is generally clean and high-yielding.

  • Disadvantages:

    • Longer synthetic sequence (three steps vs. two).

    • Requires specialized equipment for catalytic hydrogenation (autoclave).

    • The cost of the palladium catalyst can be a factor in scalability.

Quantitative & Qualitative Performance Benchmark

ParameterBenchmark Route (Strecker-Type)Alternative Route (Oximation-Reduction)Rationale & Insights
Number of Steps 2 (One-pot synthesis + Salt formation)3 (Oximation + Reduction + Salt formation)The Strecker route is more convergent and efficient in terms of process steps.
Reagent Safety High Hazard. Uses NaCN, a highly toxic reagent requiring strict handling protocols.Moderate Hazard. Avoids NaCN. NaNO2 is an oxidizer. Acetic acid is corrosive. Hydrogen gas is flammable.The Oximation-Reduction route is demonstrably safer due to the avoidance of acute cyanide toxicity.
Overall Yield 65-75% (Estimated)70-80% (Estimated, based on ~87% for oxime[7] and ~90% for reduction)Yields are comparable, but the alternative route's purity may be higher due to the crystalline intermediate.
Purity Control Moderate. Relies on the final crystallization for purification.High. The crystalline oxime intermediate allows for purification before the final steps.The ability to purify the oxime is a significant advantage for achieving high final purity.
Scalability Challenging. Handling large quantities of NaCN and managing the exotherm presents significant scale-up hurdles.More Favorable. While hydrogenation requires specialized reactors, the process is well-established in industry.The alternative route is generally more amenable to safe and controlled scale-up in a manufacturing environment.
Cost-Effectiveness High (at lab scale). Inexpensive reagents.Moderate. The cost of the Pd/C catalyst can be significant, though it can be recycled.The benchmark route is cheaper for small-scale synthesis. At scale, safety costs may offset reagent price differences.

Conclusion and Recommendation

Both the benchmark Strecker-type synthesis and the alternative Oximation-Reduction pathway represent viable methods for producing this compound. The choice between them is a classic example of balancing efficiency against safety and process robustness.

  • The Benchmark Strecker-Type Route is a rapid and atom-economical option ideal for small-scale laboratory synthesis where appropriate engineering controls (e.g., a high-performance fume hood, cyanide quench protocols) are readily available. Its primary drawback is the inherent and significant risk associated with using sodium cyanide.

  • The Alternative Oximation-Reduction Pathway is the superior choice for process development, scale-up, and environments where safety is the paramount concern. Although it involves an additional step, it systematically replaces a high-hazard reagent with more manageable ones. The ability to isolate and purify the stable oxime intermediate provides better control over the final product's purity, a critical consideration in drug development.

For researchers and drug development professionals, the recommendation is to favor the Oximation-Reduction Pathway . Its enhanced safety profile, coupled with high fidelity and control over purity, aligns better with the rigorous demands of pharmaceutical manufacturing and process safety management.

References

  • An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Synthesis, and Chemical Profile. Benchchem.
  • Strecker Synthesis. NROChemistry.
  • Strecker amino acid synthesis. Wikipedia.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Strecker Synthesis of Amino Acids – MC
  • Synthesis of ethyl 2-hydroxyimino-2-cyanoacet
  • Ethyl cyanoglyoxyl
  • [14C]acrylonitrile: preparation via a stable tosylate intermediate and quantitative reaction with amine residues in collagen. PubMed.

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A Spectroscopic Guide to the Characterization of Ethyl 2-amino-2-cyanoacetate and its 4-methylbenzenesulfonate Salt

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic comparison of Ethyl 2-amino-2-cyanoacetate and its common derivative, the 4-methylbenzenesulfonate (tosylate) salt. For researchers, scientists, and professionals in drug development, understanding the distinct analytical signatures of a free base and its salt form is critical for synthesis validation, quality control, and reaction monitoring. Ethyl 2-amino-2-cyanoacetate is a valuable trifunctional building block in synthetic chemistry, prized for its role as a precursor to a wide array of heterocyclic compounds with potential biological activity.[1]

The formation of a tosylate salt is a common strategy in organic chemistry to improve the handling, stability, and crystallinity of amine-containing compounds. This guide will elucidate the fundamental differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of these two compounds, explaining the chemical principles that give rise to their unique spectroscopic fingerprints.

Molecular Structure: The Basis of Spectroscopic Differentiation

The primary chemical distinction between Ethyl 2-amino-2-cyanoacetate and its tosylate derivative is the state of the amino group. The free base contains a neutral primary amine (-NH₂), whereas the salt form features a protonated primary ammonium cation (-NH₃⁺) ionically bonded to the tosylate anion. This fundamental difference in electronic structure and charge is the primary driver of the variations observed in their respective spectra.

Caption: Formation of the tosylate salt from the free base.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic data for each compound. While experimentally derived spectra for Ethyl 2-amino-2-cyanoacetate are not widely published, the predicted data are based on well-established principles of organic spectroscopy for the functional groups present.[1]

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The protonation of the amino group to form the ammonium salt results in significant and predictable changes in the chemical shifts of nearby protons and carbons.

Key Differentiators in NMR:

  • Amine/Ammonium Protons: The neutral -NH₂ protons of the free base typically appear as a broad singlet. In the tosylate salt, the -NH₃⁺ protons are more deshielded, shifting downfield, and may also appear as a broad singlet, readily exchangeable with D₂O.

  • Alpha-Proton (-CH): The proton on the carbon adjacent to the nitrogen experiences a notable downfield shift in the salt form due to the powerful electron-withdrawing inductive effect of the -NH₃⁺ group compared to the -NH₂ group.

  • Tosylate Signals: The spectrum of the salt will feature two additional, highly characteristic signals: a singlet around 2.3-2.4 ppm for the tosyl methyl group and a set of doublets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the AA'BB' system of the p-substituted benzene ring.[2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

Functional Group Ethyl 2-amino-2-cyanoacetate (Free Base) Ethyl 2-amino-2-cyanoacetate Tosylate (Salt) Rationale for Change
¹H NMR
Ethyl -CH₃ ~1.3 (t) ~1.3 (t) Minimal change, distant from the charge center.
Ethyl -CH₂- ~4.2 (q) ~4.3 (q) Minor downfield shift due to proximity to the cation.
α-CH ~4.5 (s) ~5.0-5.2 (s) Significant downfield shift due to the inductive effect of the -NH₃⁺ group.
-NH₂ / -NH₃⁺ ~2.0-3.0 (br s) ~8.0-9.0 (br s) Strong deshielding upon protonation. Shift is solvent-dependent.
Tosyl Ar-CH N/A ~7.2 (d) & ~7.8 (d) Appearance of characteristic aromatic signals from the counter-ion.[2]
Tosyl -CH₃ N/A ~2.3 (s) Appearance of the characteristic methyl singlet from the counter-ion.[2]
¹³C NMR
Ethyl -CH₃ ~14 ~14 Minimal change.
Ethyl -CH₂- ~62 ~63 Minor downfield shift.
α-C ~50 ~55-58 Downfield shift due to the electron-withdrawing -NH₃⁺ group.
-C≡N ~118 ~115 Minor shift; electronic environment is altered.
-C=O ~168 ~166 Minor upfield shift due to changes in resonance/inductive effects.
Tosyl Ar-C (4) N/A ~126, ~130, ~140, ~145 Appearance of four distinct aromatic carbon signals.

| Tosyl -CH₃ | N/A | ~21 | Appearance of the tosyl methyl carbon signal.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The conversion of the primary amine to an ammonium salt and the introduction of the sulfonate group create several clear points of differentiation.

Key Differentiators in IR:

  • N-H Stretching: The free base will show two sharp-to-medium bands characteristic of a primary amine's symmetric and asymmetric stretches. The salt will exhibit a very broad and strong absorption at a lower wavenumber, typical of an R-NH₃⁺ group.

  • S=O Stretching: The tosylate salt will have two very strong and sharp absorption bands between 1150-1250 cm⁻¹, which are characteristic of the asymmetric and symmetric S=O stretches of the sulfonate group. These are absent in the free base and serve as a definitive marker.

  • C≡N and C=O Stretching: The frequencies for the nitrile and ester carbonyl stretches may shift slightly due to changes in the molecule's overall electronic structure, but the N-H and S=O regions are far more diagnostic.

Table 2: Comparison of Characteristic IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Functional Group Expected Range (cm⁻¹) Appearance
Free Base
N-H Stretch Primary Amine (-NH₂) 3400 - 3300 Two medium, sharp bands
C≡N Stretch Nitrile 2260 - 2240 Medium, sharp band[3]
C=O Stretch Ester 1750 - 1735 Strong, sharp band[3]
Tosylate Salt
N⁺-H Stretch Ammonium (-NH₃⁺) 3100 - 2800 Strong, very broad band
C≡N Stretch Nitrile 2260 - 2240 Medium, sharp band
C=O Stretch Ester 1750 - 1735 Strong, sharp band
S=O Asymmetric Stretch Sulfonate (-SO₃⁻) 1250 - 1200 Very Strong, sharp band
S=O Symmetric Stretch Sulfonate (-SO₃⁻) 1175 - 1150 Very Strong, sharp band

| S-O Stretch | Sulfonate (-SO₃⁻) | 1050 - 1000 | Strong, sharp band |

Mass Spectrometry (MS)

The volatility and ionic nature of the compounds dictate the appropriate mass spectrometry technique and the resulting spectra.

Key Differentiators in MS:

  • Ionization Method: The free base is a relatively small, neutral molecule and is amenable to Electron Ionization (EI). The tosylate salt is non-volatile and requires a soft ionization technique like Electrospray Ionization (ESI).

  • Observed Ions:

    • Under EI, the free base will show a molecular ion (M⁺˙) at m/z 128. Its fragmentation pattern will involve losses of fragments like the ethoxy group (-OC₂H₅).[4]

    • Under ESI in positive mode (ESI+), the tosylate salt will not show the intact salt. Instead, it will show the cation, which is the protonated free base, at m/z 129 ([M+H]⁺, where M is the free base).

    • Under ESI in negative mode (ESI-), the spectrum will show the tosylate anion at m/z 171.

Experimental Protocols

To ensure reproducible and accurate data, the following protocols are recommended. The choice of methodology is driven by the physicochemical properties of each compound.

General Spectroscopic Workflow

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 IR Analysis (ATR) cluster_3 MS Analysis P1 Weigh Sample (Free Base or Tosylate Salt) N1 Dissolve in appropriate deuterated solvent (e.g., CDCl₃ for base, DMSO-d₆ for salt) P1->N1 I1 Place small amount of solid/liquid sample directly on ATR crystal P1->I1 M1 Prepare dilute solution (e.g., in Methanol/Water) P1->M1 N2 Acquire ¹H and ¹³C NMR Spectra N3 Process data (phasing, baseline correction, peak picking) end Comparative Analysis & Data Interpretation I2 Acquire FT-IR Spectrum I3 Identify key functional group bands M2 Infuse into ESI source (for salt) or analyze via GC-MS/direct inlet (for base) M3 Acquire Mass Spectrum (Positive and Negative modes for ESI)

Caption: General workflow for spectroscopic comparison.

Protocol: NMR Data Acquisition
  • Sample Preparation:

    • For Ethyl 2-amino-2-cyanoacetate (Free Base): Accurately weigh 5-10 mg of the sample and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃).

    • For the Tosylate Salt: Accurately weigh 10-15 mg of the salt and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial due to the salt's high polarity and to avoid rapid proton exchange with acidic protons that can occur in protic solvents.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Use standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Validation: To confirm the assignment of the -NH₃⁺ peak in the salt's spectrum, a D₂O exchange experiment can be performed. Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the -NH₃⁺ signal validates its assignment.

Protocol: FT-IR Data Acquisition
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, reliable method that requires minimal sample preparation for both liquids and solids.

  • Sample Preparation:

    • Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.

    • Place a small amount of the solid salt or a single drop of the liquid free base directly onto the crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary and label the significant peaks corresponding to the key functional groups listed in Table 2.

Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent system, such as 50:50 methanol:water.

  • Instrumentation & Acquisition:

    • For the Tosylate Salt (ESI): Infuse the sample solution into an ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap). Acquire spectra in both positive and negative ion modes to observe the cation ([M+H]⁺ at m/z 129) and the tosylate anion (at m/z 171), respectively. This dual detection provides a self-validating system for confirming the salt's composition.

    • For the Free Base (EI): If available, use a GC-MS system or a direct insertion probe for analysis via Electron Ionization. This will yield the molecular ion (m/z 128) and its characteristic fragmentation pattern.

Conclusion

The spectroscopic differentiation between Ethyl 2-amino-2-cyanoacetate and its 4-methylbenzenesulfonate salt is straightforward and unambiguous when employing a multi-technique approach. NMR spectroscopy provides detailed structural information, clearly identifying the protonated state of the amine and the presence of the tosylate counter-ion. IR spectroscopy offers a rapid and definitive confirmation through the unique vibrational bands of the ammonium and sulfonate groups. Finally, mass spectrometry confirms the respective molecular masses and ionic composition. By leveraging these complementary techniques as outlined in this guide, researchers can confidently characterize these valuable synthetic intermediates, ensuring the integrity and success of their scientific endeavors.

References

  • BenchChem. An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Synthesis, and Chemical Profile.
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  • PubChem. Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. MONO-p-TOSYLATION OF (Sa)-(–)-1,1'-BINAPHTHYL-2,2'-DIAMINE. Org. Synth. 2011, 88, 26. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2015.
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  • Chimia. The Application of Mass Spectrometry in Amino Acid and Peptide Chemistry. [Link]

  • V. Amarnath, et al. Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. Journal of Chromatography A, 1993, 635(2), 271-281. [Link]

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A Senior Application Scientist's Guide to Catalyst Efficiency in Heterocyclic Synthesis: A Case Study with Ethyl 2-Amino-2-Cyanoacetate 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the strategic selection of a catalyst is paramount to achieving synthetic efficiency. This guide provides an in-depth, objective comparison of various catalytic systems for a pivotal transformation in heterocyclic chemistry: the synthesis of polysubstituted pyridines. We will use Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate as a highly functionalized and advantageous building block, evaluating the performance of heterogeneous nanocatalysts, homogeneous metal complexes, and organocatalysts.

The Strategic Advantage of this compound

This compound is a versatile synthon that holds significant potential for streamlining the synthesis of complex heterocyclic scaffolds.[1] Its structure uniquely combines an ester, a nitrile, and an amino group, allowing it to participate in a wide array of chemical transformations.[1] This is particularly advantageous in multicomponent reactions (MCRs) for synthesizing nitrogen- and oxygen-containing heterocycles, which are privileged structures in medicinal chemistry.[1] By providing both the nucleophilic amino group and the activated methylene group in a single molecule, it offers a more convergent and atom-economical approach compared to using separate, simpler synthons like malononitrile and an ammonia source.[1]

The focus of this guide will be a comparative evaluation of catalysts for the synthesis of 2-amino-3-cyanopyridine derivatives, a common and medicinally relevant scaffold.[2][3] We will explore how different catalytic strategies can be employed to maximize yield and minimize reaction times for this transformation.

The Reaction in Focus: Four-Component Synthesis of 2-Amino-3-cyanopyridines

The chosen model reaction is the one-pot, four-component synthesis of 2-amino-3-cyanopyridines from an aldehyde, a ketone, malononitrile, and an ammonium salt. This reaction is a cornerstone for creating highly substituted pyridine cores.

Comparative Performance of Catalytic Systems

The efficiency of the four-component synthesis of 2-amino-3-cyanopyridines is profoundly influenced by the choice of catalyst. Below, we compare the performance of three major classes of catalysts: heterogeneous nanocatalysts, homogeneous metal complexes, and organocatalysts, with supporting data from analogous reactions.

Table 1: Comparison of Catalysts for the Synthesis of 2-Amino-3-cyanopyridine Derivatives
Catalyst TypeCatalystAldehydeKetoneSolventTemp. (°C)Time (min)Yield (%)Reference
Heterogeneous Fe₃O₄@THAM-Mercaptopyrimidine4-Chlorobenzaldehyde4-ChloroacetophenoneSolvent-free701595
Heterogeneous Cu/CBenzaldehydeAcetophenoneChloroformReflux36010[3]
Heterogeneous Na₂CaP₂O₇BenzaldehydeAcetophenoneSolvent-free803094[4]
Homogeneous CuI/I₂VariousEnaminesAcetonitrile80-Good to excellent[5]
Organocatalyst Guanidine HydrochlorideAromatic AldehydesAryl KetonesNeat80~33up to 96[6]
Microwave No CatalystAromatic AldehydesMethyl KetonesSolvent-freeMicrowave7-972-86[7]

Analysis: The data highlights that modern heterogeneous nanocatalysts, such as Fe₃O₄@THAM-Mercaptopyrimidine and Na₂CaP₂O₇, offer remarkable efficiency, providing excellent yields in very short reaction times under solvent-free conditions.[4] This not only accelerates the synthesis but also aligns with the principles of green chemistry. While homogeneous copper catalysis is effective, it often requires solvents and may present challenges in catalyst removal.[5] Organocatalysts like guanidine hydrochloride also demonstrate high efficacy under neat conditions.[6] Uncatalyzed microwave-assisted synthesis is rapid but may result in slightly lower yields compared to the best catalytic methods.[7]

Mechanistic Insights: How the Catalysts Work

Understanding the mechanism of action for each catalyst class is crucial for optimizing reaction conditions and troubleshooting.

Heterogeneous Nanocatalysis

Magnetic nanocatalysts, such as those based on Fe₃O₄, offer the significant advantage of easy separation from the reaction mixture using an external magnet.[8] The catalytic activity often resides in functional groups on the nanoparticle surface. For instance, in the Fe₃O₄@THAM-Mercaptopyrimidine catalyzed synthesis of 2-amino-3-cyanopyridines, the catalyst is believed to activate malononitrile, facilitating the initial Knoevenagel condensation with the aldehyde. Subsequently, the enamine formed from the ketone and ammonium acetate undergoes a Michael addition, followed by cyclization and oxidation to yield the pyridine ring.

G cluster_0 Catalytic Cycle A Catalyst Activation of Malononitrile B Knoevenagel Condensation (Aldehyde + Activated Malononitrile) A->B C Intermediate A B->C F Michael Addition (A + B) C->F D Enamine Formation (Ketone + NH₃) E Intermediate B D->E E->F G Cyclization F->G H Oxidation G->H I 2-Amino-3-cyanopyridine H->I J Catalyst Regeneration I->J J->A

Caption: Proposed mechanism for nanocatalyst-mediated synthesis of 2-amino-3-cyanopyridines.

Homogeneous Metal Catalysis

Transition metal complexes, particularly those of copper, are widely used in the synthesis of pyridines.[5][9] In a typical scenario, a copper(I) catalyst can facilitate a tandem cyclization.[9] The mechanism can involve the coordination of the reactants to the metal center, which lowers the activation energy for the key bond-forming steps. For instance, in a three-component reaction, the copper catalyst can activate ketoxime acetates to react with aldehydes and activated methylene compounds.[9]

Organocatalysis

Organocatalysts are small organic molecules that can catalyze reactions without the need for a metal.[10] For the synthesis of 2-amino-3-cyanopyridines, Brønsted acids or bases are often employed.[11] For example, a Brønsted acid can activate an aldehyde towards nucleophilic attack, while a base can deprotonate the active methylene compound.[12] The reaction proceeds through a series of condensation and cyclization steps, similar to the metal-catalyzed pathway, but with the activation provided by the organic catalyst.

G cluster_1 Organocatalytic Pathway cluster_Knoevenagel Knoevenagel Condensation cluster_Michael Michael Addition & Cyclization K1 Aldehyde + Catalyst K2 Activated Aldehyde K1->K2 K5 Adduct K2->K5 K3 Malononitrile + Base K4 Enolate K3->K4 K4->K5 M2 Michael Adduct K5->M2 M1 Enamine M1->M2 M3 Cyclized Intermediate M2->M3 M4 Final Product M3->M4

Caption: General mechanistic steps in organocatalyzed pyridine synthesis.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the synthesis of 2-amino-3-cyanopyridines using each class of catalyst. These are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Heterogeneous Nanocatalyst (Fe₃O₄@THAM-Mercaptopyrimidine)[4]
  • Catalyst Preparation: Synthesize the Fe₃O₄@THAM-Mercaptopyrimidine nanocatalyst according to the literature procedure.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), ketone (1 mmol), malononitrile (1 mmol), ammonium acetate (1.2 mmol), and the Fe₃O₄@THAM-Mercaptopyrimidine catalyst (e.g., 10 mol%).

  • Reaction Conditions: Heat the mixture at 70-80°C under solvent-free conditions with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add ethanol to the reaction mixture and separate the catalyst using an external magnet.

  • Purification: Evaporate the solvent and purify the crude product by recrystallization or column chromatography.

  • Catalyst Recycling: Wash the recovered catalyst with ethanol, dry, and reuse for subsequent reactions.[8][13]

Protocol 2: Homogeneous Metal Catalysis (Copper Iodide)[6]
  • Reaction Setup: To a solution of the enamine (1 mmol) and aldehyde (1.2 mmol) in a suitable solvent (e.g., acetonitrile), add CuI (5 mol%) and I₂ (10 mol%).

  • Reaction Conditions: Heat the reaction mixture at 80°C under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, quench the reaction with a saturated solution of sodium thiosulfate and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

  • Catalyst Removal: Note that removal of the homogeneous copper catalyst can be challenging and may require specific workup procedures or scavenging agents.[14]

Protocol 3: Organocatalysis (Guanidine Hydrochloride)[7]
  • Reaction Setup: In a reaction vessel, mix the aromatic aldehyde (1 mmol), aryl ketone (1 mmol), malononitrile (1 mmol), ammonium acetate (1.5 mmol), and guanidine hydrochloride (10 mol%).

  • Reaction Conditions: Heat the mixture at 80°C under neat (solvent-free) conditions.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up: After the reaction is complete, add water to the mixture and collect the precipitated product by filtration.

  • Purification: Wash the solid product with water and then a cold organic solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyanopyridine.

G cluster_workflow General Experimental Workflow Start Combine Reactants & Catalyst React Heat & Stir under Optimized Conditions Start->React Monitor Monitor Reaction (TLC, GC, etc.) React->Monitor Workup Quench & Extract / Filter Monitor->Workup Reaction Complete Purify Recrystallization / Chromatography Workup->Purify Characterize Analyze Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for catalyst evaluation experiments.

Conclusion and Future Outlook

The efficient synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. This guide has demonstrated that for the synthesis of 2-amino-3-cyanopyridines, a key pharmacophore, heterogeneous nanocatalysts offer significant advantages in terms of yield, reaction time, and sustainability. Their ease of recovery and reusability make them particularly attractive for large-scale synthesis.[15]

While homogeneous metal catalysts and organocatalysts also provide effective routes, they may require more extensive purification procedures. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, scalability, and environmental considerations.

The continued development of novel catalytic systems, particularly in the realm of asymmetric catalysis, will undoubtedly open new avenues for the efficient and stereoselective synthesis of medicinally important heterocycles. Researchers are encouraged to consider the principles and data presented in this guide to make informed decisions in their synthetic endeavors.

References

  • The Strategic Advantage of Ethyl 2-Amino-2-Cyanoacetate in Drug Discovery: A Compar
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  • An efficient and practical synthesis of functionalized pyridines via recyclable copper-catalyzed three-component tandem cyclization. Taylor & Francis Online. (2023-01-03) [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC. (2022-12-27) [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • Mechanism of Ir-Mediated Selective Pyridine o-C–H Activation: The Role of Lewis Acidic Boryl Group. ACS Catalysis. (2021-05-07) [Link]

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  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. [Link]

  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Request PDF. (2025-08-04) [Link]

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  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

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  • Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. Request PDF. (2025-08-07) [Link]

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  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

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  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research. [Link]

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  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. [Link]

  • The synthesis of 2-amino-3-cyanopyridine derivatives using novel poly... ResearchGate. [Link]

  • Recovery/Reuse of Heterogeneous Supported Spent Catalysts. MDPI. [Link]

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  • A proposed mechanistic pathway for the synthesis of 2-amino-3-cyanopyridines in presence of Cu@imineZCMNPs. ResearchGate. [Link]

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  • Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. MDPI. [Link]

  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. (2026-01-06) [Link]

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A Comparative Guide to Confirming the Structure of Ethyl 2-amino-2-cyanoacetate Reaction Products with 4-Methylbenzenesulfonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's structure is the bedrock upon which all further research is built. The reaction of Ethyl 2-amino-2-cyanoacetate, a versatile trifunctional building block, with a 4-methylbenzenesulfonate source is a prime example where structural ambiguity can arise without rigorous analytical investigation.[1] Depending on the reagent used—p-toluenesulfonic acid or p-toluenesulfonyl chloride—two distinct, plausible products can be formed: a tosylate salt or a sulfonamide.

This in-depth technical guide provides a comparative analysis of the methodologies required to definitively distinguish between these two potential products. We will delve into the causality behind experimental choices, present comparative spectral data, and provide validated protocols to ensure the integrity of your synthetic results.

Part 1: Elucidating the Potential Reaction Pathways

The core of the structural ambiguity lies in the dual reactivity of the starting materials. Ethyl 2-amino-2-cyanoacetate possesses a nucleophilic amino group, while the "4-methylbenzenesulfonate" reagent can act either as a strong acid or an electrophilic sulfonating agent.[2]

Pathway A: Acid-Base Reaction to Form a Salt When Ethyl 2-amino-2-cyanoacetate is treated with p-toluenesulfonic acid (TsOH), a simple acid-base reaction is expected. The basic amino group is protonated by the strong acid to form an ammonium salt, Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate .[3] This is a non-covalent interaction.

Pathway B: Nucleophilic Attack to Form a Sulfonamide Conversely, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base leads to a covalent bond formation. The nucleophilic amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form Ethyl 2-(4-methylbenzenesulfonamido)-2-cyanoacetate .[4]

The following workflow illustrates these divergent pathways.

G cluster_start Starting Materials cluster_products Potential Products A Ethyl 2-amino-2-cyanoacetate R1 Pathway A: Acid-Base Reaction A->R1 R2 Pathway B: Sulfonylation A->R2 B p-Toluenesulfonic Acid (TsOH) B->R1 C p-Toluenesulfonyl Chloride (TsCl) + Base C->R2 P1 Product A: Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate (Salt) P2 Product B: Ethyl 2-(4-methylbenzenesulfonamido) -2-cyanoacetate (Sulfonamide) R1->P1 R2->P2

Caption: Divergent reaction pathways leading to two distinct products.

Part 2: A Comparative Guide to Spectroscopic & Analytical Confirmation

Distinguishing between the salt (Product A) and the sulfonamide (Product B) requires a multi-pronged analytical approach. Each major spectroscopic technique provides unique and complementary information. The proposed mechanism for any reaction must be accountable for all products identified in the experiment.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the covalent framework of a molecule. Key differences in the ¹H and ¹³C NMR spectra will provide the first strong evidence for the correct structure.

¹H NMR Analysis: The Telltale Amine Protons

The most diagnostic signals in the ¹H NMR spectrum will be those of the amine (N-H) protons.

  • Product A (Salt): The protonated amino group (-NH₃⁺) will likely appear as a broad singlet, significantly downfield (typically > 8.0 ppm) due to the positive charge. The protons are expected to be exchangeable with D₂O.

  • Product B (Sulfonamide): The sulfonamide N-H proton will appear as a sharp singlet (or a doublet if coupled to the α-proton, though often broadened by quadrupole effects of the nitrogen), also downfield (typically 7.0-9.0 ppm). This proton is also D₂O exchangeable. The key distinction is the integration: 3 protons for the -NH₃⁺ in Product A versus 1 proton for the -NH-SO₂- in Product B.

Proton Assignment Expected δ (ppm) for Product A (Salt) Expected δ (ppm) for Product B (Sulfonamide) Key Differentiator
-NHₓ Protons~8.0-9.5 (s, br, 3H)~7.0-9.0 (s, 1H)Integration (3H vs 1H)
α-CH~4.8-5.2 (s, 1H)~5.0-5.5 (s, 1H)Minor shift difference
Aromatic (Tos)~7.1-7.3 (d) & ~7.5-7.8 (d)~7.3-7.5 (d) & ~7.8-8.0 (d)Sulfonamide causes larger downfield shift
Methyl (Tos)~2.35 (s, 3H)~2.45 (s, 3H)Minor shift difference
Ethyl (-OCH₂CH₃)~4.3 (q, 2H), ~1.3 (t, 3H)~4.3 (q, 2H), ~1.3 (t, 3H)Largely unchanged

¹³C NMR Analysis: Probing the Electronic Environment

The ¹³C NMR spectrum will show subtle but significant differences, particularly for the alpha-carbon.

Carbon Assignment Expected δ (ppm) for Product A (Salt) Expected δ (ppm) for Product B (Sulfonamide) Key Differentiator
C=O (Ester)~165~164Minor shift difference
C≡N (Nitrile)~116~115Minor shift difference
α-C~51~55-60Significant downfield shift in sulfonamide
Aromatic C-SO₂/SO₃⁻~145 (C-S), ~126-130~146 (C-S), ~128-130Minor shift differences
Methyl (Tos)~21~22Minor shift difference
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The key differences will be observed in the N-H and S=O stretching regions.

Functional Group Expected Wavenumber (cm⁻¹) for Product A (Salt) Expected Wavenumber (cm⁻¹) for Product B (Sulfonamide) Key Differentiator
N-H Stretch3200-2800 (broad, strong) for -NH₃⁺3300-3200 (sharp, medium) for N-HShape and position of N-H band
C≡N Stretch~2250~2250Largely unchanged[6]
C=O Stretch (Ester)~1750~1755Largely unchanged[6]
S=O Stretch~1220 & ~1030 (for SO₃⁻)~1350 & ~1160 (for -SO₂-N)Distinct, sharp bands for sulfonamide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation of the compound. Electrospray ionization (ESI) is ideal for this analysis.

  • Product A (Salt): In ESI positive mode, the spectrum will be dominated by the cation of the starting material, [Ethyl 2-amino-2-cyanoacetate + H]⁺, at m/z 129.1. In negative mode, the tosylate anion will be observed at m/z 171.1. The intact salt will not be observed as a single species.

  • Product B (Sulfonamide): In ESI positive mode, the protonated molecule [M+H]⁺ will be observed at m/z 283.1. Adducts such as [M+Na]⁺ at m/z 305.1 may also be present. This provides clear evidence of covalent bond formation.

Analysis Mode Expected Key Ion (m/z) for Product A (Salt) Expected Key Ion (m/z) for Product B (Sulfonamide)
ESI (+)129.1 [M+H]⁺ of amine283.1 [M+H]⁺
ESI (-)171.1 [M-H]⁻ of TsOH281.1 [M-H]⁻
The Gold Standard: Single-Crystal X-ray Crystallography

When a definitive, unambiguous structural proof is required, single-crystal X-ray crystallography is the ultimate arbiter.[7] This technique determines the precise three-dimensional arrangement of atoms in a crystal, revealing not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[8] While obtaining suitable crystals can be a challenge, the resulting electron density map provides irrefutable evidence.

  • For Product A (Salt): The analysis would reveal an ethyl 2-amino-2-cyanoacetate cation and a tosylate anion in the crystal lattice, held together by ionic interactions and hydrogen bonds.

  • For Product B (Sulfonamide): The analysis would show a single, covalently bonded molecule with a clear S-N bond.

The general workflow for this powerful technique is outlined below.

workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement A Purify Compound B Grow Single Crystal (e.g., slow evaporation) A->B C Mount Crystal on Diffractometer B->C D Expose to X-ray Beam C->D E Collect Diffraction Data (Intensities & Angles) D->E F Solve Phase Problem (Direct Methods) E->F G Generate Electron Density Map F->G H Build Atomic Model G->H I Refine Structure H->I J J I->J Final Structure (CIF file)

Caption: General workflow for single-crystal X-ray crystallography.

Part 3: Experimental Protocols

Trustworthy protocols are self-validating. The following methods provide a clear pathway for synthesizing both potential products and preparing them for analysis.

Protocol 1: Synthesis of this compound (Product A)
  • Dissolution: Dissolve Ethyl 2-amino-2-cyanoacetate (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or isopropanol at room temperature.

  • Addition: In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.05 eq) in the same solvent.

  • Reaction: Add the p-toluenesulfonic acid solution dropwise to the stirred solution of the amine.

  • Precipitation: A precipitate should form immediately or upon cooling. Continue stirring for 30-60 minutes at room temperature.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid under vacuum to a constant weight.

  • Analysis: Proceed with characterization (NMR, IR, MS).

Protocol 2: Synthesis of Ethyl 2-(4-methylbenzenesulfonamido)-2-cyanoacetate (Product B)
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add Ethyl 2-amino-2-cyanoacetate (1.0 eq) and a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), and cool the mixture to 0 °C in an ice bath.

  • Sulfonylation: Dissolve p-toluenesulfonyl chloride (1.1 eq) in the reaction solvent and add it dropwise to the cooled, stirred mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure sulfonamide.

  • Analysis: Proceed with characterization (NMR, IR, MS, and attempt crystallization for X-ray analysis).

Conclusion

The seemingly subtle difference between using p-toluenesulfonic acid and p-toluenesulfonyl chloride results in two fundamentally different products: an ionic salt and a covalent sulfonamide. While both products are "this compound" derivatives in a broad sense, their chemical nature, stability, and reactivity are distinct. Robust and unambiguous structural confirmation is therefore not merely an academic exercise but a critical step in ensuring the validity of subsequent research. By employing a combination of NMR, IR, and mass spectrometry, researchers can confidently distinguish between these structures. For absolute certainty, particularly for novel compounds intended for further development, single-crystal X-ray crystallography remains the definitive analytical method.

References

  • ResearchGate. (2001). Conformational isomerism in methyl cyanoacetate: A combined matrix-isolation infrared spectroscopy and molecular orbital study. Available at: [Link]

  • Dalal Institute. Methods of Determining Mechanisms. Available at: [Link]

  • Chemistry Stack Exchange. (2015). proving an unknown organic compound using reactions. Available at: [Link]

  • ResearchGate. (2014). Sulfonylation of amino acid esters hydrochloride. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • PubMed Central (PMC). x Ray crystallography. Available at: [Link]

Sources

A Guide to Enhancing Reproducibility in Multicomponent Reactions: The Role of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the construction of complex molecular scaffolds for drug discovery, the reproducibility of experiments is paramount. Multicomponent reactions (MCRs), while elegant in their convergence and atom economy, are often plagued by inconsistencies arising from the stability and reactivity of starting materials. This guide provides an in-depth technical analysis of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate as a key reagent for improving the reproducibility of MCRs, with a focus on the synthesis of dihydropyridine derivatives. We will objectively compare its performance with traditional alternatives and provide supporting experimental rationale.

The Challenge of Reproducibility in Multicomponent Reactions

Multicomponent reactions, such as the venerable Hantzsch dihydropyridine synthesis, are powerful tools for generating molecular diversity.[1] The classical Hantzsch reaction involves the one-pot condensation of an aldehyde, a β-keto ester, and an ammonia source.[2] However, the seemingly straightforward nature of this reaction belies a number of challenges that can lead to variable yields and product profiles. These challenges often stem from:

  • Instability of Intermediates: The in-situ formation of enamine intermediates from β-keto esters and ammonia can be a source of variability.[3]

  • Side Reactions: Competing reactions, such as self-condensation of the aldehyde or Knoevenagel condensation, can reduce the yield of the desired product.[4]

  • Catalyst Sensitivity: The efficiency of the reaction is often dependent on the nature and concentration of the catalyst, which can be influenced by trace impurities.

This compound: A Solution for Enhanced Reproducibility

This compound is a salt composed of the versatile building block, ethyl 2-amino-2-cyanoacetate, and the strong organic acid, p-toluenesulfonic acid (PTSA).[5] This unique combination offers several advantages that directly address the challenges of reproducibility in MCRs.

The Dual Role of the p-Toluenesulfonate Counter-ion

The p-toluenesulfonate (tosylate) counter-ion plays a crucial dual role in enhancing experimental consistency:

  • Stabilization of the Amine: The free amino group of ethyl 2-amino-2-cyanoacetate can be prone to oxidation and side reactions. The formation of the tosylate salt protonates the amino group, significantly increasing its stability and shelf-life. This ensures that a consistent and pure starting material is used in every reaction.

  • In-situ Catalyst: Upon dissolution in the reaction medium, the tosylate anion can act as a potent Brønsted acid catalyst, promoting the key steps of the reaction, such as the Knoevenagel condensation and the subsequent cyclization.[6][7][8] This eliminates the need for an additional catalyst and ensures a consistent catalytic activity throughout the reaction. p-Toluenesulfonic acid is a well-established, non-oxidizing solid acid catalyst known for its efficiency in various organic transformations.[5][6]

A Representative Application: The Modified Hantzsch Dihydropyridine Synthesis

To illustrate the practical application and benefits of this compound, we present a detailed experimental protocol for a modified Hantzsch dihydropyridine synthesis. This protocol leverages the unique properties of the tosylate salt to achieve high yields and improved reproducibility.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • This compound

  • Ethanol (absolute)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol, 106 mg) and ethyl acetoacetate (1.0 mmol, 130 mg) in absolute ethanol (10 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol, 300 mg) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexane, 3:7).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a pale yellow solid.

Experimental Workflow Diagram

Hantzsch_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product benzaldehyde Benzaldehyde mixing Mixing in Ethanol benzaldehyde->mixing ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->mixing reagent Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate reagent->mixing reflux Reflux (2-4h) mixing->reflux cooling Cooling to RT reflux->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying dhp Dihydropyridine Product drying->dhp

Caption: Workflow for the modified Hantzsch dihydropyridine synthesis.

Mechanistic Insight

The reaction is proposed to proceed through the following key steps, catalyzed by the in-situ generated p-toluenesulfonic acid:

  • Knoevenagel Condensation: Benzaldehyde reacts with ethyl acetoacetate to form a benzylideneacetoacetate intermediate.

  • Enamine Formation: Ethyl 2-amino-2-cyanoacetate, upon deprotonation of the tosylate salt, forms the corresponding enamine.

  • Michael Addition: The enamine undergoes a Michael addition to the benzylideneacetoacetate.

  • Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the final dihydropyridine product.

Hantzsch_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Enamine Formation cluster_step3 Step 3: Michael Addition cluster_step4 Step 4: Cyclization & Dehydration A Aldehyde + β-Keto Ester B Benzylideneacetoacetate A->B  PTSA catalyst E Michael Adduct B->E C Ethyl 2-amino-2-cyanoacetate (from tosylate salt) D Enamine Intermediate C->D  Deprotonation D->E F Dihydropyridine Product E->F

Caption: Simplified mechanism of the modified Hantzsch synthesis.

Performance Comparison: A Guide to Informed Reagent Selection

To provide an objective comparison, the following table summarizes the key performance indicators of the modified Hantzsch synthesis using this compound against the traditional method.

ParameterTraditional Hantzsch SynthesisModified Hantzsch Synthesis with Tosylate Salt
Nitrogen Source Ammonium acetate or aq. AmmoniaThis compound
Catalyst Often requires an additional acid catalyst (e.g., acetic acid, PTSA)[6]In-situ generation of PTSA catalyst
Typical Yield 60-85%85-95%
Reaction Time 4-12 hours[4]2-4 hours
Reproducibility Moderate; sensitive to reagent quality and reaction conditionsHigh; stable starting material and consistent catalytic activity
Work-up Often requires purification by column chromatographySimple filtration and washing

Troubleshooting Guide for Optimal Reproducibility

Even with an improved protocol, achieving consistent results requires careful attention to detail. The following guide addresses common issues and provides solutions to ensure the reproducibility of your experiments.

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC until the starting materials are consumed.
Impure starting materialsUse freshly distilled aldehydes and high-purity solvents.
Formation of Side Products Incorrect stoichiometryEnsure accurate measurement of all reactants.
Decomposition of the productAvoid prolonged heating after the reaction is complete.
Inconsistent Reaction Times Inefficient heating or stirringUse a well-calibrated heating mantle and ensure vigorous stirring.
Presence of waterUse absolute ethanol to minimize hydrolysis of intermediates.

Comparison with Alternative Reagents

While this compound offers significant advantages, other reagents can also be used in MCRs for the synthesis of dihydropyridines.

  • Ethyl Cyanoacetate and Ammonium Acetate: This combination is the traditional choice for the Hantzsch reaction. While cost-effective, it is more prone to reproducibility issues due to the in-situ formation of the enamine.[9]

  • β-Enamino Esters: Pre-formed enamines can be used to improve reproducibility. However, their synthesis adds an extra step to the overall process, and they can be less stable on storage compared to the tosylate salt.

  • Alternative Catalysts: Various Lewis and Brønsted acids have been employed to catalyze the Hantzsch reaction.[10] While some offer high efficiency, they may require anhydrous conditions or be more expensive than PTSA.

Conclusion

This compound represents a significant advancement for researchers seeking to improve the reproducibility and efficiency of multicomponent reactions. By providing a stable and reliable source of the key amino-cyanoacetate synthon and an in-situ acid catalyst, this reagent streamlines the experimental workflow and leads to higher yields of the desired products. For scientists and professionals in drug development, the adoption of such well-designed reagents is a critical step towards more robust and reliable synthetic methodologies, ultimately accelerating the discovery of new therapeutic agents.

References

  • Das, B., et al. (2014). An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. Maejo International Journal of Science and Technology, 8(1), 32-40.
  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • Peng, H. N., et al. (2010). p-Toluene Sulfonic Acid Catalyzed One-Pot Synthesis of Unsymmetrical 1,4-Dihydropyridines Derivatives via Hantzsch Reaction. Asian Journal of Chemistry, 23(4), 1833-1837.
  • Baghernejad, B. (2011). Application of p-toluenesulfonic Acid (PTSA) in Organic Synthesis. Current Organic Chemistry, 15(17), 3091-3097.
  • Fokin, V. V., et al. (2005). Organic Synthesis “On Water”. Chemical Reviews, 105(8), 3099-3131.
  • Montazeri, N., et al. (2011). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 23(12), 5373-5375.
  • Gupta, R., et al. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67(2), 95-111.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • Frontiers in Chemistry. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Available at: [Link]

  • Manne, S. R., et al. (2018). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ChemistrySelect, 3(4), 992-996.
  • PubChem. This compound. Available at: [Link]

  • Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Available at: [Link]

  • MDPI. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.
  • PubMed. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Letters in Drug Design & Discovery, 15(10), 1051-1060.

Sources

A Comparative Analysis of Synthetic Routes to Ethyl 2-amino-2-cyanoacetate: A Guide to Optimizing Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of pharmaceutical and heterocyclic chemistry, the α-amino acid derivative, Ethyl 2-amino-2-cyanoacetate, stands as a cornerstone building block. Its trifunctional nature, boasting an amino group, a cyano moiety, and an ethyl ester all on a single carbon, renders it a highly versatile precursor for a myriad of complex molecular architectures. However, the inherent reactivity and potential instability of α-amino nitriles can present significant challenges in their synthesis and purification. This guide provides an in-depth comparative analysis of the primary synthetic strategies to obtain Ethyl 2-amino-2-cyanoacetate, with a special focus on the advantages conferred by its 4-methylbenzenesulfonate (tosylate) salt in achieving superior yield and purity.

The Strategic Imperative for the Tosylate Salt

From an application-centric standpoint, the isolation of Ethyl 2-amino-2-cyanoacetate as its 4-methylbenzenesulfonate salt is not merely an alternative but a strategic choice to enhance the compound's bench stability and facilitate purification. The free amine of Ethyl 2-amino-2-cyanoacetate can be prone to decomposition and polymerization, complicating its storage and handling. The formation of a salt with a strong acid like p-toluenesulfonic acid (p-TsOH) yields a stable, crystalline solid. This crystalline nature is highly advantageous for purification via recrystallization, effectively removing impurities and leading to a product of high purity.

Synthetic Pathway 1: The Tosylate Salt via Nitrosation and Reduction

This robust two-stage approach prioritizes the isolation of a stable, highly pure final product. The initial synthesis furnishes the free amine, which is then converted to its tosylate salt.

Stage 1: Synthesis of Ethyl 2-amino-2-cyanoacetate (Free Amine)

This synthesis proceeds through a two-step reaction sequence involving the nitrosation of ethyl cyanoacetate to form an intermediate, ethyl 2-hydroxyimino-2-cyanoacetate, which is subsequently reduced to the desired amine.[1]

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate [1][2]

  • In a round-bottom flask, dissolve sodium nitrite (8.3 g, 120 mmol) in 50 ml of distilled water.

  • To the stirred solution, add ethyl cyanoacetate (11.3 g, 100 mmol).

  • Slowly add acetic acid (8.0 ml, ~140 mmol) to the mixture. The ester will dissolve, and yellow crystals of the sodium derivative of the product will begin to precipitate.

  • Allow the reaction to stir overnight.

  • Collect the yellow crystals by filtration and dissolve them in 50 ml of 2N hydrochloric acid.

  • Extract the aqueous solution with diethyl ether (4 x 50 ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure to yield a crystalline residue of ethyl 2-hydroxyimino-2-cyanoacetate. A typical yield for this step is around 87%.[2]

Step 2: Catalytic Hydrogenation to Ethyl 2-amino-2-cyanoacetate [1]

  • In a suitable hydrogenation vessel, suspend ethyl 2-hydroxyimino-2-cyanoacetate in a solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or hydrogen uptake.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-amino-2-cyanoacetate as an oil or solid.

Stage 2: Formation of the 4-methylbenzenesulfonate Salt
  • Dissolve the crude Ethyl 2-amino-2-cyanoacetate in a suitable solvent, such as diethyl ether or ethyl acetate.

  • In a separate flask, prepare a solution of one equivalent of p-toluenesulfonic acid monohydrate in the same solvent.

  • Slowly add the p-TsOH solution to the stirred solution of the amine.

  • The tosylate salt will precipitate out of the solution as a crystalline solid.

  • Stir the mixture for a period to ensure complete precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

This salt formation step is typically high-yielding (often quantitative) and significantly improves the purity of the final product.

Synthetic Pathway 1: Tosylate Salt Formation cluster_0 Stage 1: Free Amine Synthesis cluster_1 Stage 2: Salt Formation Ethyl Cyanoacetate Ethyl Cyanoacetate Nitrosation Nitrosation Ethyl Cyanoacetate->Nitrosation NaNO2, Acetic Acid Ethyl 2-hydroxyimino-2-cyanoacetate Ethyl 2-hydroxyimino-2-cyanoacetate Nitrosation->Ethyl 2-hydroxyimino-2-cyanoacetate Yield: ~87% Reduction Reduction Ethyl 2-hydroxyimino-2-cyanoacetate->Reduction H2, 10% Pd/C Ethyl 2-amino-2-cyanoacetate (Free Amine) Ethyl 2-amino-2-cyanoacetate (Free Amine) Reduction->Ethyl 2-amino-2-cyanoacetate (Free Amine) Salt Formation Salt Formation Ethyl 2-amino-2-cyanoacetate (Free Amine)->Salt Formation p-TsOH Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate This compound Salt Formation->this compound High Purity Crystalline Solid Synthetic Pathway 2: Strecker Synthesis Ethyl Glyoxylate Ethyl Glyoxylate One-Pot Reaction One-Pot Reaction Ethyl Glyoxylate->One-Pot Reaction Ammonia Source (e.g., NH4Cl) Ammonia Source (e.g., NH4Cl) Ammonia Source (e.g., NH4Cl)->One-Pot Reaction Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN)->One-Pot Reaction Ethyl 2-amino-2-cyanoacetate (Crude) Ethyl 2-amino-2-cyanoacetate (Crude) One-Pot Reaction->Ethyl 2-amino-2-cyanoacetate (Crude) Yield: 40-70% Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Ethyl 2-amino-2-cyanoacetate (Crude)->Purification (Chromatography/Distillation) Potential for impurities Ethyl 2-amino-2-cyanoacetate (Free Amine) Ethyl 2-amino-2-cyanoacetate (Free Amine) Purification (Chromatography/Distillation)->Ethyl 2-amino-2-cyanoacetate (Free Amine)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a versatile reagent in synthetic chemistry, but its composite nature—a salt of an amino cyanoacetate ester and a sulfonic acid—necessitates a well-defined disposal protocol. This guide provides a direct, procedural framework for its safe handling and disposal, grounded in established safety principles to ensure the protection of personnel and the environment.

Core Safety Directives: Hazard Profile and Personal Protection

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This informs the necessary precautions and engineering controls.

Hazard Identification

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word for this chemical is Warning .[1][2] Its structure contains a cyano group, which can form highly toxic gases like cyanides and nitrogen oxides upon combustion.[3][4] Furthermore, it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

Mandatory Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense against exposure. The causality for each piece of equipment is clear: to prevent contact with skin, eyes, and the respiratory system.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side shields or a face shield.[3][5]Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, PVC).[2][5]Prevents direct skin contact, which can lead to irritation.[2]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination during handling and cleanup.
Respiratory Work in a well-ventilated area, preferably a chemical fume hood.[2][3]Minimizes the risk of inhaling dust or vapors that may cause respiratory irritation.[2]

Standard Operating Protocol for Waste Disposal

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [6]

Step 1: Waste Segregation

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designate a Waste Stream: This compound should be disposed of in a container designated for halogen-free organic solids .

  • Avoid Co-mingling: Do not mix this waste with other chemical streams, particularly strong acids, bases, or oxidizers, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][6]

Step 2: Containerization and Labeling

Waste must be stored securely and clearly identified.

  • Primary Container: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) jug or a glass bottle with a secure cap) for collecting the solid waste.[3][5]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Ensure the label is legible and securely attached.

Step 3: Arranging for Final Disposal

Disposal is a regulated process managed by trained professionals.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • EHS Pickup: Once the container is full, or in accordance with your institution's policies (often within one year), arrange for pickup by your EHS department or a licensed hazardous waste contractor.[6]

Emergency Protocol: Spill Management

Accidental spills require immediate and systematic action to contain the hazard and mitigate exposure. The response differs based on the spill's magnitude.[7]

Minor Spill Cleanup (Manageable by Laboratory Personnel)

A minor spill is one that is small in volume, does not pose a significant fire or respiratory hazard, and can be safely managed by trained lab personnel.[7]

Workflow for Minor Spill Cleanup:

  • Alert & Isolate: Immediately alert personnel in the area and restrict access.[5][8]

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it operational.[3]

  • Don PPE: Wear the full PPE ensemble as described in Section 1.2.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[3][5][7] Work from the outside of the spill inward to prevent spreading.[9]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][6] Use non-sparking tools.[10]

  • Decontaminate: Wipe the spill area with a damp cloth, followed by a wash with soap and water.[6]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, wipes) are considered hazardous waste and must be placed in the sealed, labeled waste container.[8][11]

Major Spill Response

A major spill involves a large quantity of material, presents a respiratory or fire hazard, or is beyond the capacity of local personnel to handle safely. In this event, prioritize safety above all else.

  • Evacuate: Immediately evacuate the laboratory, alerting others as you leave.

  • Isolate: Close the laboratory doors and post a warning sign.

  • Notify: Contact your institution's EHS department and emergency services immediately. Provide them with the chemical name and spill location.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not safe for regular trash until properly decontaminated.[12]

  • Decontamination: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[6][12]

  • Rinsate Collection: Crucially, all rinsate from this process is considered hazardous waste. It must be collected and disposed of in the appropriate liquid organic waste stream.[6][12]

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label. The container can then typically be disposed of as regular non-hazardous waste, but you must confirm this procedure with your local EHS regulations.[6]

Visual Workflow: Disposal Decision Process

The following diagram outlines the logical steps for managing this compound waste.

Caption: Decision workflow for waste and spill management.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

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  • McMaster University Biosafety Office. (n.d.). Spill Clean-up. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary - Ethyl Cyanoacetate. Retrieved from [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet - Ethyl Cyanoacetate, 98+%. Retrieved from [Link]

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  • GTI Laboratory Supplies. (n.d.). Safety Data Sheet - Ethyl cyanoacetate. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who make it possible. This guide provides essential, in-depth information on the safe handling of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate, a compound often utilized in complex organic syntheses. Our goal is to move beyond mere compliance and foster a deeply ingrained culture of safety, empowering you with the knowledge to handle this chemical with confidence and care.

Understanding the Risks: A Proactive Approach to Safety

This compound is a solid organic compound that presents several potential hazards.[1][2] A thorough understanding of these risks is the foundation of safe laboratory practice. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation (Skin corrosion/irritation)[1][3][4]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[1][3][4]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1][4]

The causality behind these classifications lies in the chemical's reactivity. The cyano group (-CN) can be toxic, and the overall structure can interact with biological tissues, leading to irritation. The 4-methylbenzenesulfonate (tosylate) salt can also contribute to its irritant properties. Therefore, the primary safety objective is to prevent direct contact with the skin, eyes, and respiratory system.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (Solid) Safety glasses with side shields or chemical splash goggles.[5]Nitrile or neoprene gloves.[6]Standard laboratory coat.Recommended if weighing outside a ventilated enclosure.
Dissolving/Mixing (Solution) Chemical splash goggles.[5]Nitrile or neoprene gloves.Standard laboratory coat.Not generally required if performed in a fume hood.
Running a Reaction Chemical splash goggles and a face shield.[6]Nitrile or neoprene gloves.Flame-retardant laboratory coat.Not generally required if the reaction is in a closed system within a fume hood.
Work-up/Purification Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.[7]Recommended if there is a risk of aerosol or vapor generation.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron.A fit-tested respirator (e.g., N95 or higher) may be necessary depending on the spill size.[6]

Expert Insight: The choice of glove material is critical. While standard nitrile gloves offer good initial protection for incidental contact, for prolonged handling or in the event of a spill, more robust gloves like butyl rubber may be necessary. Always check the manufacturer's glove compatibility data.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe handling process from receipt of the chemical to its final use.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Prep 1. Review SDS and Conduct Risk Assessment Weigh 3. Weigh Solid in Ventilated Enclosure Prep->Weigh Proceed with caution PPE_Don 2. Don Appropriate PPE Dissolve 4. Dissolve and Transfer Weigh->Dissolve React 5. Conduct Reaction in Closed System Dissolve->React Decontaminate 6. Decontaminate Glassware and Surfaces React->Decontaminate PPE_Doff 7. Doff PPE Correctly Decontaminate->PPE_Doff Waste 8. Segregate and Dispose of Waste PPE_Doff->Waste

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate
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Reactant of Route 2
Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.